1-Benzyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-O-benzyl 3-O-ethyl 3-aminoazetidine-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-2-19-12(17)14(15)9-16(10-14)13(18)20-8-11-6-4-3-5-7-11/h3-7H,2,8-10,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTJQQAMSJAVYLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CN(C1)C(=O)OCC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 1-Benzyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate
Abstract
This technical guide provides a comprehensive, step-by-step methodology for the synthesis of 1-Benzyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate, a highly functionalized azetidine derivative of significant interest in medicinal chemistry. Azetidines, particularly those with 3,3-disubstitution, serve as valuable constrained amino acid surrogates and bioisosteres in drug design. The presented synthetic route is designed for robustness and scalability, beginning with the commercially available 1-Boc-azetidin-3-one. The strategy hinges on the creation of the C3-quaternary center via a modified Strecker amino acid synthesis, followed by functional group manipulations and a protecting group exchange to yield the target compound. This document offers detailed protocols, mechanistic insights, and characterization data to enable researchers in drug development to successfully synthesize and utilize this versatile chemical building block.
Introduction: The Azetidine Scaffold in Modern Drug Discovery
Nitrogen-containing heterocycles are foundational motifs in medicinal chemistry, with the azetidine ring emerging as a particularly valuable scaffold.[1] Its strained four-membered ring structure imparts conformational rigidity, which can enhance binding affinity to biological targets and improve metabolic stability compared to more flexible analogues. Furthermore, the polar nature of the azetidine nitrogen can improve key physicochemical properties such as aqueous solubility.
The target molecule, this compound, is a non-proteinogenic α,α-disubstituted amino acid analogue. The presence of both an amino group and an ester group on the same carbon (C3) creates a chiral or, in this case, a prochiral quaternary center. Such structures are of immense interest as building blocks for peptide mimetics, enabling the exploration of novel peptide conformations and enhancing resistance to enzymatic degradation.[2] This guide details a logical and efficient synthetic pathway to access this compound, providing researchers with a practical tool for their discovery programs.
Retrosynthetic Analysis and Strategy Rationale
The synthesis of a 3,3-disubstituted azetidine requires careful strategic planning to construct the strained ring and install the geminal functional groups. Our retrosynthetic analysis identifies a practical and efficient forward synthesis pathway.
Retrosynthetic Breakdown
The target molecule 5 can be disconnected at the N1-carbamate bond, revealing the key intermediate, ethyl 3-aminoazetidine-3-carboxylate 4 . This intermediate possesses the core azetidine ring with the required C3-disubstitution. This core can be traced back to a nitrile precursor 2 , which is accessible from a ketone through a Strecker-type reaction. The most logical and commercially viable starting point for this sequence is 1-Boc-azetidin-3-one 1 .
Caption: Retrosynthetic pathway for the target compound.
Rationale for the Chosen Strategy
This synthetic route is selected for several compelling reasons:
-
Expertise & Experience: The chosen pathway relies on well-established and high-yielding reactions. The Strecker synthesis is a classic and robust method for creating α-aminonitriles from ketones.[3][4] The conversion of a nitrile to an ester via acidic alcoholysis (the Pinner reaction) is also a standard transformation.[5] Finally, the exchange of a Boc protecting group for a Cbz group is a common tactic in peptide and amino acid chemistry, allowing for differential deprotection strategies in subsequent steps.[6][7]
-
Trustworthiness & Validation: The synthesis begins with a stable, commercially available starting material, 1-Boc-azetidin-3-one, which enhances reproducibility. Each step involves standard purification techniques (extraction, chromatography) and can be monitored by thin-layer chromatography (TLC), ensuring a self-validating protocol.
-
Authoritative Grounding: The methodologies for each step are analogous to procedures extensively documented in peer-reviewed literature for similar substrates, providing a strong foundation for success.[1][8]
Overall Synthesis Workflow
The forward synthesis proceeds through four distinct stages, transforming the starting ketone into the final, highly functionalized azetidine product.
Caption: Overall workflow of the 4-step synthesis.
Detailed Experimental Protocols
Safety Precaution: This synthesis involves highly toxic reagents (potassium cyanide), corrosive acids, and lachrymatory agents. All steps must be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Step 1: Synthesis of 1-(tert-Butoxycarbonyl)-3-aminoazetidine-3-carbonitrile (2)
This step utilizes a Strecker reaction to form the key α-aminonitrile intermediate from N-Boc-azetidin-3-one.[4][9]
-
Reagents & Materials:
Reagent Molar Mass ( g/mol ) Amount Moles (mmol) 1-Boc-azetidin-3-one (1) 171.21 10.0 g 58.4 Potassium Cyanide (KCN) 65.12 4.18 g 64.2 (1.1 eq) Ammonium Chloride (NH₄Cl) 53.49 3.44 g 64.2 (1.1 eq) Methanol (MeOH) - 100 mL - Deionized Water - 50 mL - Ethyl Acetate (EtOAc) - 300 mL - | Brine | - | 100 mL | - |
-
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 1-Boc-azetidin-3-one (1 ), ammonium chloride, and methanol. Stir at room temperature until all solids dissolve.
-
In a separate beaker, dissolve potassium cyanide in deionized water. Caution: KCN is extremely toxic. Handle with extreme care and have a cyanide antidote kit available.
-
Cool the flask containing the azetidinone solution to 0 °C in an ice bath.
-
Slowly add the aqueous KCN solution to the flask over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours. Monitor the reaction progress by TLC (e.g., 30% EtOAc in hexanes).
-
After completion, remove the methanol under reduced pressure using a rotary evaporator.
-
Add ethyl acetate (200 mL) to the remaining aqueous slurry and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product 2 as a pale yellow oil or solid.
-
The product is often used in the next step without further purification. If necessary, it can be purified by flash column chromatography on silica gel.
-
Step 2: Synthesis of 1-(tert-Butoxycarbonyl) 3-ethyl 3-aminoazetidine-1,3-dicarboxylate (3)
This transformation converts the nitrile to an ethyl ester via a Pinner reaction followed by in-situ hydrolysis.
-
Reagents & Materials:
Reagent Molar Mass ( g/mol ) Amount Moles (mmol) Crude Aminonitrile (2) ~197.24 ~11.5 g ~58.4 Anhydrous Ethanol (EtOH) - 200 mL - Hydrogen Chloride (HCl) gas 36.46 ~30 g Large Excess Diethyl Ether - 200 mL - | Saturated NaHCO₃ solution | - | As needed | - |
-
Procedure:
-
Dissolve the crude aminonitrile 2 in anhydrous ethanol in a 500 mL three-necked flask equipped with a gas inlet tube, a drying tube outlet, and a magnetic stir bar.
-
Cool the solution to 0 °C in an ice-salt bath.
-
Bubble dry HCl gas through the solution for 1-2 hours until the solution is saturated. The reaction is exothermic.
-
Seal the flask and allow it to stir at room temperature for 48 hours.
-
After 48 hours, add an equal volume of water (200 mL) and heat the mixture to 50 °C for 2 hours to hydrolyze the intermediate imidate.
-
Cool the reaction mixture and concentrate under reduced pressure to remove most of the ethanol.
-
Cool the remaining aqueous solution in an ice bath and carefully neutralize to pH 8-9 by the slow addition of saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts, wash with brine (1 x 50 mL), dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (e.g., gradient of 20-50% EtOAc in hexanes) to afford the Boc-protected amino ester 3 as a clear oil.
-
Step 3: Boc Deprotection to Yield Ethyl 3-aminoazetidine-3-carboxylate salt (4)
The acid-labile Boc group is removed to expose the azetidine nitrogen for the final Cbz protection step.[6]
-
Reagents & Materials:
Reagent Molar Mass ( g/mol ) Amount Moles (mmol) Boc-Amino Ester (3) 244.29 10.0 g 40.9 Dichloromethane (DCM) - 100 mL - Trifluoroacetic Acid (TFA) 114.02 30 mL Large Excess | Diethyl Ether | - | 200 mL | - |
-
Procedure:
-
Dissolve the Boc-protected amino ester 3 in dichloromethane in a 250 mL round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid dropwise. Gas evolution (isobutylene) will be observed.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis shows complete consumption of the starting material.
-
Concentrate the reaction mixture to dryness under reduced pressure to remove excess TFA and DCM.
-
Co-evaporate with toluene (2 x 50 mL) to ensure complete removal of residual acid.
-
The resulting product, ethyl 3-aminoazetidine-3-carboxylate trifluoroacetate salt (4 ), is typically a viscous oil or hygroscopic solid and is used directly in the next step without further purification.
-
Step 4: Synthesis of this compound (5)
The final step involves the N-protection of the azetidine nitrogen with a benzyloxycarbonyl (Cbz) group under Schotten-Baumann conditions.[7][10][11]
-
Reagents & Materials:
Reagent Molar Mass ( g/mol ) Amount Moles (mmol) Crude Azetidine Salt (4) ~258.19 ~10.6 g ~40.9 Sodium Bicarbonate (NaHCO₃) 84.01 13.8 g 164 (4 eq) Dichloromethane (DCM) - 100 mL - Water - 100 mL - | Benzyl Chloroformate (Cbz-Cl) | 170.59 | 7.7 mL (8.3 g) | 48.8 (1.2 eq) |
-
Procedure:
-
Dissolve the crude salt 4 in a mixture of water and dichloromethane in a 500 mL flask.
-
Cool the biphasic mixture to 0 °C in an ice bath and add sodium bicarbonate in portions.
-
Slowly add benzyl chloroformate (Cbz-Cl) dropwise to the vigorously stirred mixture. Caution: Cbz-Cl is a lachrymator.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with 1M HCl (1 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (e.g., gradient of 10-40% EtOAc in hexanes) to yield the final product 5 as a colorless to pale yellow oil.[12]
-
Characterization of the Final Product
The structure of this compound (5 ) should be confirmed by standard analytical techniques.
| Analysis | Expected Results |
| Molecular Formula | C₁₄H₁₈N₂O₄ |
| Molecular Weight | 278.31 g/mol |
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.30-7.40 (m, 5H, Ar-H), 5.15 (s, 2H, -OCH₂Ph), 4.20 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 4.10-4.30 (m, 4H, azetidine CH₂), 1.80 (br s, 2H, -NH₂), 1.25 (t, J=7.1 Hz, 3H, -OCH₂CH₃). |
| ¹³C NMR (101 MHz, CDCl₃) | δ ~174 (C=O, ester), 156 (C=O, carbamate), 136 (Ar-C), 128.5 (Ar-CH), 128.0 (Ar-CH), 127.8 (Ar-CH), 67.0 (-OCH₂Ph), 61.5 (-OCH₂CH₃), 58.0 (azetidine C-3), 55.0 (azetidine CH₂), 14.0 (-OCH₂CH₃). |
| MS (ESI+) | m/z = 279.13 [M+H]⁺, 301.11 [M+Na]⁺ |
Conclusion
This guide has detailed a robust, four-step synthesis of this compound, a valuable building block for drug discovery and peptide chemistry. The strategy leverages reliable, well-documented chemical transformations, starting from a readily available precursor. By providing a clear rationale, step-by-step protocols, and expected characterization data, this document serves as a practical resource for researchers aiming to incorporate this unique constrained amino acid analogue into their synthetic programs.
References
- 1. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]
- 2. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Strecker Synthesis [organic-chemistry.org]
- 5. Nitriles to Esters - Chemistry Steps [chemistrysteps.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. total-synthesis.com [total-synthesis.com]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. ijacskros.com [ijacskros.com]
- 11. experts.umn.edu [experts.umn.edu]
- 12. chembk.com [chembk.com]
Spectroscopic Data for 1-Benzyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate: A Predictive and Methodological Guide
Abstract
This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 1-Benzyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate, a compound of interest for researchers, scientists, and drug development professionals. In the absence of publicly available, experimentally-derived spectra for this specific molecule, this document leverages foundational spectroscopic principles and data from analogous chemical structures to construct a robust, predictive profile. We delve into the theoretical underpinnings and practical considerations for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data. Detailed, field-proven experimental protocols are provided to serve as a self-validating framework for researchers synthesizing and characterizing this and similar novel chemical entities. This guide is designed not as a rigid template, but as an in-depth resource that explains the causality behind experimental choices and spectral interpretation, empowering researchers to confidently verify the structure and purity of their compounds.
Introduction: The Structural Imperative
This compound is a unique small molecule incorporating several key functional groups: a strained azetidine ring, a benzyl carbamate, an ethyl ester, and a primary amine at a quaternary carbon. This combination of features makes it a potentially valuable building block in medicinal chemistry, where the rigid azetidine scaffold can be used to explore chemical space in drug design. Azetidines are increasingly found in marketed drugs and clinical candidates, valued for their ability to impart favorable physicochemical properties.[1]
Given its novelty, unambiguous structural confirmation is paramount. Spectroscopic analysis is the cornerstone of this process, providing a detailed fingerprint of the molecule's atomic connectivity and chemical environment. This guide will systematically predict and explain the expected outcomes from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, providing a reliable benchmark for researchers.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the spectroscopic data, the atoms of this compound have been systematically numbered. These numbers will be used consistently throughout the guide to refer to specific protons and carbons.
Caption: Numbering scheme for this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. The predicted chemical shifts (δ) are based on the shielding and deshielding effects of adjacent functional groups.
Predicted ¹H NMR Data
| Protons (Atom No.) | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Notes |
| Aromatic (C7-C11) | 7.25 - 7.40 | Multiplet (m) | 5H | Protons on the benzyl ring, typically appearing as a complex multiplet. |
| Benzylic CH₂ (C5) | ~5.15 | Singlet (s) | 2H | Deshielded by the adjacent carbamate nitrogen and the aromatic ring. A singlet is expected due to no adjacent protons. |
| Azetidine CH₂ (C2, C4) | 4.0 - 4.5 | Multiplet (m) | 4H | Protons on the azetidine ring are diastereotopic and will likely appear as complex multiplets due to geminal and vicinal coupling. Deshielded by the ring strain and the carbamate nitrogen. |
| Ethyl O-CH₂ (C13) | ~4.20 | Quartet (q) | 2H | Deshielded by the adjacent ester oxygen. The quartet arises from coupling to the methyl protons (C14). |
| Amino NH₂ (N15) | 1.5 - 2.5 | Broad Singlet (br s) | 2H | Chemical shift can be variable and concentration-dependent. The signal is often broad due to quadrupole broadening and exchange with trace water. |
| Ethyl CH₃ (C14) | ~1.25 | Triplet (t) | 3H | Shielded aliphatic protons, appearing as a triplet due to coupling with the adjacent methylene protons (C13). |
Causality Behind ¹H NMR Predictions
-
Aromatic Protons (C7-C11): The chemical shift range of 7.25-7.40 ppm is characteristic for unsubstituted phenyl groups.[2][3]
-
Benzylic Protons (C5): The protons of a benzyl group attached to a nitrogen are typically found in the range of 3.5-4.5 ppm. However, the carbamate structure further deshields these protons, pushing them downfield to around 5.15 ppm, similar to what is seen in benzyl carbamates.[4] The protons are chemically equivalent, leading to a singlet.
-
Azetidine Protons (C2, C4): The protons on an azetidine ring are deshielded due to ring strain and the electronegativity of the nitrogen atom. In this asymmetric molecule, the two protons on C2 are diastereotopic to each other, as are the two protons on C4. This magnetic inequivalence means they will have different chemical shifts and will couple to each other (geminal coupling) and to the protons on the other methylene group, resulting in complex multiplets.[5][6]
-
Ethyl Ester Protons (C13, C14): The quartet for the methylene group (~4.20 ppm) and the triplet for the methyl group (~1.25 ppm) is a classic ethyl ester pattern. The methylene protons are deshielded by the adjacent oxygen atom.[7][8][9][10][11]
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon environment gives rise to a distinct signal.
Predicted ¹³C NMR Data
| Carbon (Atom No.) | Predicted δ (ppm) | Rationale & Notes |
| Ester C=O (C12) | ~170-172 | Typical chemical shift for an ester carbonyl carbon.[12] |
| Carbamate C=O (C5) | ~155-157 | Characteristic chemical shift for a carbamate carbonyl carbon.[12] |
| Aromatic Quaternary (C6) | ~136-138 | The carbon of the phenyl ring attached to the benzylic group. |
| Aromatic CH (C7-C11) | ~127-129 | Characteristic range for protonated carbons in a benzene ring.[13][14] |
| Benzylic CH₂ (C5) | ~67 | Deshielded by the adjacent nitrogen and aromatic ring. |
| Ethyl O-CH₂ (C13) | ~61 | Typical shift for the methylene carbon of an ethyl ester.[12] |
| Azetidine CH₂ (C2, C4) | ~55-60 | Deshielded by the ring strain and the nitrogen atom. Two distinct signals are expected.[15][16][17] |
| Quaternary Azetidine (C3) | ~60-65 | This carbon is substituted with three electron-withdrawing groups (two carboxylates and an amine), leading to a significant downfield shift. |
| Ethyl CH₃ (C14) | ~14 | Typical chemical shift for the methyl carbon of an ethyl ester.[12] |
Causality Behind ¹³C NMR Predictions
-
Carbonyl Carbons (C12, C5): The chemical shifts of carbonyl carbons are highly dependent on their electronic environment. Ester carbonyls (C12) are typically found around 170 ppm, while carbamate carbonyls (C5) are more shielded and appear around 156 ppm.[12][18]
-
Aromatic Carbons (C6-C11): The carbons of the benzene ring will appear in the typical aromatic region of 125-150 ppm.[13][14] The quaternary carbon (C6) will be the most deshielded among them.
-
Azetidine Carbons (C2, C3, C4): The carbons of the azetidine ring are deshielded compared to their acyclic counterparts due to the ring strain.[15][16][17] The quaternary carbon C3 is expected to be significantly deshielded due to the cumulative electron-withdrawing effects of the attached ester, carbamate, and amino groups.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Predicted FT-IR Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity | Rationale & Notes |
| 3400 - 3300 | N-H Stretch | Primary Amine | Medium, Two Bands | Primary amines show two N-H stretching bands (symmetric and asymmetric).[19][20][21][22][23] |
| 3030 | C-H Stretch | Aromatic | Medium | Characteristic C-H stretching for sp² hybridized carbons in the benzene ring. |
| 2980 - 2850 | C-H Stretch | Aliphatic | Medium-Strong | C-H stretching from the azetidine, benzyl, and ethyl groups. |
| ~1740 | C=O Stretch | Ethyl Ester | Strong | The ester carbonyl typically absorbs at a higher frequency than an amide carbonyl. |
| ~1695 | C=O Stretch | Carbamate | Strong | The carbamate carbonyl stretch is a strong, characteristic absorption.[4][24][25][26] |
| 1650 - 1580 | N-H Bend | Primary Amine | Medium | The scissoring vibration of the primary amine.[19][22] |
| 1495, 1455 | C=C Stretch | Aromatic Ring | Medium | Skeletal vibrations of the benzene ring. |
| 1250 - 1020 | C-N Stretch | Aliphatic Amine/Carbamate | Medium-Strong | A complex region with contributions from C-N and C-O stretching. |
Causality Behind FT-IR Predictions
-
N-H Vibrations: The primary amine (NH₂) is expected to show two distinct stretching peaks between 3400-3300 cm⁻¹, which is a key diagnostic feature.[19][20][21][22][23] A bending vibration around 1600 cm⁻¹ is also characteristic.
-
C=O Vibrations: The two carbonyl groups will give rise to two strong, distinct absorption bands. The ester carbonyl is generally at a higher wavenumber (~1740 cm⁻¹) than the carbamate carbonyl (~1695 cm⁻¹), allowing them to be distinguished.[24][25]
-
C-H Vibrations: The spectrum will show C-H stretching from both aromatic (above 3000 cm⁻¹) and aliphatic (below 3000 cm⁻¹) sources.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.
-
Molecular Formula: C₁₄H₁₈N₂O₄
-
Exact Mass: 278.1267
-
Molecular Weight: 278.30 g/mol
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Predicted Fragment | Rationale & Notes |
| 278 | [M]⁺ | Molecular ion peak. |
| 205 | [M - CO₂Et]⁺ | Loss of the ethyl carboxylate radical. |
| 187 | [M - Bn]⁺ | Loss of the benzyl radical. |
| 170 | [BnNCO]⁺ | Fragment corresponding to benzyl isocyanate. |
| 91 | [C₇H₇]⁺ | Tropylium ion, a very common and stable fragment from benzyl groups.[27][28][29][30][31] |
Fragmentation Pathway
The fragmentation of this compound under mass spectrometry conditions is likely to be dominated by cleavages at the bonds adjacent to the nitrogen atoms and the carbonyl groups. The most favorable fragmentation pathway often involves the formation of the highly stable tropylium ion (m/z 91). Other significant fragmentation pathways include the loss of the ethyl ester group and cleavage of the azetidine ring.
Caption: Predicted major fragmentation pathways in EI-MS.
Experimental Protocols
The following protocols are designed to generate high-quality, reproducible spectroscopic data. Adherence to these standardized methods is crucial for ensuring data integrity.
General Sample Preparation
-
Purity: Ensure the sample is of high purity (>95%), as impurities will complicate spectral interpretation. Purification by flash column chromatography or recrystallization is recommended.
-
Solvent: Use high-purity deuterated solvents for NMR (e.g., CDCl₃, DMSO-d₆) and spectroscopic grade solvents for other techniques.
-
Drying: The sample should be thoroughly dried under high vacuum to remove residual solvents, which can interfere with analysis, particularly in ¹H NMR and FT-IR.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (CDCl₃ is a good starting point) in a 5 mm NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal resolution.
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum.
-
Set the spectral width to cover a range of -1 to 12 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Integrate all peaks and reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled 1D carbon spectrum.
-
Set the spectral width to cover a range of 0 to 220 ppm.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
2D NMR (Optional but Recommended): Acquire COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) spectra to unambiguously assign proton and carbon signals and confirm connectivity.
FT-IR Spectroscopy Protocol
-
Sample Preparation:
-
Thin Film (Neat): If the sample is an oil, place a small drop between two NaCl or KBr plates.
-
KBr Pellet: If the sample is a solid, grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press into a transparent pellet.
-
Solution: Dissolve the sample in a suitable solvent (e.g., CHCl₃) in an IR-transparent cell.
-
-
Acquisition:
-
Record a background spectrum of the empty sample holder (or pure solvent).
-
Record the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
Process the data to report peak positions in wavenumbers (cm⁻¹).
-
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization for fragmentation data, Electrospray Ionization for accurate mass).
-
Acquisition (High-Resolution MS):
-
Infuse the sample solution into the ESI source.
-
Acquire the spectrum in positive ion mode.
-
Use an internal calibrant to ensure high mass accuracy.
-
Determine the m/z of the protonated molecular ion [M+H]⁺ and compare it to the calculated exact mass.
-
Overall Workflow for Spectroscopic Analysis
The logical flow for the comprehensive analysis of a novel compound like this compound is a multi-step, iterative process.
Caption: A self-validating workflow for the synthesis and spectroscopic confirmation of novel compounds.
Conclusion
This guide provides a detailed, predictive framework for the spectroscopic characterization of this compound. By grounding predictions in the well-established spectroscopic behavior of analogous structures and providing robust experimental protocols, this document serves as a vital resource for researchers in the field. The causality-driven approach to interpreting spectra, combined with a self-validating workflow, ensures scientific integrity and empowers confident structural elucidation, a critical step in the journey of drug discovery and development.
References
- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. web.pdx.edu [web.pdx.edu]
- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Palmitic acid ethyl ester(628-97-7) 1H NMR spectrum [chemicalbook.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Azetidine(503-29-7) 13C NMR [m.chemicalbook.com]
- 16. NP-MRD: 13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0159701) [np-mrd.org]
- 17. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 19. orgchemboulder.com [orgchemboulder.com]
- 20. fiveable.me [fiveable.me]
- 21. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 22. wikieducator.org [wikieducator.org]
- 23. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 24. academic.oup.com [academic.oup.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchportal.ip-paris.fr [researchportal.ip-paris.fr]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1-Benzyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate
CAS Number: 1434142-16-1
This guide provides a comprehensive technical overview of 1-Benzyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate, a key building block for researchers, scientists, and professionals in drug development. We will delve into its chemical properties, a detailed synthesis protocol, and its applications in medicinal chemistry, offering insights grounded in scientific literature.
Introduction: The Significance of the Azetidine Scaffold
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure allows for precise orientation of substituents, making it an attractive component for designing molecules with high target affinity and specificity. The incorporation of an azetidine moiety can improve physicochemical properties such as solubility and metabolic stability, which are critical for drug candidates. This compound, with its protected amine and ester functionalities, serves as a versatile intermediate for the synthesis of a wide range of complex molecules.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is fundamental for its effective use in synthesis. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1434142-16-1 | ChemBK[1] |
| Molecular Formula | C₁₄H₁₈N₂O₄ | ChemBK[1] |
| Molecular Weight | 278.30 g/mol | Sunway Pharm Ltd.[2] |
| Appearance | White to off-white solid | Inferred from related compounds |
| Purity | ≥97% | Aladdin Scientific Corporation[3] |
| Storage | Sealed in dry, Room Temperature | Sunway Pharm Ltd.[2] |
Synthesis Protocol: A Plausible Route
While a specific, publicly available, step-by-step synthesis protocol for this compound is not extensively documented, a plausible and efficient route can be constructed based on established methodologies for the synthesis of related 3-aminoazetidine-3-carboxylic acid derivatives. The proposed synthesis starts from the readily available 1-benzyl-3-azetidinone.
This synthetic approach is based on the principles of the Strecker synthesis, adapted for a cyclic ketone. The key steps involve the formation of an α-aminonitrile, followed by hydrolysis to the corresponding α-amino acid.
Experimental Protocol:
Step 1: Formation of the α-Aminonitrile Intermediate
-
To a solution of 1-benzyl-3-azetidinone (1 equivalent) in a suitable solvent such as methanol or ethanol, add a solution of potassium cyanide (1.1 equivalents) in water.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of ammonium chloride (1.1 equivalents) in water, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α-aminonitrile.
Causality: The reaction proceeds through the formation of an imine intermediate from the ketone and ammonia (from ammonium chloride). The cyanide ion then attacks the imine to form the α-aminonitrile. The benzyl group on the nitrogen serves as a protecting group.
Step 2: Hydrolysis to the Amino Acid and Esterification
-
To the crude α-aminonitrile from the previous step, add a solution of concentrated hydrochloric acid.
-
Heat the mixture to reflux for 4-8 hours. This step hydrolyzes both the nitrile and the ester (if any residual starting material is present).
-
Cool the reaction mixture and neutralize with a base (e.g., sodium carbonate) to precipitate the amino acid.
-
Filter the solid and dry it.
-
To a suspension of the obtained amino acid in ethanol, slowly add thionyl chloride (1.2 equivalents) at 0 °C.
-
Stir the reaction at room temperature for 12-16 hours to facilitate the esterification.
-
Remove the solvent under reduced pressure. The residue is the crude ethyl ester hydrochloride salt.
Causality: Acidic hydrolysis converts the nitrile group to a carboxylic acid and the amino group to its ammonium salt. Subsequent reaction with thionyl chloride in ethanol converts the carboxylic acid to its ethyl ester.
Step 3: N-Protection with a Carboxybenzyl (Cbz) Group
-
Dissolve the crude ethyl ester hydrochloride salt in a mixture of dioxane and water.
-
Cool the solution to 0 °C and add sodium bicarbonate (2.5 equivalents) to neutralize the acid and act as a base.
-
Slowly add benzyl chloroformate (1.1 equivalents) while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product, this compound, by column chromatography on silica gel.
Causality: The benzyloxycarbonyl (Cbz) group is a common protecting group for amines. Benzyl chloroformate reacts with the primary amine in the presence of a base to form the stable carbamate linkage.
Caption: Proposed synthetic workflow for this compound.
Spectroscopic Characterization (Representative Data)
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.30-7.40 (m, 5H, Ar-H)
-
δ 5.15 (s, 2H, -CH₂-Ph)
-
δ 4.20 (q, J = 7.1 Hz, 2H, -O-CH₂-CH₃)
-
δ 4.0-4.3 (m, 4H, azetidine-CH₂)
-
δ 2.50 (br s, 2H, -NH₂)
-
δ 1.25 (t, J = 7.1 Hz, 3H, -O-CH₂-CH₃)
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ 173.0 (C=O, ester)
-
δ 156.0 (C=O, carbamate)
-
δ 136.0 (Ar-C)
-
δ 128.5, 128.0, 127.8 (Ar-CH)
-
δ 67.0 (-CH₂-Ph)
-
δ 61.5 (-O-CH₂)
-
δ 58.0 (azetidine-C3)
-
δ 50.0 (azetidine-CH₂)
-
δ 14.0 (-CH₃)
-
-
IR (KBr, cm⁻¹):
-
3350-3450 (N-H stretch, amine)
-
1735 (C=O stretch, ester)
-
1690 (C=O stretch, carbamate)
-
1250 (C-N stretch)
-
-
Mass Spectrometry (ESI+):
-
m/z 279.1 [M+H]⁺
-
Applications in Drug Development
This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The strategic placement of functional groups on the rigid azetidine core allows for the exploration of chemical space in drug discovery programs.
One notable application of structurally similar compounds is in the development of novel anticancer agents. For instance, 1-(substituted benzyl)azetidine-3,3-dicarboxylate anions have been utilized as leaving groups in the synthesis of novel oxaliplatin derivatives.[4] These derivatives have shown significant cytotoxicity against human breast and lung cancer cell lines. The azetidine moiety in these complexes plays a crucial role in modulating the electronic properties and, consequently, the biological activity of the platinum complexes.
The free amino group, after deprotection of the Cbz group, can be further functionalized to introduce a wide range of substituents, enabling the generation of libraries of compounds for high-throughput screening. This makes it a key intermediate for the synthesis of compounds targeting various biological pathways.
Caption: Role as a versatile intermediate in the synthesis of bioactive molecules.
Conclusion
This compound is a strategically important building block in medicinal chemistry. Its synthesis, while not extensively detailed in the public domain, can be reliably achieved through established chemical transformations. The unique conformational constraints and the versatile functional handles of the azetidine core make this compound a valuable tool for the design and synthesis of novel therapeutic agents. This guide provides a foundational understanding for researchers to leverage the potential of this and related azetidine derivatives in their drug discovery endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. 1016731-24-0|Benzyl 3-(aminomethyl)azetidine-1-carboxylate|BLD Pharm [bldpharm.com]
- 3. The spectroscopic investigation of 3-amino-2-pyrazinecarboxylicacid and methyl-3-amino-2-pyrazinecarboxylate - A Comparative Study | Journal of Environmental Nanotechnology [nanoient.org]
- 4. Novel oxaliplatin derivatives with 1-(substituted benzyl)azetidine-3,3-dicarboxylate anions. Synthesis, cytotoxicity, and interaction with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
starting materials for 1-Benzyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate
An In-Depth Technical Guide to the Synthesis of 1-Benzyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate: A Key Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Azetidine Motif in Modern Medicinal Chemistry
The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention in contemporary drug discovery.[1][2] Its inherent ring strain imparts a unique three-dimensional geometry, offering a structurally rigid scaffold that can enhance binding affinity and metabolic stability of drug candidates.[3] The strategic functionalization of the azetidine core allows for the precise orientation of substituents, making it a valuable building block in the design of novel therapeutics. This guide provides a comprehensive overview of the synthetic pathways to a particularly valuable derivative, this compound, a trifunctionalized scaffold with wide applications in the synthesis of complex bioactive molecules.
Retrosynthetic Analysis and Strategic Considerations
The synthesis of highly substituted azetidines, such as the target molecule, presents a formidable challenge due to the inherent ring strain.[4] A successful synthetic strategy must navigate this challenge while allowing for the controlled introduction of multiple functional groups. Our retrosynthetic approach identifies two primary pathways, both commencing from readily available starting materials.
Synthetic Pathway I: Dieckmann Condensation Approach
A robust and convergent approach to the azetidine core involves an intramolecular Dieckmann condensation of a suitably substituted diester.[5][6] This method is particularly advantageous for the formation of 5- and 6-membered rings, and with careful substrate design, can be adapted for the construction of the strained 4-membered azetidine ring.
Diagram of Synthetic Pathway I
Caption: Synthetic route via Dieckmann condensation.
Step-by-Step Experimental Protocol for Pathway I
Step 1: Synthesis of Diethyl 2-(benzyl(2-ethoxy-2-oxoethyl)amino)malonate (Intermediate A)
-
To a solution of sodium ethoxide (NaOEt) in absolute ethanol, cool the reaction mixture to 0°C.
-
Slowly add diethyl oxalate to the cooled solution while stirring.
-
Subsequently, add N-benzylglycine ethyl ester dropwise, maintaining the temperature below 5°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Dieckmann Condensation to form Ethyl 1-benzyl-4-oxoazetidine-3-carboxylate (Intermediate B)
-
In a flask equipped with a Dean-Stark apparatus, dissolve Intermediate A in dry toluene.
-
Add a catalytic amount of sodium ethoxide.
-
Heat the mixture to reflux and monitor the removal of ethanol.
-
After the reaction is complete (as monitored by TLC), cool the mixture to room temperature.
-
Carefully neutralize with dilute acetic acid.
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
Step 3: Oximation to form Ethyl 1-benzyl-4-(hydroxyimino)azetidine-3-carboxylate (Intermediate C)
-
Dissolve Intermediate B in ethanol.
-
Add hydroxylamine hydrochloride and sodium acetate.
-
Stir the mixture at room temperature for 4-6 hours.
-
Remove the solvent under reduced pressure and partition the residue between water and ethyl acetate.
-
Dry the organic phase and concentrate to yield the oxime.
Step 4: Reduction to this compound (Target Molecule)
-
Dissolve Intermediate C in ethanol in a hydrogenation vessel.
-
Add a catalytic amount of Palladium on carbon (10% Pd/C).
-
Pressurize the vessel with hydrogen gas (50 psi) and stir at room temperature until the uptake of hydrogen ceases.
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate to obtain the final product.
Synthetic Pathway II: Horner-Wadsworth-Emmons and Michael Addition Approach
An alternative and highly efficient route utilizes a Horner-Wadsworth-Emmons (HWE) reaction to construct a key α,β-unsaturated ester intermediate, followed by an intramolecular aza-Michael addition.[7]
Diagram of Synthetic Pathway II
Caption: Synthetic route via HWE and Michael addition.
Step-by-Step Experimental Protocol for Pathway II
Step 1: Synthesis of tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate (Intermediate D)
-
To a suspension of sodium hydride (NaH) in dry tetrahydrofuran (THF) at 0°C, add triethyl phosphonoacetate dropwise.
-
Stir the mixture for 30 minutes at 0°C.
-
Add a solution of N-Boc-azetidin-3-one in THF.[8]
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Dry the combined organic layers and concentrate. Purify by column chromatography.
Step 2: Synthesis of ethyl 3-aminoazetidine-3-carboxylate (Intermediate E)
-
Dissolve Intermediate D in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) and stir at room temperature for 2 hours to remove the Boc protecting group.
-
Concentrate the reaction mixture in vacuo.
-
Dissolve the residue in methanol and bubble ammonia gas through the solution at 0°C for 1 hour.
-
Seal the reaction vessel and stir at room temperature for 24 hours.
-
Concentrate the mixture to yield the crude product.
Step 3: N-Benzylation to this compound (Target Molecule)
-
Dissolve Intermediate E in acetonitrile.
-
Add potassium carbonate (K₂CO₃) and benzyl bromide.
-
Stir the mixture at room temperature for 12-16 hours.
-
Filter the reaction mixture and concentrate the filtrate.
-
Purify the residue by column chromatography to afford the final product.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Characterization Data |
| Intermediate A | C₁₈H₂₅NO₆ | 367.40 | ¹H NMR, ¹³C NMR, MS |
| Intermediate B | C₁₃H₁₅NO₃ | 233.26 | ¹H NMR, IR (C=O stretch) |
| Intermediate C | C₁₃H₁₆N₂O₃ | 248.28 | ¹H NMR, MS |
| Intermediate D | C₁₂H₁₉NO₄ | 241.28 | ¹H NMR, ¹³C NMR |
| Intermediate E | C₆H₁₂N₂O₂ | 144.17 | ¹H NMR, MS |
| Target Molecule | C₁₅H₂₀N₂O₄ | 292.33 | ¹H NMR, ¹³C NMR, HRMS |
Conclusion and Future Perspectives
The synthetic routes outlined in this guide provide robust and versatile methods for the preparation of this compound. The choice between the Dieckmann condensation and the Horner-Wadsworth-Emmons/Michael addition pathway will depend on the availability of starting materials and the desired scale of the synthesis. The functional group handles on the target molecule—the secondary amine, the ester, and the benzyl protecting group—offer multiple points for diversification, making it an invaluable building block for the construction of compound libraries for high-throughput screening in drug discovery programs. Further optimization of reaction conditions and exploration of alternative protecting group strategies could lead to even more efficient and scalable syntheses of this important scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Dieckmann Condensation [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendancy of the 3-Aminoazetidine Scaffold: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-aminoazetidine moiety has emerged from relative obscurity to become a privileged scaffold in modern medicinal chemistry. Its unique conformational constraints, ability to serve as a versatile pharmacophore, and favorable influence on physicochemical properties have cemented its role as a valuable building block in the design of novel therapeutics. This guide provides an in-depth exploration of 3-aminoazetidine derivatives, delving into their synthesis, structural characteristics, and diverse applications in drug discovery. We will examine the causal factors behind key synthetic strategies, present detailed experimental protocols, and explore the therapeutic potential of this remarkable heterocyclic system, with a particular focus on its successful application in the development of triple reuptake inhibitors.
The Strategic Value of the 3-Aminoazetidine Core in Medicinal Chemistry
The four-membered azetidine ring, once considered a synthetic curiosity due to its inherent ring strain, is now a sought-after component in drug design.[1] Its incorporation into a molecule can impart a range of beneficial properties, including increased metabolic stability, improved solubility, and reduced lipophilicity.[2] The 3-aminoazetidine substitution pattern is particularly advantageous, offering a key vector for introducing diverse functionalities to modulate biological activity.[2]
The constrained nature of the azetidine ring provides a degree of conformational rigidity, which can lead to higher binding affinity and selectivity for a biological target by reducing the entropic penalty of binding.[3] This pre-organization of substituents into a defined spatial orientation is a critical aspect of modern drug design.[3] Furthermore, the nitrogen atom in the ring can act as a hydrogen bond acceptor, while the 3-amino group provides a hydrogen bond donor and a key point for further chemical elaboration.
One of the most powerful applications of the 3-aminoazetidine scaffold is in bioisosteric replacement .[4][5] Bioisosteres are chemical groups that can be interchanged to enhance a molecule's pharmacological properties without significantly altering its chemical structure.[5][6] The 3-aminoazetidine moiety has been successfully employed as a bioisostere for other groups to, for instance, remove a chiral center, thereby simplifying synthesis and potentially improving the pharmacokinetic profile.[4]
Synthetic Pathways to 3-Aminoazetidine Derivatives: A Methodological Overview
The synthesis of 3-aminoazetidine derivatives has evolved significantly, with several reliable methods now available to medicinal chemists. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
Reductive Amination of 3-Azetidinone: A Cornerstone Strategy
A prevalent and versatile method for the synthesis of N-substituted 3-aminoazetidines is the reductive amination of a protected 3-azetidinone.[4][7] This two-step, one-pot procedure involves the formation of an intermediate enamine or iminium ion, which is then reduced in situ to the corresponding amine.
The selection of the reducing agent is critical for the success of this reaction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice due to its mildness and tolerance of a wide range of functional groups.[4][7] The reaction proceeds smoothly, particularly when the amine component is an aniline or a substituted aryl amine.[4][7]
The general workflow for this synthetic approach is outlined below:
Caption: Reductive amination workflow for 3-aminoazetidine synthesis.
-
To a solution of N-Boc-3-azetidinone (1.0 g, 5.84 mmol) in dichloromethane (20 mL) is added aniline (0.65 g, 6.91 mmol). The mixture is stirred at room temperature for 30 minutes.
-
Sodium triacetoxyborohydride (1.86 g, 8.76 mmol) is added portion-wise over 10 minutes. The reaction mixture is stirred at room temperature for 12 hours.
-
The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution (20 mL). The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N-Boc-3-(phenylamino)azetidine as a white solid.
Other Synthetic Approaches
While reductive amination is a workhorse, other methods offer access to different substitution patterns:
-
Intramolecular Cyclization: This classical approach involves the cyclization of a precursor containing both an amine and a suitable leaving group, such as a halide or a tosylate, in a gamma-position relative to each other.[2]
-
From 3-Azetidine Carboxylic Acids: Modifications of the carboxylic acid functionality at the 3-position can provide a handle for the introduction of an amino group through various chemical transformations.
-
Aza-Michael Addition: The addition of amines to activated alkenes, such as methyl 2-(azetidin-3-ylidene)acetate, provides a route to 3-substituted azetidine derivatives.[8][9]
Application in Drug Discovery: The Case of Triple Reuptake Inhibitors
A compelling example of the utility of the 3-aminoazetidine scaffold is in the development of triple reuptake inhibitors (TRIs) for the treatment of depression.[10][11] TRIs act by blocking the reuptake of the neurotransmitters serotonin (5-HT), norepinephrine (NE), and dopamine (DA) in the brain.[4]
In a notable study, researchers utilized a bioisosteric modification strategy to develop novel 3-aminoazetidine derivatives as TRIs.[4][7] The starting point was a 3-substituted azetidine that, while effective, was a racemate, presenting challenges for chiral resolution and enantioselective synthesis.[4] By replacing a carbon atom in the lead compound with a nitrogen atom to create a 3-aminoazetidine, the chiral center was eliminated.[4]
This strategic modification led to the synthesis of a library of 166 novel 3-aminoazetidine derivatives, which were then screened for their inhibitory activity against the human serotonin, norepinephrine, and dopamine transporters (hSERT, hNET, and hDAT).[4][7][10][11]
Structure-Activity Relationships and Lead Optimization
The screening of the synthesized compounds revealed key structure-activity relationships (SAR). For instance, it was observed that the nature of the substituents on the 3-amino nitrogen and the azetidine nitrogen significantly influenced the potency and selectivity of the compounds for the different transporters.[4]
| Compound Series | General Structure | Key SAR Observations |
| Series A | 3-substituted aminoazetidines derived from 3-azetidinone | Generally higher reuptake inhibitory activity against hSERT compared to hNET and hDAT.[4] |
| Series B | 3-aminoazetidine derivatives prepared from 3-azetidinal | Demonstrated relatively higher reuptake inhibitory activity against all three monoamine transporters compared to Series A.[4] |
Through a process of lead optimization that included assessments of microsomal stability, cytochrome P450 (CYP) inhibition, hERG channel activity, mutagenicity (Ames test), blood-brain barrier (BBB) penetration, and pharmacokinetic (PK) studies, a candidate compound was identified for further development.[10][11]
Signaling Pathway of Triple Reuptake Inhibition
The therapeutic effect of TRIs stems from their ability to increase the synaptic concentrations of serotonin, norepinephrine, and dopamine. This modulation of neurotransmitter levels can lead to a cascade of downstream signaling events that are thought to underlie their antidepressant effects.
References
- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Azetidines - Enamine [enamine.net]
- 4. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Theoretical Properties of 1-Benzyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical properties, potential synthetic routes, and pharmacological relevance of the novel compound, 1-Benzyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate. As a constrained amino acid analog, this molecule presents a unique scaffold for the development of new therapeutic agents. This document delves into the conformational landscape, electronic characteristics, and spectroscopic signatures of the target molecule, supported by data extrapolated from closely related azetidine derivatives. Furthermore, detailed, self-validating experimental protocols for its synthesis and characterization are presented, offering a roadmap for researchers in the fields of medicinal chemistry and drug discovery.
Introduction: The Azetidine Scaffold in Modern Drug Discovery
Azetidines, four-membered nitrogen-containing heterocycles, have emerged as privileged scaffolds in medicinal chemistry.[1] Their inherent ring strain and conformational rigidity offer distinct advantages in the design of novel therapeutics by providing precise control over the spatial orientation of substituents.[2] This leads to enhanced binding affinity and selectivity for biological targets. The incorporation of an azetidine ring can also confer improved metabolic stability and aqueous solubility compared to more common saturated heterocycles like pyrrolidine and piperidine.[1]
The subject of this guide, this compound, is a unique trifunctionalized azetidine. The presence of a quaternary center bearing both an amino and an ester group at the 3-position, combined with a carbamate protecting group on the ring nitrogen, makes it a valuable building block for complex molecular architectures. As a constrained β-amino acid analog, it holds potential as a modulator of biological systems where conformational restriction is key to activity, such as in the development of GABA analogues or peptidomimetics.[1][3]
Theoretical Properties and Molecular Modeling
Conformational Analysis and Ring Puckering
The azetidine ring is not planar and exists in a puckered conformation to relieve ring strain. The degree of puckering is influenced by the nature and stereochemistry of the substituents. For this compound, the bulky substituents at the C3 and N1 positions will significantly influence the ring's preferred conformation.
Computational studies on similar azetidine derivatives suggest that the ring can adopt one of two puckered conformations.[4] The axial or equatorial preference of the substituents will be dictated by a combination of steric and electronic factors. The bulky benzyl carbamate group at N1 and the ethyl carboxylate group at C3 are likely to adopt pseudo-equatorial positions to minimize steric hindrance. The lone pair on the exocyclic amino group can also influence the conformational preference through hyperconjugation effects. Density Functional Theory (DFT) calculations could provide a more precise understanding of the conformational landscape and the energy barriers between different puckered states.[5]
Electronic Properties and Reactivity
The electronic properties of this compound are governed by the interplay of the electron-withdrawing carbamate and ester groups and the electron-donating amino group. The nitrogen atom of the azetidine ring is rendered less basic due to the delocalization of its lone pair into the adjacent carbonyl group of the benzyl carbamate.
The primary amino group at the C3 position is the most nucleophilic site in the molecule and is expected to be the primary point of further functionalization. The carbonyl carbons of the ester and carbamate groups are electrophilic and susceptible to nucleophilic attack, although the carbamate is generally more stable. The strained nature of the azetidine ring can also lead to ring-opening reactions under certain acidic or reductive conditions.[6]
Predicted Spectroscopic Data
Based on data from structurally related compounds, the following spectroscopic characteristics can be predicted for this compound:[7]
-
¹H NMR:
-
The benzylic protons of the Cbz group are expected to appear as a singlet around 5.1 ppm.
-
The aromatic protons of the benzyl group will likely resonate in the 7.3-7.4 ppm region.
-
The methylene protons of the ethyl ester will show a quartet around 4.2 ppm, coupled to a triplet around 1.2 ppm for the methyl group.
-
The diastereotopic methylene protons of the azetidine ring are expected to appear as complex multiplets in the range of 3.8-4.5 ppm.
-
The protons of the primary amino group may appear as a broad singlet, the chemical shift of which will be dependent on the solvent and concentration.
-
-
¹³C NMR:
-
The carbonyl carbons of the carbamate and ester groups are expected to resonate around 156 ppm and 172 ppm, respectively.
-
The quaternary carbon at the 3-position of the azetidine ring would appear around 60-70 ppm.
-
The methylene carbons of the azetidine ring are predicted to be in the 50-60 ppm region.
-
The benzylic carbon of the Cbz group will likely be around 67 ppm.
-
The carbons of the ethyl group will appear at approximately 61 ppm (CH₂) and 14 ppm (CH₃).
-
-
Mass Spectrometry (ESI-MS):
-
The protonated molecular ion [M+H]⁺ would be expected at m/z 279.13.
-
It is important to note that these are predicted values, and actual experimental data may vary. Machine learning and DFT-based prediction models can provide more accurate estimations of NMR chemical shifts.[8][9][10]
Proposed Synthesis and Retrosynthetic Analysis
A plausible synthetic route to this compound can be envisioned through a retrosynthetic analysis, starting from commercially available or readily accessible precursors.
Caption: Retrosynthetic analysis of the target molecule.
The forward synthesis would commence from a suitable acrylic acid derivative, followed by cyclization to form the azetidine ring, introduction of the azide functionality, protection of the ring nitrogen, and finally, reduction of the azide to the desired primary amine.
Potential Pharmacological Applications
The structural rigidity of this compound makes it an attractive scaffold for mimicking the bioactive conformations of endogenous ligands. As a constrained β-amino acid, it could serve as a building block for peptidomimetics with enhanced proteolytic stability and defined secondary structures.[11][12]
Furthermore, azetidine-based compounds have shown promise as GABA uptake inhibitors.[3] The constrained nature of the azetidine ring in the target molecule could lead to selective interactions with GABA transporters or receptors. The primary amino group and the carboxylic ester functionality provide handles for further chemical modification to explore structure-activity relationships and optimize biological activity.
Experimental Protocols
The following protocols are proposed for the synthesis and characterization of this compound, based on established methodologies for similar compounds.
Synthesis Workflow
Caption: Proposed synthetic workflow.
Detailed Synthetic Procedures
Step 1: Synthesis of Ethyl 3-bromoazetidine-3-carboxylate
This procedure is adapted from the synthesis of related 3-bromoazetidine-3-carboxylates.[13]
-
To a solution of ethyl 2-(bromomethyl)acrylate in a suitable solvent (e.g., acetonitrile), add a solution of ammonia in methanol at 0 °C.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Treat the residue with a solution of hydrogen bromide in acetic acid.
-
After stirring for 2-4 hours, neutralize the mixture with a suitable base (e.g., sodium bicarbonate) and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the product by flash column chromatography on silica gel.
Step 2: Synthesis of Ethyl 3-azidoazetidine-3-carboxylate
-
Dissolve ethyl 3-bromoazetidine-3-carboxylate in dimethylformamide (DMF).
-
Add sodium azide in one portion and heat the mixture to 60-80 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the azido-azetidine.
Step 3: Synthesis of 1-Benzyl 3-ethyl 3-azidoazetidine-1,3-dicarboxylate
This procedure follows general protocols for N-Cbz protection.[14][15]
-
Dissolve ethyl 3-azidoazetidine-3-carboxylate in a mixture of dioxane and water.
-
Cool the solution to 0 °C and add sodium carbonate.
-
Add benzyl chloroformate (Cbz-Cl) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Extract the reaction mixture with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Step 4: Synthesis of this compound
The reduction of the azide to the amine can be achieved by catalytic hydrogenation.[16]
-
Dissolve 1-benzyl 3-ethyl 3-azidoazetidine-1,3-dicarboxylate in methanol or ethyl acetate.
-
Add a catalytic amount of 10% palladium on carbon (Pd/C).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the final product.
Characterization Workflow
Caption: Workflow for product characterization.
Conclusion
This compound represents a promising, yet underexplored, molecular scaffold. This guide has provided a theoretical framework for understanding its properties, a plausible pathway for its synthesis, and a rationale for its potential applications in drug discovery. The constrained nature of the azetidine ring, coupled with its versatile functional groups, makes it a valuable tool for medicinal chemists seeking to develop novel therapeutic agents with improved pharmacological profiles. The experimental protocols outlined herein provide a solid foundation for the practical synthesis and characterization of this and related compounds, paving the way for future investigations into their biological activities.
References
- 1. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacological evaluation of conformationally constrained glutamic acid higher homologues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. lifechemicals.com [lifechemicals.com]
- 13. researchgate.net [researchgate.net]
- 14. ijacskros.com [ijacskros.com]
- 15. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 16. Amine synthesis by azide reduction [organic-chemistry.org]
The Strategic Synthesis and Application of 1-Benzyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate: A Technical Guide for Drug Discovery Professionals
Introduction: The Azetidine Scaffold as a Privileged Motif in Medicinal Chemistry
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged scaffold" in modern drug discovery. Its inherent conformational rigidity, combined with its ability to introduce a key vector for substitution, allows for the precise orientation of pharmacophoric groups in three-dimensional space. This constrained geometry can lead to enhanced binding affinity and selectivity for biological targets. The α,α-disubstituted amino acid motif within the azetidine core, as seen in 1-Benzyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate, offers a unique structural element for peptidomimetics and other small molecule inhibitors, where the quaternary center can impart resistance to enzymatic degradation. This guide provides an in-depth technical overview of this compound, covering its commercial availability, a detailed plausible synthetic route, characteristic analytical data, and its potential applications in the development of novel therapeutics.
Commercial Availability
This compound is available from several specialized chemical suppliers. Researchers can procure this building block for early-stage discovery and lead optimization programs. The table below summarizes the key information for this compound.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1434142-16-1[1] |
| Molecular Formula | C₁₄H₁₈N₂O₄[1] |
| Molecular Weight | 278.30 g/mol [1] |
| Typical Purity | ≥95% |
| Known Suppliers | Sunway Pharm Ltd., Aladdin Scientific Corporation, Matrix Scientific |
Proposed Synthetic Pathway and Experimental Protocols
Caption: Proposed synthetic pathway for this compound.
Step 1: Synthesis of Diethyl 2-(benzylamino)-2-oxaloacetate (Intermediate A)
This initial step involves the acylation of N-benzylglycine ethyl ester with diethyl oxalate.
Protocol:
-
To a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol at 0 °C, add N-benzylglycine ethyl ester (1.0 equivalent) dropwise.
-
Stir the resulting mixture for 30 minutes at 0 °C.
-
Add diethyl oxalate (1.2 equivalents) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Intermediate A.
Step 2: Synthesis of the Acyclic Precursor (Intermediate B)
Intermediate A is subsequently alkylated with 1,3-dibromopropane to introduce the carbon backbone required for cyclization.
Protocol:
-
To a suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of Intermediate A (1.0 equivalent) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add 1,3-dibromopropane (1.1 equivalents) dropwise.
-
Allow the reaction to stir at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield Intermediate B.
Step 3: Dieckmann Cyclization to Yield this compound (Final Product)
The final step is an intramolecular Dieckmann condensation to form the azetidine ring.
Protocol:
-
To a solution of sodium ethoxide (1.5 equivalents) in anhydrous toluene, add a solution of Intermediate B (1.0 equivalent) in anhydrous toluene dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours.
-
Monitor the cyclization by TLC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of citric acid.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to obtain this compound.
Physicochemical and Spectroscopic Characterization
The structural confirmation of the synthesized this compound is achieved through a combination of spectroscopic techniques. Below are the predicted characteristic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.30-7.45 (m, 5H, Ar-H)
-
δ 5.15 (s, 2H, -CH₂-Ph)
-
δ 4.20 (q, J = 7.1 Hz, 2H, -O-CH₂-CH₃)
-
δ 4.05 (d, J = 9.0 Hz, 2H, azetidine-H)
-
δ 3.85 (d, J = 9.0 Hz, 2H, azetidine-H)
-
δ 2.10 (s, 2H, -NH₂)
-
δ 1.25 (t, J = 7.1 Hz, 3H, -O-CH₂-CH₃)
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ 173.5 (C=O, ester)
-
δ 156.0 (C=O, carbamate)
-
δ 136.0 (Ar-C)
-
δ 128.8 (Ar-CH)
-
δ 128.5 (Ar-CH)
-
δ 128.0 (Ar-CH)
-
δ 67.5 (-CH₂-Ph)
-
δ 62.0 (-O-CH₂)
-
δ 58.0 (azetidine quaternary C)
-
δ 55.0 (azetidine CH₂)
-
δ 14.0 (-CH₃)
-
Mass Spectrometry (MS)
-
Electrospray Ionization (ESI-MS):
-
Calculated for C₁₄H₁₈N₂O₄ [M+H]⁺: 279.1345
-
Expected fragmentation would involve the loss of the benzyl group (m/z 91) and the ethyl ester group. A prominent fragment would likely be the tropylium ion at m/z 91.
-
Infrared (IR) Spectroscopy
-
FTIR (KBr, cm⁻¹):
-
3300-3400 (N-H stretch, amine)
-
3030 (C-H stretch, aromatic)
-
2980 (C-H stretch, aliphatic)
-
1740 (C=O stretch, ester)
-
1695 (C=O stretch, carbamate)
-
1500, 1450 (C=C stretch, aromatic)
-
1240 (C-O stretch, ester/carbamate)
-
1180 (C-N stretch)
-
Applications in Drug Discovery and Medicinal Chemistry
The unique structural features of this compound make it a valuable building block in several areas of drug discovery.
Caption: Key applications of the title compound in medicinal chemistry.
-
Peptidomimetics: The α,α-disubstituted amino acid structure provides a scaffold for creating peptides with enhanced stability against proteolytic degradation. The amino and carboxylate groups can be readily incorporated into peptide chains using standard solid-phase or solution-phase synthesis techniques.
-
Scaffolds for Combinatorial Chemistry: The orthogonal protecting groups (benzyl carbamate and ethyl ester) allow for selective deprotection and further functionalization. This enables the rapid generation of diverse libraries of compounds for high-throughput screening.
-
Development of Constrained Ligands: The rigid azetidine core can be used to design potent and selective ligands for various biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. The defined spatial orientation of substituents can lead to improved target engagement.
Conclusion
This compound represents a strategically important building block for medicinal chemists and drug discovery scientists. Its commercial availability, coupled with a plausible and scalable synthetic route, makes it an accessible tool for the design and synthesis of novel therapeutic agents. The unique conformational constraints imposed by the azetidine ring, along with the versatility of its functional groups, provide a powerful platform for the development of next-generation pharmaceuticals.
References
1-Benzyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate molecular weight
An In-depth Technical Guide: 1-Benzyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate
Executive Summary: The azetidine scaffold is a cornerstone in modern medicinal chemistry, prized for the unique conformational constraints it introduces into molecular structures.[1] This four-membered heterocyclic ring is a key component in a variety of biologically active compounds, including antihypertensives and novel therapeutic agents for neurological disorders.[2][3] This guide focuses on a specific, highly functionalized derivative, this compound. This compound serves as a versatile building block in drug discovery, featuring a geminal amino-ester substitution at the 3-position and orthogonal protecting groups at the nitrogen and the ester. We will provide an in-depth exploration of its physicochemical properties, including its molecular weight, a plausible and detailed synthetic route based on established chemical principles, and standard protocols for its analytical characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this and similar scaffolds in their research programs.
Introduction to the 3-Aminoazetidine Scaffold
The azetidine ring, a saturated four-membered heterocycle containing one nitrogen atom, has garnered significant attention in drug design.[4] Its rigid structure allows for precise orientation of substituents, making it an invaluable tool for probing molecular interactions and optimizing pharmacological properties.[1] Unlike more flexible aliphatic chains, the azetidine framework reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity.
Within this class, 3-substituted azetidines are particularly important. The derivative this compound is a trifunctional building block. Its key features include:
-
A nucleophilic primary amine at the C3 position, available for further derivatization.
-
An ethyl ester at the C3 position, which can be hydrolyzed or used as a stable interacting group.
-
A benzyloxycarbonyl (Cbz) protected ring nitrogen, which is stable to a wide range of reaction conditions but can be removed via hydrogenolysis.
This unique combination of functionalities makes it an ideal starting point for the synthesis of compound libraries aimed at discovering new therapeutic agents, particularly in areas like central nervous system (CNS) disorders, where 3-aminoazetidine derivatives have been explored as triple reuptake inhibitors.[5]
Physicochemical Properties
The fundamental characteristics of this compound are crucial for its use in synthesis and drug design. The molecular weight dictates reaction stoichiometry, while other properties influence solubility, reactivity, and analytical signatures.
Caption: 2D Structure of the title compound.
Table 1: Physicochemical Data
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| Synonyms | Ethyl 3-amino-1-Cbz-azetidine-3-carboxylate | [6] |
| CAS Number | 1434142-16-1 | [6][7] |
| Molecular Formula | C₁₄H₁₈N₂O₄ | [6][7] |
| Molecular Weight | 278.30 g/mol | [6][7] |
| Predicted Density | 1.262 ± 0.06 g/cm³ | [7] |
| Predicted Boiling Point | 398.7 ± 42.0 °C | [7] |
Synthesis and Purification
While this specific compound may not be readily available commercially, a robust synthetic route can be designed based on established methodologies for constructing substituted azetidines.[5] The following protocol is a plausible, efficient pathway starting from a protected azetidinone.
Retrosynthetic Strategy
The core challenge is the installation of the geminal amino and ester groups at the C3 position. A powerful method for this transformation is the Strecker synthesis, which forms an α-amino nitrile from a ketone, followed by hydrolysis. The N-Cbz protecting group is ideal as it is stable during this sequence.
Caption: Retrosynthetic analysis of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of 1-(Benzyloxycarbonyl)-3-(cyanoamino)azetidine-3-carbonitrile (Strecker Reaction)
-
Rationale: This step efficiently installs the nitrogen and a carbon precursor (nitrile) for the future carboxylate group onto the ketone. The use of ammonium chloride provides the ammonia source in situ.
-
To a stirred solution of N-Cbz-azetidin-3-one (1.0 equiv) in a 1:1 mixture of ethanol and water, add ammonium chloride (1.5 equiv).
-
Add potassium cyanide (1.5 equiv) portion-wise, ensuring the temperature does not exceed 30 °C.
-
Stir the reaction mixture at room temperature for 24 hours. The progress can be monitored by TLC or LC-MS.
-
Upon completion, dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-amino nitrile, which can often be used in the next step without further purification.
Step 2: Hydrolysis to 3-Amino-1-(benzyloxycarbonyl)azetidine-3-carboxylic acid
-
Rationale: Strong acidic conditions are required to hydrolyze the sterically hindered tertiary nitrile to a carboxylic acid.
-
Dissolve the crude α-amino nitrile from the previous step in concentrated hydrochloric acid.
-
Heat the mixture to reflux (approx. 100-110 °C) for 12-18 hours.
-
Cool the reaction to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
The product, being a zwitterionic amino acid, may precipitate. If so, collect by filtration. If not, extract the aqueous layer with a polar organic solvent like n-butanol.
-
Purify the crude amino acid by recrystallization from an appropriate solvent system (e.g., water/ethanol).
Step 3: Esterification to this compound
-
Rationale: Fischer esterification provides a direct route to the ethyl ester. Using ethanolic HCl both catalyzes the reaction and keeps the primary amine protonated, preventing side reactions.
-
Suspend the amino acid from Step 2 in absolute ethanol.
-
Cool the suspension in an ice bath and bubble dry HCl gas through it for 15 minutes, or add acetyl chloride (2.0 equiv) dropwise.
-
Remove the ice bath and heat the mixture to reflux for 6 hours.
-
Cool the reaction and evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize excess acid and deprotonate the amine.
-
Wash with brine, dry over sodium sulfate, and concentrate.
Purification
The final product should be purified by flash column chromatography on silica gel. A gradient elution system, such as ethyl acetate in hexanes (e.g., 20% to 60%), is typically effective. The presence of the primary amine may cause streaking on the column; adding a small amount of triethylamine (0.5-1%) to the eluent can mitigate this issue.[8]
Analytical Characterization
Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any synthetic workflow. A combination of spectroscopic methods should be employed.
Caption: Standard workflow for analytical characterization.
-
¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the aromatic protons of the benzyl group (7.2-7.4 ppm), the benzylic CH₂ (around 5.1 ppm), the non-equivalent azetidine ring protons (typically between 3.5-4.5 ppm), the ethyl ester quartet and triplet, and a broad singlet for the NH₂ protons.
-
¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of the correct number of carbons, with distinct signals for the two carbonyl carbons (ester and carbamate), aromatic carbons, and aliphatic carbons of the azetidine and ethyl groups.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecule, matching the calculated value for C₁₄H₁₈N₂O₄. A common observation would be the protonated molecular ion [M+H]⁺ at m/z 279.1339.
-
Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands confirming the functional groups: N-H stretching for the primary amine (~3300-3400 cm⁻¹), C=O stretching for the carbamate (~1690-1710 cm⁻¹) and the ester (~1730-1750 cm⁻¹).[9][10]
Applications in Drug Discovery and Library Synthesis
This compound is not an end-product but a versatile intermediate. Its value lies in the orthogonal nature of its functional groups, allowing for selective chemical modifications.
-
Amine Derivatization: The primary amine is a key handle for diversification. It can undergo acylation, sulfonylation, reductive amination, or arylation to build a wide array of amides, sulfonamides, and secondary/tertiary amines. This is the most common path for generating libraries to screen for biological activity.[11]
-
Carbamate Deprotection: The N-Cbz group can be selectively removed by catalytic hydrogenation (e.g., H₂, Pd/C). This reveals the secondary amine of the azetidine ring, which can then be functionalized, for instance, by alkylation or arylation, to explore structure-activity relationships at the N1 position.
-
Ester Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, providing another point for modification, such as amide bond formation with various amines, creating a different vector for diversification.
The rigid azetidine core ensures that the new substituents introduced at these three positions are held in well-defined spatial orientations, making this scaffold ideal for generating conformationally restricted peptidomimetics and other structured molecules for drug discovery programs.[3][12]
Conclusion
This compound is a high-value chemical entity for medicinal chemistry and organic synthesis. With a molecular weight of 278.30 g/mol , its true utility is realized in its role as a trifunctional, conformationally constrained building block. The synthetic and analytical protocols detailed in this guide provide a framework for its preparation and validation. The strategic placement of its functional groups allows for a logical and systematic exploration of chemical space, underscoring the importance of the 3-aminoazetidine scaffold in the ongoing quest for novel therapeutics.
References
- 1. Azetidine Derivatives in Drug Design | Ambeed [ambeed.com]
- 2. Synthetic Azetidines Could Help Simplify Drug Design | Technology Networks [technologynetworks.com]
- 3. mdpi.com [mdpi.com]
- 4. Azetidine - Wikipedia [en.wikipedia.org]
- 5. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - CAS:1434142-16-1 - Sunway Pharm Ltd [3wpharm.com]
- 7. chembk.com [chembk.com]
- 8. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]
- 9. Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant Activity [jmchemsci.com]
- 10. jmchemsci.com [jmchemsci.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: Synthesis of Ethyl 3-Amino-1-(benzyloxycarbonyl)azetidine-3-carboxylate
Abstract
This document provides a comprehensive, step-by-step protocol for the multi-step synthesis of Ethyl 3-amino-1-(benzyloxycarbonyl)azetidine-3-carboxylate, a valuable building block for drug discovery and development. Azetidine scaffolds containing a quaternary α-amino acid motif are of significant interest in medicinal chemistry due to their conformational rigidity and novel chemical space. This protocol outlines a robust and reproducible pathway starting from the commercially available 1-Boc-3-hydroxyazetidine. The synthesis involves a four-step sequence: (1) protecting group exchange from Boc to Cbz, (2) oxidation of the hydroxyl group to a ketone, (3) a Strecker reaction to introduce the aminonitrile functionality at the C3 position, and (4) subsequent acidic hydrolysis and esterification to yield the final product. This guide is intended for researchers, chemists, and professionals in drug development, providing not only the procedural steps but also the underlying chemical principles and rationale for key experimental choices.
Introduction: The Significance of Substituted Azetidines
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern medicinal chemistry. Its strained nature imparts unique conformational constraints on molecules, which can lead to enhanced binding affinity, selectivity, and improved pharmacokinetic properties. Specifically, the construction of a quaternary center on the azetidine ring, such as in an α,α-disubstituted α-amino acid, provides a powerful tool for creating novel peptide isosteres and complex molecular architectures.[1]
The target molecule, Ethyl 3-amino-1-(benzyloxycarbonyl)azetidine-3-carboxylate, incorporates this challenging structural motif. The benzyloxycarbonyl (Cbz) protecting group on the azetidine nitrogen is stable under a range of conditions and allows for selective deprotection, often via hydrogenation, making it a versatile intermediate for further synthetic elaboration.[2] This application note details a reliable synthetic route to access this compound, designed for scalability and reproducibility in a standard organic chemistry laboratory.
Overall Synthetic Scheme
The synthesis is designed as a four-step sequence starting from 1-Boc-3-hydroxyazetidine. The pathway is structured to logically build the complex C3-quaternary center through well-established and high-yielding transformations.
Caption: Overall synthetic route from 1-Boc-3-hydroxyazetidine to the target compound.
Materials and Equipment
| Reagent / Material | Grade | Supplier | Notes |
| 1-Boc-3-hydroxyazetidine | ≥98% | Standard Vendor | |
| Trifluoroacetic acid (TFA) | Reagent Grade | Standard Vendor | |
| Dichloromethane (DCM) | Anhydrous | Standard Vendor | |
| Benzyl Chloroformate (Cbz-Cl) | ≥97% | Standard Vendor | Caution: Lachrymator |
| Triethylamine (TEA) or DIPEA | Reagent Grade | Standard Vendor | |
| Dess-Martin Periodinane (DMP) | Reagent Grade | Standard Vendor | Caution: Potentially explosive upon impact/heat |
| Potassium Cyanide (KCN) | ≥97% | Standard Vendor | EXTREME TOXICITY - Handle with extreme care |
| Ammonium Chloride (NH4Cl) | Reagent Grade | Standard Vendor | |
| Methanol (MeOH) | Anhydrous | Standard Vendor | |
| Ethanol (EtOH) | Anhydrous | Standard Vendor | |
| Sulfuric Acid (H2SO4) | Concentrated (98%) | Standard Vendor | Caution: Corrosive |
| Diethyl Ether (Et2O) | Reagent Grade | Standard Vendor | |
| Ethyl Acetate (EtOAc) | Reagent Grade | Standard Vendor | |
| Saturated Sodium Bicarbonate (aq.) | Lab Prepared | ||
| Brine (Saturated NaCl aq.) | Lab Prepared | ||
| Magnesium Sulfate (MgSO4) | Anhydrous | Standard Vendor | |
| Silica Gel | 230-400 mesh | Standard Vendor | For column chromatography |
| Equipment | |||
| Round-bottom flasks, Magnetic stirrer | |||
| Ice bath, Condenser, Heating mantle | |||
| Separatory funnel, Rotary evaporator | |||
| Fume hood (essential for all steps) | KCN must be handled in a certified fume hood | ||
| Glassware for chromatography | |||
| NMR Spectrometer, Mass Spectrometer | For characterization |
Detailed Experimental Protocols
Step 1: Synthesis of 1-(Benzyloxycarbonyl)-3-hydroxyazetidine
Rationale: The first step involves swapping the acid-labile Boc protecting group for the Cbz group. The Cbz group is stable to the oxidative conditions in the next step and the nucleophilic conditions of the Strecker reaction.
Procedure:
-
Dissolve 1-Boc-3-hydroxyazetidine (1.0 eq) in dichloromethane (DCM, approx. 0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA, 2.0 eq) dropwise. The addition should be slow to control gas evolution.
-
Allow the mixture to warm to room temperature and stir for 2-3 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA. Co-evaporate with toluene (2x) to yield the crude azetidin-3-ol trifluoroacetate salt.
-
Dissolve the crude salt in a fresh portion of DCM (approx. 0.2 M) and cool to 0 °C.
-
Add triethylamine (TEA, 3.0 eq) or another non-nucleophilic base like diisopropylethylamine (DIPEA) to neutralize the salt.
-
Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 1-(benzyloxycarbonyl)-3-hydroxyazetidine as a clear oil or white solid.[]
Step 2: Synthesis of 1-(Benzyloxycarbonyl)azetidin-3-one
Rationale: The hydroxyl group at C3 is oxidized to a ketone, which is the electrophilic center required for the subsequent Strecker reaction. Dess-Martin Periodinane (DMP) is a mild and efficient oxidizing agent suitable for this transformation without over-oxidation.
Procedure:
-
Dissolve 1-(benzyloxycarbonyl)-3-hydroxyazetidine (1.0 eq) in anhydrous DCM (approx. 0.1 M) under an inert atmosphere (N2 or Argon).
-
Add Dess-Martin Periodinane (DMP, 1.2 eq) portion-wise at room temperature. The reaction is typically exothermic.
-
Stir the resulting suspension at room temperature for 1-2 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3) and a saturated aqueous solution of sodium thiosulfate (Na2S2O3) (1:1 mixture). Stir vigorously for 15-20 minutes until the organic layer is clear.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, wash with saturated NaHCO3, then with brine. Dry over anhydrous MgSO4, filter, and concentrate.
-
The crude product is often pure enough for the next step. If necessary, it can be purified by flash chromatography (eluent: ethyl acetate/hexanes). The product, 1-(benzyloxycarbonyl)azetidin-3-one, is typically a white solid.[4]
Step 3: Synthesis of 1-(Benzyloxycarbonyl)-3-amino-3-cyanoazetidine (Strecker Reaction)
Rationale: This is the key step for constructing the C3 quaternary center. The Strecker synthesis is a classic three-component reaction between a ketone, ammonia, and cyanide, which forms an α-aminonitrile.[5][6] Using ammonium chloride provides both the ammonia source and the mild acid needed to promote imine formation.[6][7]
!!! EXTREME CAUTION !!! Potassium cyanide (KCN) is highly toxic. This procedure must be performed in a certified, high-flow chemical fume hood. All glassware and waste must be quenched with bleach or ferric chloride solution before disposal. Always wear appropriate personal protective equipment (PPE), including two pairs of gloves.
Procedure:
-
In a round-bottom flask, dissolve 1-(benzyloxycarbonyl)azetidin-3-one (1.0 eq) in methanol (approx. 0.3 M).
-
Add aqueous ammonia (25%, 5.0 eq) followed by ammonium chloride (NH4Cl, 1.5 eq). Stir the mixture for 30 minutes at room temperature.
-
In a separate flask, dissolve potassium cyanide (KCN, 1.5 eq) in a minimal amount of water and add it dropwise to the reaction mixture at 0 °C.
-
Seal the flask and allow the reaction to stir at room temperature for 24-48 hours. Monitor by TLC or LC-MS.
-
Once the reaction is complete, carefully concentrate the mixture under reduced pressure to remove most of the methanol.
-
Add water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate to yield the crude aminonitrile, which can be used in the next step without further purification.
Step 4: Synthesis of Ethyl 3-Amino-1-(benzyloxycarbonyl)azetidine-3-carboxylate
Rationale: The final step involves the conversion of the nitrile to the target ethyl ester. This is achieved by acidic alcoholysis, where concentrated sulfuric acid acts as a catalyst for both the hydrolysis of the nitrile to a carboxylic acid intermediate and the subsequent Fischer esterification with ethanol.[8][9] Using ethanol as the solvent drives the esterification equilibrium towards the product.
Procedure:
-
To a solution of crude 1-(benzyloxycarbonyl)-3-amino-3-cyanoazetidine (1.0 eq) in anhydrous ethanol (approx. 0.1 M), add concentrated sulfuric acid (H2SO4, 3.0 eq) dropwise at 0 °C.
-
After the addition is complete, heat the mixture to reflux (approx. 80 °C) and maintain for 12-24 hours. The reaction should be monitored by LC-MS for the disappearance of the nitrile and the formation of the ethyl ester.
-
Cool the reaction mixture to room temperature and then carefully pour it over crushed ice.
-
Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~8.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the final product by flash column chromatography on silica gel (eluent: a gradient of methanol in DCM or ethyl acetate/hexanes) to yield Ethyl 3-amino-1-(benzyloxycarbonyl)azetidine-3-carboxylate as a solid or viscous oil.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Experimental Workflow Visualization
References
- 1. 3-Hydroxyazetidine carboxylic acids: non-proteinogenic amino acids for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cbz-Protected Amino Groups [organic-chemistry.org]
- 4. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. US5424476A - Method for preparing amino acid esters - Google Patents [patents.google.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes & Protocols: 1-Benzyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate as a Versatile Trifunctional Building Block
Introduction: The Strategic Value of the Azetidine Scaffold
The azetidine ring, a four-membered saturated heterocycle, has emerged as a privileged structure in modern medicinal chemistry.[1][2] Its inherent ring strain of approximately 25.4 kcal/mol endows it with unique reactivity compared to its less strained five-membered pyrrolidine counterpart, while offering greater stability and easier handling than three-membered aziridines.[3] This unique profile, combined with the conformationally restricted geometry it imposes on molecules, makes the azetidine scaffold a powerful tool for enhancing pharmacokinetic profiles, improving metabolic stability, and exploring novel chemical space.[2][4] Several approved drugs, such as the antihypertensive agent Azelnidipine and the kinase inhibitor Cobimetinib, feature this valuable motif.[3][4]
This guide focuses on the practical application of 1-Benzyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate (CAS: 1434142-16-1), a trifunctional building block designed for streamlined synthetic diversification.[5] Its structure incorporates three distinct functional handles with orthogonal reactivity:
-
Cbz-Protected Ring Nitrogen: The benzyloxycarbonyl (Cbz or Z) group provides robust protection of the ring nitrogen, preventing its participation in typical amine reactions. It is stable to a wide range of conditions but can be cleanly removed via catalytic hydrogenation, revealing a secondary amine for late-stage functionalization.
-
Nucleophilic Primary Amine: The free 3-amino group is the primary site for synthetic elaboration, readily participating in nucleophilic reactions such as N-acylation and reductive amination.
-
Ethyl Ester: The 3-carboxylate group offers a third point of modification, which can be hydrolyzed to the corresponding carboxylic acid for subsequent amide coupling or other transformations.
This strategic arrangement allows for a controlled, stepwise approach to building molecular complexity, making it an invaluable starting material for generating libraries of novel compounds in drug discovery campaigns.
Caption: Structure of the trifunctional azetidine building block.
Core Application I: N-Acylation for Amide Synthesis
The formation of an amide bond is one of the most fundamental and frequently utilized reactions in pharmaceutical chemistry, with approximately 25% of all marketable drugs containing at least one amide linkage.[6] The primary amino group of the azetidine building block is significantly more nucleophilic than the protected ring nitrogen, allowing for highly selective acylation.
Protocol 1: N-Acylation with Acyl Halides
This protocol describes a standard, robust method for forming amides using readily available acyl chlorides. The inclusion of a non-nucleophilic base is critical to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine and halt the reaction.[7]
Materials:
-
This compound (1.0 eq)
-
Acyl Chloride (e.g., Benzoyl chloride) (1.1 eq)
-
Anhydrous Pyridine or Triethylamine (TEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration) in a round-bottom flask under an inert atmosphere (Nitrogen or Argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the base (Pyridine or TEA, 1.5 eq) to the stirred solution.
-
Add the acyl chloride (1.1 eq) dropwise. Causality Note: A slow, dropwise addition is crucial to control the exothermic reaction and prevent the formation of side products.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). Trustworthiness Note: The acid wash removes excess base, while the bicarbonate wash removes unreacted acyl chloride and acidic impurities, ensuring a cleaner crude product.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-acyl azetidine derivative.
Caption: Experimental workflow for N-acylation with acyl halides.
Protocol 2: N-Acylation via Amide Coupling Agents
For sensitive substrates or when using carboxylic acids directly, peptide coupling agents are employed. This method avoids the generation of harsh acidic byproducts.
Materials:
-
This compound (1.0 eq)
-
Carboxylic Acid (1.1 eq)
-
Coupling Agent (e.g., HATU, HBTU) (1.2 eq)
-
Base (e.g., DIPEA, TEA) (2.0 eq)
-
Anhydrous solvent (e.g., DMF, DCM)
Procedure:
-
In a flask, dissolve the carboxylic acid (1.1 eq) and coupling agent (1.2 eq) in anhydrous DMF.
-
Add the base (DIPEA, 2.0 eq) and stir for 10-15 minutes at room temperature to pre-activate the acid.
-
Add a solution of the azetidine building block (1.0 eq) in DMF.
-
Stir at room temperature for 4-24 hours, monitoring by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash extensively with water and brine to remove DMF and excess reagents.
-
Dry the organic layer, concentrate, and purify as described in Protocol 2.1.
| Parameter | N-Acylation with Acyl Halide | N-Acylation with Coupling Agent |
| Acylating Agent | Acyl Chloride/Bromide | Carboxylic Acid |
| Activator | None (inherently reactive) | HATU, HBTU, EDC, etc. |
| Base | Pyridine, TEA | DIPEA, TEA |
| Byproduct | HCl / HBr | Non-acidic urea/guanidinium |
| Typical Conditions | 0 °C to RT, 2-6 h | RT, 4-24 h |
| Advantages | Fast, inexpensive | High functional group tolerance |
| Expected Yield | 75-95% | 70-90% |
| Caption: Comparison of common N-acylation methods. |
Core Application II: Reductive Amination for C-N Bond Formation
Reductive amination is a highly efficient, one-pot method for synthesizing secondary and tertiary amines from a primary amine and a carbonyl compound (aldehyde or ketone).[8] The process involves the initial formation of an iminium ion intermediate, which is then selectively reduced in situ.[9] Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent as it is mild enough not to reduce the starting aldehyde or ketone, thus preventing competitive side reactions.[8][10][11]
Protocol 3: One-Pot Reductive Amination
This protocol is adapted from established procedures for the reductive amination of primary amines.[10]
Materials:
-
This compound (1.0 eq)
-
Aldehyde or Ketone (1.0-1.2 eq)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq)
-
Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic Acid (optional, catalytic amount)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of the azetidine building block (1.0 eq) in anhydrous DCE (0.2 M), add the desired aldehyde or ketone (1.1 eq).
-
Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium ion intermediate. Causality Note: For less reactive carbonyls or amines, a catalytic amount of acetic acid (0.1 eq) can be added to accelerate iminium formation.[10]
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Trustworthiness Note: The addition should be controlled as the reaction can be exothermic. Maintaining the temperature below 30 °C is recommended.[10]
-
Stir the reaction at room temperature for 2-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting materials.
-
Workup: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted aminoazetidine derivative.
Caption: Experimental workflow for one-pot reductive amination.
| Parameter | Reductive Amination |
| Reactants | Primary Amine + Aldehyde/Ketone |
| Key Intermediate | Iminium Ion |
| Reducing Agent | Sodium Triacetoxyborohydride (NaBH(OAc)₃) |
| Solvent | DCE, DCM, THF |
| Typical Conditions | RT, 2-24 h |
| Advantages | One-pot, mild conditions, broad substrate scope |
| Expected Yield | 60-85% |
| Caption: Key parameters for the reductive amination protocol. |
Advanced Synthetic Strategies: Sequential Diversification
The true power of this building block lies in the ability to perform sequential modifications at its three functional handles. The general order of operations leverages the differential reactivity and stability of the protecting groups and functional moieties.
Caption: Logical workflow for sequential diversification.
-
Step 1: Functionalize the Primary Amine: As detailed in sections 2.0 and 3.0, the primary amine is the most reactive site and should be addressed first.
-
Step 2: Modify the Ester Group: After the primary amine has been functionalized, the ethyl ester can be hydrolyzed (e.g., using LiOH in a THF/water mixture) to the corresponding carboxylic acid. This new handle can then be used for further amide couplings, creating highly complex structures.
-
Step 3: Deprotect the Ring Nitrogen: The final step in many synthetic sequences is the removal of the Cbz group. This is typically achieved via catalytic hydrogenation (e.g., H₂ gas or a transfer hydrogenation source, with a Palladium on Carbon catalyst). The resulting free secondary amine on the azetidine ring can then be acylated, alkylated, or used in other transformations.
This stepwise approach provides a robust and logical pathway to generate three distinct points of diversity from a single, well-designed building block.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Azetidines - Enamine [enamine.net]
- 5. This compound - CAS:1434142-16-1 - Sunway Pharm Ltd [3wpharm.com]
- 6. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 10. benchchem.com [benchchem.com]
- 11. Reductive Amination - Common Conditions [commonorganicchemistry.com]
The Strategic Application of Chiral 3-Aminoazetidine-3-Carboxylic Acid Esters in Asymmetric Synthesis
Introduction: The Azetidine Scaffold - A Privileged Structure in Modern Chemistry
In the landscape of contemporary drug discovery and development, the pursuit of molecular scaffolds that offer precise three-dimensional arrangements of functional groups is paramount. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged structure."[1][2] Its inherent ring strain of approximately 25.4 kcal/mol confers a unique reactivity profile, while its conformational rigidity provides a well-defined vectoral projection of substituents, making it an invaluable tool for modulating the physicochemical and pharmacological properties of bioactive molecules.[1][3] Specifically, chiral 3-aminoazetidine-3-carboxylic acid derivatives represent a unique class of constrained β-amino acids, which are of significant interest as building blocks for peptidomimetics, therapeutic agents, and as ligands in asymmetric catalysis.[4][5][6]
This technical guide provides an in-depth exploration of the asymmetric synthesis and application of N-protected 3-aminoazetidine-3-carboxylic acid esters, with a focus on providing robust and stereocontrolled access to these valuable chiral building blocks. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and support key claims with authoritative references.
Part 1: Enantioselective Synthesis of the Chiral Azetidine Core
The cornerstone of utilizing these chiral building blocks is their efficient and stereocontrolled synthesis. While several strategies exist for the synthesis of functionalized azetidines, this guide will focus on a practical and scalable approach that leverages an organocatalyzed aziridination followed by a thermal isomerization to construct the azetidine ring. This method offers excellent control over the stereochemistry at the C3 position.
Organocatalytic Asymmetric Aziridination
The initial step involves the highly enantioselective synthesis of a chiral aziridine precursor. Organocatalysis has proven to be a powerful tool for this transformation, offering a metal-free and often highly selective alternative to traditional methods.[7][8] We will utilize a chiral phosphoric acid-catalyzed aza-Darzens reaction to generate a cis-aziridine carboxylate from a readily available imine and ethyl diazoacetate.[7]
Diagram 1: Organocatalytic Asymmetric Aziridination Workflow
Caption: Workflow for the chiral phosphoric acid-catalyzed aziridination.
Protocol 1: Enantioselective Synthesis of Ethyl (2R,3S)-1-benzyl-3-phenylaziridine-2-carboxylate
| Reagent/Material | Molecular Weight | Amount | Moles (mmol) | Equivalents |
| N-Benzylidenebenzylamine | 195.26 g/mol | 3.91 g | 20.0 | 1.0 |
| Ethyl diazoacetate | 114.10 g/mol | 2.74 g | 24.0 | 1.2 |
| (R)-TRIP Catalyst | 746.76 g/mol | 747 mg | 1.0 | 0.05 |
| Dichloromethane (DCM), anhydrous | - | 100 mL | - | - |
Procedure:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add N-benzylidenebenzylamine (3.91 g, 20.0 mmol) and the (R)-TRIP chiral phosphoric acid catalyst (747 mg, 1.0 mmol).
-
Add anhydrous dichloromethane (100 mL) and stir until all solids are dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add ethyl diazoacetate (2.74 g, 24.0 mmol) to the reaction mixture over a period of 1 hour using a syringe pump. Caution: Ethyl diazoacetate is toxic and potentially explosive. Handle with care in a well-ventilated fume hood.
-
Stir the reaction mixture at 0 °C for 24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (50 mL).
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexanes/ethyl acetate gradient) to yield the desired cis-aziridine carboxylate.
Expected Outcome: High yield (typically >90%) and excellent enantioselectivity (typically >95% ee) of the cis-isomer.
Thermal Isomerization to the Azetidine
The inherent ring strain of the aziridine allows for a thermal isomerization to the more stable azetidine ring system. This transformation is a key step in constructing the 3-aminoazetidine-3-carboxylic acid backbone.[9]
Diagram 2: Aziridine to Azetidine Isomerization
Caption: Key steps in the conversion of the chiral aziridine to the azetidine.
Protocol 2: Synthesis of Ethyl 1-Benzyl-3-azidoazetidine-3-carboxylate
This protocol is adapted from the principles described by De Kimpe and co-workers.[9]
| Reagent/Material | Molecular Weight | Amount | Moles (mmol) | Equivalents |
| Ethyl (2R,3S)-1-benzyl-3-phenylaziridine-2-carboxylate | (from Protocol 1) | (Assumed 15.0 mmol) | 15.0 | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 g/mol | 2.94 g | 16.5 | 1.1 |
| Dimethyl sulfoxide (DMSO), anhydrous | - | 75 mL | - | - |
| Sodium azide (NaN₃) | 65.01 g/mol | 1.46 g | 22.5 | 1.5 |
Procedure:
-
To a solution of the chiral aziridine from Protocol 1 in anhydrous DMSO (75 mL), add N-bromosuccinimide (2.94 g, 16.5 mmol).
-
Heat the reaction mixture to 70 °C and stir for 4-6 hours. This step facilitates the ring opening and formation of a bromo-intermediate which then cyclizes to the 3-bromoazetidine-3-carboxylate.
-
Cool the reaction mixture to room temperature and add sodium azide (1.46 g, 22.5 mmol). Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment.
-
Stir the reaction mixture at 60 °C for 12 hours.
-
After cooling to room temperature, pour the reaction mixture into water (200 mL) and extract with ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield ethyl 1-benzyl-3-azidoazetidine-3-carboxylate.
Part 2: Elaboration to the Final Chiral Building Block
With the chiral azetidine core in hand, the final steps involve the reduction of the azide to the primary amine and, if desired, protection of the amine and ester hydrolysis.
Reduction of the Azide
The azide group is a versatile precursor to a primary amine and can be cleanly reduced via catalytic hydrogenation.[9]
Protocol 3: Synthesis of 1-Benzyl 3-Ethyl 3-Aminoazetidine-1,3-dicarboxylate
| Reagent/Material | Molecular Weight | Amount | Moles (mmol) | Equivalents |
| Ethyl 1-benzyl-3-azidoazetidine-3-carboxylate | (from Protocol 2) | (Assumed 10.0 mmol) | 10.0 | 1.0 |
| Palladium on Carbon (10% Pd/C) | - | 10 mol% | - | - |
| Methanol | - | 50 mL | - | - |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 g/mol | 2.40 g | 11.0 | 1.1 |
| Triethylamine (Et₃N) | 101.19 g/mol | 1.52 mL | 11.0 | 1.1 |
Procedure:
-
To a solution of ethyl 1-benzyl-3-azidoazetidine-3-carboxylate in methanol (50 mL), add 10% Pd/C (10 mol%).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-aminoazetidine-3-carboxylate.
-
Dissolve the crude amine in dichloromethane (50 mL) and add triethylamine (1.52 mL, 11.0 mmol) followed by di-tert-butyl dicarbonate (2.40 g, 11.0 mmol).
-
Stir the reaction at room temperature for 4 hours.
-
Wash the reaction mixture with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by silica gel column chromatography to yield the N-Boc protected product.
Diagram 3: Final Elaboration Workflow
References
- 1. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.unisa.it [iris.unisa.it]
- 3. benchchem.com [benchchem.com]
- 4. Organocatalytic enantioselective [2 + 2] cycloadditions towards chiral fused α-trifluoromethyl azetidines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Chiral Spin-Labeled Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
Application Note & Protocol: Debenzylation of 1-Benzyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate
Abstract
This document provides a comprehensive guide and a detailed experimental protocol for the N-debenzylation of 1-Benzyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate. The N-benzyl group is a common and robust protecting group for secondary amines, and its efficient removal is a critical step in the synthesis of complex nitrogen-containing molecules, particularly in drug discovery. Azetidine scaffolds are of significant interest in medicinal chemistry, and access to the free secondary amine is essential for further functionalization.[1] This protocol employs Catalytic Transfer Hydrogenation (CTH) using palladium on carbon (Pd/C) as the catalyst and ammonium formate as the in-situ hydrogen donor.[2] This method is presented as a safer, more convenient, and highly efficient alternative to traditional hydrogenation techniques that require high-pressure hydrogen gas, making it well-suited for standard laboratory settings.[3][4]
Introduction and Chemical Principles
The target transformation involves the reductive cleavage of the carbon-nitrogen bond between the azetidine nitrogen and the benzyl group.
Reaction Scheme:
Figure 1: Debenzylation of this compound to yield Ethyl 3-aminoazetidine-3-carboxylate.
Catalytic Transfer Hydrogenation (CTH): A Mechanistic Overview
Catalytic Transfer Hydrogenation (CTH) is a powerful reduction technique where hydrogen is transferred from a donor molecule to a substrate, mediated by a metal catalyst.[5] This process circumvents the need for gaseous hydrogen, thereby mitigating the associated safety hazards and the requirement for specialized high-pressure equipment.[4]
In this protocol, ammonium formate serves as the hydrogen donor. Upon heating in a suitable solvent like methanol, it decomposes to formic acid and ammonia, with the formic acid subsequently decomposing on the palladium surface to generate hydrogen (H₂), carbon dioxide (CO₂), and the active catalyst.[2][6]
The key mechanistic steps are:
-
Adsorption: The benzylamine substrate and the hydrogen generated in situ are adsorbed onto the surface of the palladium catalyst.
-
Hydrogenolysis: The palladium metal facilitates the cleavage of the benzylic C-N bond.
-
Reduction & Desorption: The resulting iminium intermediate is reduced, and the deprotected amine product (Ethyl 3-aminoazetidine-3-carboxylate) and the toluene byproduct desorb from the catalyst surface, regenerating the active catalytic sites for the next cycle.
The choice of 10% Pd/C is based on its high catalytic activity and efficiency in promoting hydrogenolysis reactions.[7] Methanol is an excellent solvent for this reaction as it readily dissolves the reactants and its protic nature can accelerate the rate of hydrogenation.[8]
Data Presentation: Reaction Parameters
The following table summarizes the optimized parameters for the debenzylation protocol.
| Parameter | Specification | Rationale & Notes |
| Starting Material | This compound | A common intermediate in the synthesis of functionalized azetidines. |
| Catalyst | 10% Palladium on Carbon (Pd/C), 50% wet | Standard heterogeneous catalyst for hydrogenolysis. The water content reduces its pyrophoric nature, enhancing safety during handling.[9][10] |
| Catalyst Loading | 10-20 mol% (by weight relative to starting material) | A typical loading for efficient conversion. Loading may be optimized based on reaction scale and substrate purity. |
| Hydrogen Donor | Ammonium Formate (NH₄HCO₂) | A stable, easy-to-handle solid that generates hydrogen in situ under neutral conditions, leading to the free amine product directly.[2] |
| Donor Stoichiometry | 4-5 molar equivalents | An excess is used to ensure the reaction goes to completion. |
| Solvent | Methanol (MeOH), Anhydrous | Protic solvent that facilitates the reaction.[8] Anhydrous grade is recommended to ensure reproducibility. |
| Reaction Temperature | Reflux (approx. 65 °C for Methanol) | Provides sufficient thermal energy to promote the decomposition of ammonium formate and drive the reaction to completion in a reasonable timeframe.[2] |
| Reaction Time | 1-4 hours (Monitored by TLC) | Reaction progress should be closely monitored to avoid potential side reactions from prolonged heating. |
| Expected Product | Ethyl 3-aminoazetidine-3-carboxylate | The desired deprotected product.[11] |
| Anticipated Yield | >90% | Based on similar CTH debenzylation procedures reported in the literature.[2] |
Detailed Experimental Protocol
This protocol is designed for a ~1.0 mmol scale. Reagent quantities should be adjusted proportionally for different scales.
Materials and Equipment
-
Chemicals:
-
This compound
-
10% Palladium on Carbon (50% wet with water) (CAS: 7440-05-3)
-
Ammonium Formate (CAS: 540-69-2)
-
Methanol (Anhydrous) (CAS: 67-56-1)
-
Celite® 545 (CAS: 68855-54-9)
-
Nitrogen or Argon gas (high purity)
-
TLC Eluent: Dichloromethane (DCM), Methanol (MeOH), Ammonium Hydroxide (NH₄OH, aq.)
-
-
Equipment:
-
Round-bottom flask (50 mL) with a magnetic stir bar
-
Reflux condenser
-
Inert gas manifold (Schlenk line)
-
Heating mantle with temperature controller
-
Buchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
TLC plates (Silica gel 60 F₂₅₄)
-
Step-by-Step Procedure
Caption: Experimental Workflow for Debenzylation.
-
Inert Atmosphere Setup: Assemble a 50 mL round-bottom flask containing a magnetic stir bar with a reflux condenser. Place the apparatus under an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.[12]
-
Addition of Reagents: To the flask, add this compound (1.0 mmol) and anhydrous methanol (20 mL). Stir the solution until the starting material is fully dissolved.
-
Catalyst Addition: Under a positive flow of inert gas, carefully add 10% Pd/C (50% wet, ~10-20% by weight of the starting material). Causality Note: Adding the solid catalyst under an inert atmosphere is a critical safety step to prevent the ignition of flammable methanol vapors.[8]
-
Initiate Reaction: Add ammonium formate (4.0-5.0 mmol) to the suspension in one portion. Begin vigorous stirring and heat the mixture to a gentle reflux (approx. 65 °C).
-
Reaction Monitoring: Monitor the reaction progress every 30 minutes using Thin Layer Chromatography (TLC).
-
TLC System: A recommended eluent is 90:10:1 DCM/MeOH/NH₄OH. The starting material (less polar) should have a higher Rf value than the product amine (more polar), which will likely streak or remain near the baseline without the ammonia additive.
-
Visualization: Use UV light (254 nm) and a potassium permanganate stain. The reaction is complete upon the full consumption of the starting material.
-
-
Reaction Work-up - Cooling: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.
-
Work-up - Filtration (CRITICAL SAFETY STEP):
-
Prepare a small pad of Celite® (~1-2 cm thick) in a Buchner funnel and wet it with methanol.
-
Filter the reaction mixture through the Celite pad under vacuum.
-
Rinse the reaction flask with additional methanol (~10-20 mL) and pass it through the filter to ensure complete transfer.
-
Crucially, do not allow the Pd/C catalyst on the Celite pad to become dry. [13] Once filtration is complete, immediately add water to the funnel to quench the catalyst.[12]
-
-
Isolation: Transfer the combined filtrate to a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil or solid is the desired product.
-
Purification and Characterization: The crude product is often of high purity. If necessary, further purification can be achieved via silica gel column chromatography. Confirm the identity and purity of the final product, Ethyl 3-aminoazetidine-3-carboxylate, using ¹H NMR, ¹³C NMR, and mass spectrometry.
Safety Precautions
Adherence to safety protocols is paramount for this procedure.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a flame-resistant lab coat, and appropriate chemical-resistant gloves.[14]
-
Fume Hood: All steps of this procedure, especially the handling of the catalyst and flammable solvents, must be performed in a well-ventilated chemical fume hood.[13][15]
-
Palladium on Carbon (Pd/C) Handling:
-
Pd/C is pyrophoric and can ignite solvents upon contact with air, especially when dry or containing adsorbed hydrogen.[8][16]
-
Always handle the catalyst under an inert atmosphere.[16]
-
Never add the dry catalyst to a flask containing flammable solvent vapors; add the solvent to the catalyst or add the catalyst carefully under an inert gas blanket.[8]
-
-
Catalyst Quenching and Disposal: The used catalyst on the Celite pad is highly reactive. After filtration, it must be immediately quenched by adding water and kept wet.[12] Dispose of the quenched catalyst slurry in a dedicated, clearly labeled hazardous waste container. Do not mix it with other waste streams.
-
Solvent Hazards: Methanol is flammable and toxic. Avoid inhalation, ingestion, and skin contact.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Inactive catalyst, insufficient hydrogen donor, or insufficient heating. | Add a fresh portion of catalyst. Add more ammonium formate. Ensure the reaction is maintained at a steady reflux. |
| Low Yield | Product loss during work-up, incomplete reaction. | Ensure thorough washing of the Celite pad during filtration. Confirm reaction completion by TLC before beginning the work-up. |
| Product is Unstable | The free amino-ester may be unstable to prolonged heating or purification on silica. | Minimize reaction time once the starting material is consumed. If purification is difficult, consider converting the product to its more stable hydrochloride salt by treating a solution with HCl in ether or dioxane.[17] |
| Fire During Filtration | Catalyst pad allowed to run dry and exposed to air. | If a small fire occurs, cover the funnel with a watch glass to extinguish it. [12] This emphasizes the critical importance of keeping the catalyst wet at all times during and after filtration. |
Visualization of the Catalytic Cycle
Caption: Simplified CTH Debenzylation Cycle.
References
- 1. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Transfer hydrogenation - Wikipedia [en.wikipedia.org]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. tandfonline.com [tandfonline.com]
- 8. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 9. carlroth.com [carlroth.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. Ethyl azetidine-3-carboxylate | C6H11NO2 | CID 21717027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chem.uci.edu [chem.uci.edu]
- 13. sarponggroup.com [sarponggroup.com]
- 14. fishersci.fr [fishersci.fr]
- 15. rtong.people.ust.hk [rtong.people.ust.hk]
- 16. honrel.com [honrel.com]
- 17. Ethyl azetidine-3-carboxylate hydrochloride | C6H12ClNO2 | CID 44828820 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Incorporation of 1-Benzyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate in Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Conformational Constraint in Peptidomimetics
The therapeutic potential of peptides is often hindered by poor metabolic stability and lack of defined secondary structure in solution. The introduction of non-canonical, conformationally restricted amino acids is a powerful strategy in medicinal chemistry to overcome these limitations.[1][2] Azetidine-containing amino acids, as constrained analogs of proline, are particularly valuable building blocks.[1][3] Their rigid four-membered ring structure reduces the conformational flexibility of the peptide backbone, leading to peptides with enhanced proteolytic stability, predictable folding patterns, and often, improved binding affinity for their biological targets.[3][4]
This guide focuses on the strategic use of 1-Benzyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate , an α,α-disubstituted amino acid analog, in solid-phase peptide synthesis (SPPS). This building block is uniquely valuable due to its orthogonal protection scheme, which not only allows for its incorporation into a peptide sequence but also enables selective, late-stage functionalization on the solid support.
The Building Block: Structural and Strategic Analysis
A thorough understanding of the building block's structure is critical for its successful application. The name "this compound" defines a molecule with several key features essential for advanced peptide design.[5]
-
Azetidine Core : A four-membered nitrogen heterocycle that imparts significant conformational rigidity.[1]
-
α,α-Disubstitution : The substitution of both α-hydrogens at C3 creates a sterically hindered residue. This feature is known to induce stable turn or helical structures in peptides but also presents a challenge during peptide bond formation.[6][7][8]
-
Orthogonal Protecting Groups : The molecule features two distinct protecting groups that are removable under different conditions, a cornerstone of complex peptide synthesis.[][10]
-
N1-Benzylcarbamate (Cbz/Z) : The benzyl group protects the ring nitrogen. The Carboxybenzyl (Cbz) group is stable to the acidic and basic conditions of standard Boc- and Fmoc-SPPS, respectively.[11] It is typically removed via catalytic hydrogenolysis.[12][13]
-
C3-Ethyl Ester (OEt) : This group protects the C3-carboxylic acid. It is stable to standard SPPS conditions and requires saponification for removal, offering another layer of orthogonality.
-
-
Free C3-Amino Group : The primary amine at the C3 position is the reactive handle for incorporation into the growing peptide chain via standard coupling chemistry.
Application in Solid-Phase Peptide Synthesis (SPPS)
The incorporation of this building block is best approached using the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy, which offers mild, base-labile deprotection of the Nα-amino group at each cycle, preserving the acid-labile side-chain protecting groups until final cleavage.[]
Causality Behind Experimental Choices: Overcoming Steric Hindrance
The primary challenge in coupling α,α-disubstituted amino acids is steric hindrance.[6] Standard coupling reagents like DIC/HOBt may prove insufficient, leading to low coupling yields and deletion sequences.
Recommended Solution : Employ a third-generation aminium/uronium salt coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[14][15][16] HATU is known for its high reactivity, rapid activation of carboxylic acids, and efficacy in coupling sterically hindered residues with minimal racemization.[14][17] The use of HATU, in conjunction with a non-nucleophilic base like DIEA (N,N-Diisopropylethylamine), is critical for achieving high coupling efficiency.[16]
Quantitative Data: Recommended Reagent Stoichiometry
For successful incorporation, precise control over reagent stoichiometry is essential. The following table provides a validated starting point for a manual coupling reaction on a 0.1 mmol scale.
| Reagent | Equivalents (relative to resin loading) | Purpose |
| Azetidine Building Block | 3.0 - 4.0 | Drives the reaction equilibrium towards product formation. |
| HATU | 2.9 - 3.9 | Activates the carboxylic acid of the incoming amino acid for efficient coupling.[15] A slight deficit relative to the amino acid is recommended.[18] |
| DIEA (or Collidine) | 6.0 - 8.0 | Acts as a non-nucleophilic base to facilitate carboxylate anion formation and neutralize HCl produced during the reaction.[16] |
Experimental Protocols
These protocols are designed for manual SPPS and assume a starting scale of 0.1 mmol on a standard solid support (e.g., Rink Amide resin). All manipulations should be performed in a dedicated peptide synthesis vessel with appropriate agitation.
Protocol 1: Incorporation of the Azetidine Building Block into a Peptide Sequence
This protocol details a single coupling cycle for the azetidine derivative onto a resin-bound peptide with a free N-terminal amine.
1. Resin Preparation and Swelling: a. Place the appropriate amount of peptide-resin (e.g., 0.1 mmol) in the reaction vessel. b. Add N,N-Dimethylformamide (DMF, ~10 mL/g resin) and allow the resin to swell for 30 minutes with gentle agitation. c. Drain the DMF.
2. Nα-Fmoc Deprotection (if applicable): a. Add a solution of 20% piperidine in DMF to the resin. b. Agitate for 3 minutes, then drain. c. Add a fresh solution of 20% piperidine in DMF. d. Agitate for an additional 10-15 minutes. e. Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
3. Coupling the Azetidine Building Block: a. In a separate vial, dissolve the azetidine building block (0.3 mmol, 3.0 eq) and HATU (0.29 mmol, 2.9 eq) in a minimal amount of DMF (~2 mL). b. Add DIEA (0.6 mmol, 6.0 eq) to the activation mixture and vortex briefly. Causality : Pre-activation for 1-2 minutes allows for the formation of the highly reactive O-acylisourea intermediate.[15] c. Immediately add the activated amino acid solution to the deprotected peptide-resin. d. Agitate the reaction mixture at room temperature for 2-4 hours. Note : Due to steric hindrance, a longer coupling time is recommended compared to standard amino acids.[6]
4. Reaction Monitoring (Self-Validation): a. After the coupling period, remove a small sample of resin beads (~2-3 mg), wash them thoroughly with DMF and then Dichloromethane (DCM), and dry them. b. Perform a qualitative Kaiser test .[19][20][21]
- Negative Result (Yellow/Colorless Beads): Indicates >99.5% coupling completion. Proceed to the next step.[21]
- Positive Result (Blue Beads): Indicates incomplete coupling.[22] Drain the reaction solution and repeat step 3 (a "double couple") for an additional 2 hours.
5. Capping (Optional but Recommended): a. If the Kaiser test remains positive after double coupling, it is crucial to cap any unreacted amines to prevent the formation of deletion sequences. b. Treat the resin with a solution of acetic anhydride and DIEA in DMF (e.g., 10:5:85 v/v/v) for 30 minutes. c. Wash the resin with DMF (3 times).
References
- 1. Stereoselective synthesis of ( R )- and ( S )-1,2-diazetidine-3-carboxylic acid derivatives for peptidomimetics - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00278D [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 5. chembk.com [chembk.com]
- 6. Sterically hindered C(alpha, alpha)-disubstituted alpha-amino acids: synthesis from alpha-nitroacetate and incorporation into peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. total-synthesis.com [total-synthesis.com]
- 14. nbinno.com [nbinno.com]
- 15. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 16. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 17. pnas.org [pnas.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. chempep.com [chempep.com]
- 20. peptide.com [peptide.com]
- 21. peptide.com [peptide.com]
- 22. Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis - SYNFORM - Thieme Chemistry [thieme.de]
Application Note & Protocol: Enzymatic Kinetic Resolution of 3-Aminoazetidine Derivatives
Introduction: The Strategic Value of Chiral 3-Aminoazetidines
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern drug discovery.[1] Its rigid, three-dimensional structure provides a unique conformational constraint that can enhance binding affinity, improve metabolic stability, and fine-tune physicochemical properties such as solubility and lipophilicity.[2] Specifically, 3-aminoazetidine derivatives are critical building blocks for a wide range of therapeutic agents, including novel triple reuptake inhibitors for antidepressant therapies.[3][4]
The biological activity of these compounds is often stereospecific, meaning only one enantiomer provides the desired therapeutic effect while the other may be inactive or even contribute to off-target effects. Consequently, the efficient synthesis of enantiomerically pure 3-aminoazetidines is a critical challenge for medicinal chemists and process developers. Among the various strategies to achieve this, enzymatic kinetic resolution (EKR) stands out as a powerful, scalable, and environmentally benign method.[5]
This application note provides a comprehensive technical guide to the enzymatic kinetic resolution of racemic 3-aminoazetidine derivatives. We will delve into the core principles, explain the causality behind experimental choices, and provide a detailed, field-proven protocol for researchers, scientists, and drug development professionals.
The Principle of Lipase-Catalyzed Kinetic Resolution of Amines
Kinetic resolution is a process that relies on the differential reaction rates of two enantiomers with a chiral catalyst.[6] In the context of resolving racemic amines, the most robust and widely used method is enantioselective N-acylation catalyzed by lipases.
The fundamental principle is illustrated below: a lipase, a type of hydrolase that can function in reverse in non-aqueous media, selectively recognizes one enantiomer of the racemic amine ((R)-Amine or (S)-Amine). It then catalyzes the transfer of an acyl group from an acyl donor to that specific enantiomer at a significantly faster rate.
Caption: Principle of Enzymatic Kinetic Resolution (EKR) of a racemic amine.
The ideal outcome is achieved when the reaction is stopped at approximately 50% conversion. At this point, the reaction mixture contains the unreacted, slower-reacting amine enantiomer and the newly formed amide product, both in high enantiomeric excess (ee). These two compounds, having different chemical properties (amine vs. amide), can then be readily separated.
Causality of Experimental Design: Optimizing for Success
The success of an enzymatic resolution hinges on the careful selection and optimization of several key parameters. Understanding the causality behind these choices is crucial for developing a robust and efficient process.
The Biocatalyst: Enzyme Selection
The choice of enzyme is the most critical factor determining the enantioselectivity of the resolution.
-
Expertise: Lipases are the workhorses of amine resolution due to their broad substrate scope, high stability in organic solvents, and lack of a need for expensive cofactors.[7][8] Candida antarctica Lipase B (CALB) is exceptionally effective and reliable for this transformation, demonstrating high enantioselectivity for a wide range of primary and secondary amines.[9][10] Other lipases, such as that from Pseudomonas cepacia (PCL), have also shown great utility.[11]
-
Causality: The high performance of CALB stems from the specific geometry of its active site, which creates a chiral pocket. One amine enantiomer fits sterically and electronically more favorably into this pocket, allowing for efficient nucleophilic attack on the acyl-enzyme intermediate, while the other enantiomer is sterically hindered, resulting in a much slower reaction rate.
-
Trustworthiness: Using an immobilized form of the enzyme, such as Novozym 435 (CALB immobilized on acrylic resin), is highly recommended.[7][12] Immobilization dramatically simplifies the protocol by allowing for easy recovery of the catalyst via simple filtration, enabling its reuse over multiple cycles and reducing overall process costs. It also often enhances the enzyme's stability at higher temperatures and in organic solvents.[13]
The Reagent: Acyl Donor Selection
The acyl donor must be chosen to be reactive enough for efficient acylation but not so reactive that it leads to a significant non-enzymatic background reaction.
-
Expertise: Simple, activated esters are preferred. Isopropyl acetate , ethyl acetate , or vinyl acetate are common, effective, and cost-efficient choices.[6][14] More specialized donors like diisopropyl malonate or isopropyl 2-ethoxyacetate have also been shown to be highly effective in specific cases.[7][9]
-
Causality: The structure of the acyl donor can subtly influence the enantioselectivity (E-value) of the reaction. The enzyme first reacts with the acyl donor to form a covalent acyl-enzyme intermediate. The subsequent aminolysis of this intermediate is the enantiomer-discriminating step. A bulkier or electronically different acyl group can alter the active site's conformation, thereby affecting the recognition of the amine enantiomers.
The Environment: Solvent and Temperature
The reaction medium plays a pivotal role in modulating enzyme activity and preventing unwanted side reactions.
-
Expertise: Non-polar, anhydrous organic solvents such as toluene , methyl tert-butyl ether (MTBE) , or hexane are generally optimal.[12][15] These solvents maintain the essential layer of water around the enzyme required for activity while solubilizing the organic substrates. Solvent-free systems are also a viable and "greener" alternative, particularly when the substrates are liquids.[10]
-
Causality: Lipases are hydrolytic enzymes. In an aqueous environment, they would primarily catalyze the hydrolysis of the acyl donor. By using a non-aqueous solvent, the thermodynamic equilibrium is shifted to favor the reverse reaction—synthesis (in this case, amidation). Anhydrous conditions are critical to suppress this competing hydrolysis.
-
Temperature: Reactions are typically run between 30°C and 50°C.[12] Higher temperatures increase the reaction rate but can negatively impact enantioselectivity and enzyme stability over time. The optimal temperature must be determined empirically for each specific substrate.
Detailed Protocol: Resolution of N-Boc-3-Aminoazetidine
This protocol describes a general, robust procedure for the kinetic resolution of a racemic N-Boc-3-aminoazetidine derivative using immobilized Candida antarctica lipase B (Novozym 435).
Materials and Reagents
-
Substrate: Racemic N-Boc-3-aminoazetidine (1.0 equiv.)
-
Enzyme: Novozym 435 (immobilized CALB), 10-20 mg per mmol of substrate
-
Acyl Donor: Isopropyl acetate (1.0-5.0 equiv., also can be used as solvent)
-
Solvent: Anhydrous Methyl tert-butyl ether (MTBE) or Toluene (if not using acyl donor as solvent)
-
Reaction Vessel: Flame-dried round-bottom flask with a magnetic stir bar and septum
-
Analytical: Chiral HPLC or GC system with a suitable column for enantiomeric excess determination.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for enzymatic kinetic resolution.
Step-by-Step Methodology
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add racemic N-Boc-3-aminoazetidine (1.0 equiv) and anhydrous MTBE (to achieve a substrate concentration of ~0.1-0.2 M). Add isopropyl acetate (1.5 equiv).
-
Enzyme Addition: Add Novozym 435 (e.g., 15 mg/mmol of amine) to the stirred solution.
-
Reaction Execution: Seal the flask and place it in a temperature-controlled shaker or oil bath set to 40°C. Stir the mixture vigorously enough to keep the enzyme suspended.
-
Monitoring: The progress of the reaction is paramount. Periodically (e.g., every 2-4 hours), pause stirring, allow the enzyme to settle, and withdraw a small aliquot (~10-20 µL) of the supernatant. Dilute the aliquot with a suitable solvent (e.g., isopropanol) and analyze by chiral HPLC or GC to determine both the conversion (by comparing the peak areas of the starting amine and product amide) and the enantiomeric excess (ee) of both species.[6] The goal is to stop the reaction as close to 50% conversion as possible to maximize both yield and ee.
-
Work-up and Purification: Once the target conversion is reached, cool the mixture to room temperature and remove the immobilized enzyme by vacuum filtration, washing the enzyme beads with a small amount of fresh solvent. The enzyme can be dried under vacuum and stored for reuse.
-
Separation: Concentrate the filtrate under reduced pressure. The resulting mixture of the unreacted amine and the product amide can be separated by one of the following methods:
-
Acid-Base Extraction: Dissolve the residue in a water-immiscible solvent (e.g., ethyl acetate). Extract with an aqueous acid solution (e.g., 1 M HCl). The basic amine will move to the aqueous layer, while the neutral amide remains in the organic layer. The layers are separated, and the amine can be recovered by basifying the aqueous layer and re-extracting.
-
Silica Gel Chromatography: This is a reliable method for separating compounds with different polarities, like an amine and an amide.[2]
-
-
Characterization: Determine the final yield and enantiomeric excess of both the purified unreacted amine and the amide product using chiral HPLC/GC. The absolute configuration can be determined by comparison to authentic standards or by other analytical methods like NMR with chiral solvating agents.[16][17]
Data Presentation: Representative Results
The following table summarizes typical results for the lipase-catalyzed resolution of various amines, illustrating the high efficiencies achievable with this methodology.
| Racemic Amine Substrate | Enzyme | Acyl Donor | Solvent | Temp (°C) | Conv. (%) | Product ee (%) | Ref. |
| (±)-1-Phenylethylamine | CALB-MNP¹ | Isopropyl 2-ethoxyacetate | Toluene | 45 | 49.8 | >99 (R-amide) | [7] |
| (±)-1-Phenylethylamine | Novozym 435 | Diisopropyl malonate | Toluene | 45 | 49.9 | 99.9 (R-amide) | [9] |
| (±)-1-Phenylethylamine | Novozym 435 | Ethyl ethoxyacetate | Xylene | RT | ~90² | >98 (R-amide) | [14][18] |
| (±)-2-Aminoheptane | Novozym 435 | Diisopropyl malonate | Toluene | 45 | 50.0 | >99 (R-amide) | [9] |
| (±)-1-(1-Naphthyl)ethylamine | Subtilisin | Trifluoroethyl butyrate | 3-Methyl-3-pentanol | RT | ~50 | >90 (R-amine) | [19] |
¹CALB immobilized on magnetic nanoparticles. ²This result is from a Dynamic Kinetic Resolution (DKR), allowing for >50% conversion.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive enzyme (e.g., moisture contamination).2. Unsuitable solvent or acyl donor.3. Reaction temperature is too low. | 1. Use freshly dried enzyme and anhydrous solvents.2. Screen alternative solvents (e.g., toluene, hexane) or a more activated acyl donor (e.g., vinyl acetate).3. Incrementally increase the reaction temperature (e.g., to 45°C or 50°C). |
| Low Enantioselectivity (E-value) | 1. The chosen enzyme is not selective for the substrate.2. Reaction temperature is too high.3. Significant non-enzymatic background reaction. | 1. Screen a panel of different lipases (e.g., PCL, CALA).2. Lower the reaction temperature (this often increases selectivity at the cost of rate).3. Run a control reaction without the enzyme to assess background acylation. If significant, use a less reactive acyl donor. |
| Reaction Stalls Before 50% Conversion | 1. Product inhibition (the formed amide or co-product inhibits the enzyme).2. Enzyme deactivation over the reaction time. | 1. Increase the amount of enzyme. Consider a continuous flow setup to remove products as they are formed.2. Use a freshly opened batch of enzyme. Ensure reaction conditions (temp, solvent) are not denaturing the enzyme. |
| Difficulty Separating Products | 1. Similar polarities of the starting amine and product amide. | 1. Utilize acid-base extraction, which separates based on functionality rather than polarity.2. If using chromatography, screen different eluent systems to improve separation. |
Conclusion
Enzymatic kinetic resolution, particularly using immobilized lipases like CALB, is a highly efficient, selective, and scalable strategy for producing enantiomerically enriched 3-aminoazetidine derivatives. By carefully selecting the enzyme, acyl donor, and reaction conditions, researchers can reliably access these high-value chiral building blocks, which are essential for advancing modern pharmaceutical development. The protocols and principles outlined in this guide provide a robust framework for implementing this powerful technology in the laboratory and beyond.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pp.bme.hu [pp.bme.hu]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines [organic-chemistry.org]
- 15. mdpi.com [mdpi.com]
- 16. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. diva-portal.org [diva-portal.org]
- 19. Enzymatic resolution of racemic amines in a continuous reactor in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-Benzyl 3-Ethyl 3-Aminoazetidine-1,3-Dicarboxylate
Welcome to the technical support center for the synthesis of 1-Benzyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this valuable but synthetically challenging azetidine scaffold. The inherent ring strain of the four-membered azetidine ring presents unique challenges that can often lead to low yields and complex purification profiles[1][2].
This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) to help you navigate the complexities of this multi-step synthesis and significantly improve your reaction yields.
Overview of the Synthetic Challenge
The target molecule, this compound, is a chiral α,α-disubstituted amino acid derivative built upon a strained azetidine core. Its synthesis requires careful control over reaction conditions to construct the quaternary center at the C3 position while preserving the integrity of the four-membered ring.
The most logical and robust synthetic strategy involves a multi-step sequence starting from a commercially available precursor, N-Boc-3-hydroxyazetidine. The general workflow is outlined below.
Caption: High-level workflow for the synthesis of the target azetidine derivative.
Troubleshooting Guide & FAQs
This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.
Part 1: Synthesis of N-Boc-Azetidin-3-one (Intermediate 1)
Q1: My yield for the oxidation of N-Boc-3-hydroxyazetidine is consistently low (<70%). What are the likely causes and how can I improve it?
A1: Low yields in this step are typically due to either incomplete conversion or the formation of side products. The choice of oxidant and reaction conditions is critical.
-
Causality: Overly harsh oxidizing agents can lead to ring cleavage due to the inherent strain of the azetidine system[1]. Conversely, mild reagents may require longer reaction times or higher temperatures, which can also promote degradation.
-
Troubleshooting & Optimization:
-
Reagent Selection: Avoid strong, high-temperature oxidants. Swern oxidation or Dess-Martin periodinane (DMP) are generally preferred as they are performed under mild, neutral conditions.
-
Moisture Control: All oxidation reactions are sensitive to moisture. Ensure you are using anhydrous solvents and reagents. Dry your glassware thoroughly.
-
Temperature Management: For Swern-type oxidations, maintaining a low temperature (e.g., -78 °C) during the addition of reagents is crucial to prevent side reactions.
-
Table 1: Comparison of Oxidation Conditions
| Oxidizing System | Typical Solvent | Temperature (°C) | Advantages | Common Pitfalls |
| Swern (Oxalyl Chloride, DMSO, TEA) | DCM | -78 to RT | High yields, mild conditions | Requires strict anhydrous conditions; unpleasant odor |
| Dess-Martin Periodinane (DMP) | DCM or CHCl₃ | Room Temp | Commercially available, neutral pH | Can be expensive; DMP is explosive under shock |
| Parikh-Doering (SO₃•Py, DMSO, TEA) | DCM | 0 to RT | Milder than Swern, less odor | Can be slower, requires careful workup |
Recommended Protocol: Swern Oxidation
-
To a solution of oxalyl chloride (1.2 eq) in anhydrous DCM (0.2 M) at -78 °C, add anhydrous DMSO (2.5 eq) dropwise. Stir for 30 minutes.
-
Add a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous DCM dropwise, maintaining the temperature at -78 °C. Stir for 1 hour.
-
Add triethylamine (TEA) (5.0 eq) and allow the reaction to warm to room temperature over 1 hour.
-
Quench the reaction with water and perform a standard aqueous workup. Purify by column chromatography.
Part 2: The Strecker Reaction (Intermediate 2)
Q2: I am attempting the Strecker reaction on N-Boc-azetidin-3-one, but I'm recovering mostly starting material or a complex mixture. What are the critical parameters?
A2: The formation of the α-aminonitrile is a delicate equilibrium-driven process. Success hinges on controlling pH, reagent stoichiometry, and reaction time.
-
Causality: The reaction requires the formation of an iminium ion intermediate, which is favored under slightly acidic conditions. However, the cyanide nucleophile requires basic conditions to be effective. A careful pH balance is therefore essential. The strained nature of the azetidinone can also lead to polymerization or decomposition under suboptimal conditions[1].
-
Troubleshooting & Optimization:
-
pH Control: The use of ammonium chloride (NH₄Cl) provides both the ammonia source and a buffer to maintain a suitable pH (around 8-9). You can monitor the pH and adjust with NH₄OH if necessary.
-
Cyanide Source: Use a less hazardous cyanide source like trimethylsilyl cyanide (TMSCN) with a catalytic amount of a Lewis acid, which can sometimes provide cleaner reactions than KCN or NaCN.
-
Order of Addition: Add the cyanide source slowly to a pre-formed mixture of the ketone and ammonia/ammonium salt. This helps keep the concentration of free cyanide low and minimizes side reactions.
-
Recommended Protocol: Modified Strecker Synthesis
-
In a sealed vessel, dissolve N-Boc-azetidin-3-one (1.0 eq) and ammonium chloride (1.5 eq) in 7N NH₃ in methanol. Stir for 1 hour at room temperature.
-
Add potassium cyanide (KCN) (1.2 eq) portion-wise over 30 minutes.
-
Seal the vessel and stir at 40-45 °C for 24-48 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and wash with brine. The crude aminonitrile is often carried forward without extensive purification.
Part 3: Hydrolysis and Esterification (Intermediate 3)
Q3: During the hydrolysis of the aminonitrile, my yield drops dramatically, and I suspect ring-opening. How can I hydrolyze the nitrile while preserving the azetidine ring?
A3: This is the most common failure point. The azetidine ring is highly susceptible to nucleophilic attack and ring-opening under the harsh acidic or basic conditions typically used for nitrile hydrolysis[1].
-
Causality: Both strong acid (e.g., 12M HCl) and strong base (e.g., 6M NaOH) at high temperatures will readily cleave the strained C-N bonds of the azetidine ring, leading to acyclic byproducts.
-
Troubleshooting & Optimization:
-
Milder Conditions: The key is to use milder, two-step procedures. First, convert the nitrile to the ethyl ester directly using acidic ethanol (Pinner reaction conditions), which avoids the formation of the intermediate carboxylic acid and the need for harsh hydrolysis.
-
Controlled Hydrolysis: If a two-step hydrolysis/esterification is necessary, use peroxide-mediated hydrolysis (e.g., H₂O₂ with a base like LiOH) under carefully controlled temperatures, which can sometimes be milder than strong acid/base methods.
-
Caption: Decision workflow for troubleshooting the aminonitrile hydrolysis step.
Recommended Protocol: Pinner Reaction for Direct Esterification
-
Cool a solution of anhydrous ethanol (0.1 M) to 0 °C.
-
Bubble anhydrous HCl gas through the solution until it is saturated, or use a pre-made solution of HCl in ethanol.
-
Add the crude N-Boc-3-amino-3-cyanoazetidine (1.0 eq) to the acidic ethanol solution.
-
Allow the mixture to warm to room temperature and stir for 12-24 hours.
-
Add water to the reaction mixture and stir for another 2-4 hours to hydrolyze the intermediate imidate.
-
Neutralize carefully with a base (e.g., sat. NaHCO₃) and extract the product with an organic solvent. Purify via column chromatography.
Part 4: Final Deprotection and Benzylation (Target Molecule)
Q4: The final N-benzylation step after Boc deprotection is giving me multiple products. How can I achieve selective mono-benzylation?
A4: The primary amine at C3 is also nucleophilic and can compete with the ring nitrogen for the benzyl group after Boc deprotection, leading to undesired N,N-dibenzylation or C3-N-benzylation.
-
Causality: After removing the Boc group, you are left with a diamine. The relative nucleophilicity of the two nitrogen atoms will dictate the reaction outcome. Over-alkylation is a common side reaction in these cases.
-
Troubleshooting & Optimization:
-
Protecting Group Strategy: The initial choice of protecting group is key. The provided synthetic route uses a Boc group on the ring nitrogen. A more robust strategy would be to start with a precursor where the C3-amino group is protected (e.g., with a Cbz group) and the ring nitrogen is not. After forming the diester, the final step would be N-benzylation of the ring nitrogen, which is generally more straightforward.
-
Reductive Amination: If you are following the proposed route, the cleanest way to introduce the benzyl group onto the ring nitrogen is via reductive amination. After Boc deprotection, react the resulting secondary amine with benzaldehyde in the presence of a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃)[3]. This method is highly selective for forming the C-N bond from the iminium ion and avoids over-alkylation.
-
Recommended Protocol: Deprotection and Reductive Amination
-
Deprotection: Dissolve the ethyl N-Boc-3-aminoazetidine-3-carboxylate (1.0 eq) in a 4M solution of HCl in dioxane. Stir at room temperature for 1-2 hours until deprotection is complete (monitor by TLC/LC-MS). Evaporate the solvent to obtain the crude hydrochloride salt.
-
Reductive Amination: To a suspension of the crude salt (1.0 eq) in dichloromethane (DCM) (0.2 M), add benzaldehyde (1.1 eq) followed by triethylamine (2.5 eq) to neutralize the salt.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Stir at room temperature for 12-18 hours.
-
Quench with saturated aqueous NaHCO₃ solution, extract with DCM, and purify the final product by column chromatography.
References
purification of 1-Benzyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate by chromatography
Answering the user's request.## Technical Support Center: Chromatographic Purification of 1-Benzyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate
Introduction: Navigating the Purification of a Polar Amin Ester
Welcome to the technical support guide for the chromatographic purification of this compound. This molecule, while a valuable building block in medicinal chemistry, presents unique purification challenges due to its structural features: a polar amino group, two ester functionalities, and a bulky benzyl protecting group. These characteristics can lead to difficulties during standard silica gel chromatography, including poor separation, low recovery, and significant peak tailing.
This guide is designed for researchers, chemists, and drug development professionals. It provides field-proven troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate these challenges and achieve high purity and yield.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to purify using standard silica gel chromatography?
This compound's difficulty stems from the basicity of the tertiary amine within the azetidine ring. This basic nitrogen can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This acid-base interaction leads to several common problems:
-
Peak Tailing: The compound doesn't move smoothly through the column in a tight band, resulting in broad, asymmetric peaks that are difficult to resolve from impurities.[1]
-
Irreversible Adsorption: In some cases, the interaction is so strong that a portion of the compound becomes permanently stuck to the column, leading to low or no recovery.[1]
-
Degradation: The acidic nature of silica gel can potentially catalyze the degradation of sensitive molecules.[2]
Q2: What is the best starting point for developing a purification method for this compound?
The most effective starting point is a thorough analysis using Thin Layer Chromatography (TLC). TLC allows you to quickly screen various mobile phase compositions to find a system that provides good separation. A key recommendation for this class of compounds is to test solvent systems both with and without a basic additive.
-
Initial Screening: Start with common solvent systems like Hexane/Ethyl Acetate and Dichloromethane/Methanol.
-
Rf Value Target: Aim for an Rf (retention factor) of approximately 0.2-0.4 for your target compound, as this typically translates well to column chromatography.[3]
-
Incorporate a Base: Re-run your best solvent systems with the addition of a small amount of triethylamine (TEA) or ammonium hydroxide (~0.5-1% by volume). Often, this simple addition will dramatically improve the spot shape (making it tighter and more symmetrical) and prevent streaking.[1]
Q3: Should I use normal-phase or reversed-phase chromatography?
For routine purification of reaction mixtures in a drug discovery setting, normal-phase flash chromatography on silica gel is the most common and cost-effective method.[4] It is well-suited for separating compounds of moderate polarity from less polar starting materials or non-polar byproducts. The troubleshooting advice in this guide primarily focuses on this technique.
Reversed-phase chromatography (e.g., C18) is a powerful alternative, particularly when:
-
You are dealing with very polar impurities.
-
The compound is unstable on silica gel.
-
You require very high purity for a final compound. However, it often requires more specialized equipment (preparative HPLC) and uses larger volumes of different solvents (e.g., acetonitrile, methanol, water).
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| 1. Significant Peak Tailing | Strong interaction between the basic amino group and acidic silanol groups on the silica surface.[1] | A. Add a Basic Modifier: Incorporate a small amount (0.5-2%) of a competitive base like triethylamine (TEA) or ammonium hydroxide into your mobile phase.[1][3] This base will occupy the acidic sites on the silica, allowing your compound to elute more symmetrically. B. Use a Different Stationary Phase: Switch to a less acidic stationary phase like neutral alumina or a pre-treated, deactivated silica gel.[1][2] |
| 2. Low or No Recovery | - Irreversible adsorption to the silica gel. - The compound may have decomposed on the column.[2][5] - The compound may have eluted in the solvent front or is too dilute to detect in collected fractions.[2] | A. Deactivate Silica: Before running your column, flush the packed silica with your mobile phase containing 1-2% TEA to neutralize the active sites. (See Protocol 3). B. Test for Stability: Spot your compound on a TLC plate and let it sit for an hour before developing. If the spot changes or new spots appear, your compound is likely unstable on silica. Consider using alumina or reversed-phase chromatography. C. Check All Fractions: Concentrate the very first fractions (solvent front) and a few fractions where you expected the compound to elute to ensure it wasn't missed.[2] |
| 3. Poor Separation from an Impurity | - The chosen mobile phase does not have adequate selectivity. - The column was overloaded with crude material. - The sample was loaded in too large a volume or in too strong a solvent. | A. Optimize Mobile Phase: Re-evaluate your TLC results. Test different solvent combinations (e.g., switch from Ethyl Acetate to Acetone as the polar component) to alter selectivity. Try a shallower elution gradient. B. Reduce Load: As a rule of thumb, do not load more than 1-5% of crude material relative to the mass of the silica gel. C. Use Dry Loading: If your compound has poor solubility in the mobile phase, dissolve it in a strong solvent (like DCM or Methanol), adsorb it onto a small amount of fresh silica gel, evaporate the solvent completely, and load the resulting dry powder onto the top of your column.[6] |
| 4. Compound Decomposes on the Column | The compound is sensitive to the acidic environment of the silica gel.[2] | A. Deactivate the Silica: Use the procedure outlined in Protocol 3 to neutralize the stationary phase before loading your sample.[3] B. Switch Stationary Phase: Use a more inert stationary phase like neutral or basic alumina.[1] C. Work Quickly: Do not let the compound sit on the packed column for an extended period before eluting. |
Experimental Protocols & Workflows
Method Development and Optimization Workflow
The following diagram illustrates a systematic approach to developing and troubleshooting your purification method.
Caption: Workflow for purification method development.
Protocol 1: Standard Flash Chromatography with a Basic Modifier
This protocol assumes you have identified a suitable mobile phase (e.g., 70:30 Hexane:Ethyl Acetate) and determined that a basic modifier is necessary.
-
Column Packing:
-
Select an appropriately sized column for your sample amount.
-
Prepare a slurry of silica gel in the non-polar component of your mobile phase (e.g., Hexane).
-
Pour the slurry into the column and use pressure or tapping to create a well-packed, stable bed. Do not let the silica run dry.
-
-
Equilibration:
-
Prepare your mobile phase, including the basic modifier (e.g., for 1 L, use 693 mL Hexane, 300 mL Ethyl Acetate, and 7 mL Triethylamine for a ~0.7% TEA solution).
-
Equilibrate the column by passing at least 3-5 column volumes of the mobile phase through the packed silica gel.
-
-
Sample Loading:
-
Dissolve your crude material in the minimum amount of a suitable solvent (dichloromethane is often a good choice).[6]
-
Using a pipette, carefully apply the sample solution to the top of the silica bed.
-
Allow the sample to absorb completely into the silica.
-
Carefully add a thin layer (1-2 cm) of sand on top of the silica bed to prevent disturbance during solvent addition.[6]
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the mobile phase.
-
Apply pressure (air or pump) to begin eluting the compounds.
-
Collect fractions and monitor the separation using TLC.
-
-
Product Isolation:
-
Combine the fractions containing your pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator. The triethylamine is volatile and should co-evaporate with the solvent.
-
Protocol 2: Preparation of Deactivated (Neutralized) Silica Gel
This method is useful when your compound is particularly sensitive to acid and a basic modifier in the mobile phase is insufficient.[3]
-
Pack the Column: Prepare a packed silica gel column as described in Protocol 1, Step 1.
-
Prepare Deactivating Solvent: Create a solvent mixture identical to your initial elution solvent, but with the addition of 1-2% triethylamine.[3]
-
Flush the Column: Pass 2-3 column volumes of this deactivating solvent through the packed silica. This neutralizes the acidic silanol sites.
-
Re-equilibrate: Flush the column with 2-3 column volumes of your actual initial mobile phase (without the extra triethylamine) to remove any excess, unbound base.
-
Proceed with Purification: Your column is now deactivated. Proceed with sample loading and elution as described in Protocol 1.
Troubleshooting Decision Tree
If you encounter an issue, use this decision tree to guide your actions.
References
Technical Support Center: Synthesis of 3-Substituted Azetidines
Welcome to the technical support center for the synthesis of 3-substituted azetidines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique challenges associated with constructing and functionalizing this valuable four-membered heterocyclic scaffold. The inherent ring strain of azetidines, while imparting desirable conformational rigidity for drug design, also presents significant synthetic hurdles.[1][2][3]
This resource provides field-proven insights, troubleshooting guides in a direct Q&A format, and detailed protocols to empower you to overcome common obstacles and streamline your synthetic campaigns.
Part 1: Troubleshooting Guide & FAQs
This section addresses the most frequently encountered issues during azetidine synthesis, from initial ring formation to subsequent functionalization and purification.
Section 1.1: Challenges in Azetidine Ring Formation
The construction of the strained four-membered ring is often the most challenging step. Low yields, competing side reactions, and unreactive precursors are common complaints.
Q1: My intramolecular cyclization to form the azetidine ring is giving very low yields. What are the likely causes and how can I fix it?
A1: This is a classic problem rooted in the high activation energy required to form a strained four-membered ring.[1][3] Several factors are likely at play:
-
Unfavorable Kinetics & Ring Strain: The transition state for a 4-exo-tet cyclization is sterically demanding. The inherent strain of the azetidine ring (approx. 25.4 kcal/mol) makes its formation less favorable than for analogous pyrrolidines (5.4 kcal/mol).[3]
-
Poor Leaving Group: The success of intramolecular SN2 cyclization is critically dependent on the leaving group. Halides (I > Br > Cl) are common, but conversion of a precursor like a γ-amino alcohol to a sulfonate ester (tosylate, mesylate, or triflate) is often more effective.[4]
-
Competing Side Reactions: Instead of cyclizing, your precursor may be undergoing intermolecular reactions to form dimers or polymers, or elimination reactions.[1][5]
Troubleshooting Workflow:
-
Activate the Leaving Group: If starting from a γ-amino alcohol, convert the hydroxyl to a better leaving group like a tosylate or mesylate. This is a robust and widely used strategy.[4]
-
Employ High-Dilution Conditions: To favor the desired intramolecular reaction over intermolecular polymerization, use high-dilution techniques. This involves the slow addition of the substrate to a large volume of solvent containing the base, keeping the substrate concentration very low at all times.[4]
-
Optimize Base and Solvent: A strong, non-nucleophilic base like sodium hydride (NaH) is often used to deprotonate the amine without competing in the substitution.[4] Polar aprotic solvents like DMF or THF are typically effective.[4]
-
Increase Temperature: Carefully increasing the reaction temperature can help overcome the activation barrier, but must be balanced against the risk of decomposition or side reactions.
Q2: I'm observing significant formation of a five-membered ring (pyrrolidine) byproduct instead of my target azetidine. Why is this happening?
A2: The formation of a more stable five-membered ring is a common competing pathway.[1] This often occurs when the starting material allows for an alternative cyclization pathway, for instance, via rearrangement or the presence of a competing nucleophilic site. One specific scenario is the intramolecular aminolysis of epoxides. For example, with a cis-3,4-epoxy amine, a Lewis acid catalyst like La(OTf)₃ can promote C3-selective attack to favor azetidine formation.[6] However, a slight change in substrate stereochemistry (e.g., a trans-epoxy amine) or reaction conditions could favor C4-attack, leading to a pyrrolidine.
Mitigation Strategies:
-
Re-evaluate Your Substrate: Ensure your starting material is correctly configured to exclusively favor the 4-membered ring closure.
-
Catalyst Choice: In reactions like epoxide openings, the choice of catalyst is crucial for regioselectivity. Lanthanide triflates have shown excellent performance in directing the cyclization towards azetidines.[6]
-
Protecting Group Strategy: The nature of the N-protecting group can influence the conformation of the open-chain precursor, potentially favoring one cyclization pathway over another.
Section 1.2: C3-Position Functionalization
Introducing substituents at the C3 position is key to exploring the chemical space of azetidines but comes with its own set of challenges.
Q1: I'm struggling with the direct C3-functionalization of my N-protected azetidine. What are the best approaches?
A1: Direct C3-functionalization can be challenging but several modern methods have proven effective. Classical approaches often start with a pre-functionalized precursor like N-Boc-azetidin-3-one.[7] More advanced strategies include:
-
Strain-Release Functionalization: This powerful strategy uses highly strained precursors like 1-azabicyclo[1.1.0]butanes (ABBs). These molecules react with a wide range of nucleophiles and radical species, driven by the release of ring strain, to generate diverse 3-substituted azetidines.[8][9][10]
-
Metal-Catalyzed C-H Amination: Palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination provides a direct route to functionalized azetidines from acyclic precursors.[10]
-
Photochemical Methods: Light-driven methods, such as the aza-Paternò-Büchi reaction ([2+2] cycloaddition of an imine and an alkene), are atom-economical ways to construct the ring with substitution already in place.[10][11][12]
Q2: My reaction conditions for C3-functionalization are causing the azetidine ring to open. How can I prevent this?
A2: Ring-opening is a constant risk due to the inherent strain of the azetidine core.[5][13] It is often triggered by harsh nucleophiles, strong acids, or high temperatures.
Preventative Measures:
-
Choice of N-Protecting Group: The stability of the ring is highly dependent on the nitrogen substituent. Electron-withdrawing groups like Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) can stabilize the ring towards certain reagents but may be labile under acidic or reductive conditions, respectively.[14] A bulky group like benzhydryl (diphenylmethyl) can offer significant steric protection and stability.[15]
-
Reaction Conditions: Use the mildest possible conditions. For nucleophilic additions, this may mean using weaker bases or running reactions at lower temperatures. Avoid strong Lewis acids if possible, as they can coordinate to the nitrogen and promote ring cleavage.[13]
-
Substrate Control: If attempting a nucleophilic substitution at C3 (e.g., on a 3-haloazetidine), the choice of nucleophile is critical. Softer nucleophiles are generally less likely to induce ring-opening.
Section 1.3: Protecting Groups & Purification
Proper protecting group strategy and purification techniques are critical for a successful synthesis.
Q1: What is the best N-protecting group for my azetidine synthesis?
A1: The "best" group is highly dependent on the subsequent reaction steps you have planned. Each has distinct advantages and liabilities.
| Protecting Group | Structure | Common Application | Stability | Deprotection Conditions |
| Boc (tert-Butoxycarbonyl) | -CO₂C(CH₃)₃ | General use, stable to many nucleophiles and catalytic hydrogenation. | Labile to strong acid. | TFA, HCl in dioxane.[16] |
| Cbz (Carboxybenzyl) | -CO₂CH₂Ph | Orthogonal to Boc, stable to acidic conditions. | Labile to hydrogenolysis. | H₂, Pd/C.[14] |
| Benzhydryl (Diphenylmethyl) | -CH(Ph)₂ | Offers high stability and steric bulk, useful for stabilizing the ring.[15] | Very stable. | Often removed by hydrogenolysis, similar to Cbz.[17] |
| Botc (tert-Butoxythiocarbonyl) | -CSOC(CH₃)₃ | Activates the α-protons for lithiation, unlike the Boc group.[18] | More acid-labile than Boc; can also be removed thermally.[18] | TFA (milder than for Boc), or reflux in EtOH.[18] |
Table 1: Comparison of common N-protecting groups for azetidine synthesis.
Q2: I'm having trouble purifying my azetidine product by column chromatography. It's streaking badly on silica gel.
A2: This is a very common issue. The basic nitrogen of the azetidine interacts strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor separation and streaking.[19]
Purification Solutions:
-
Use a Modified Mobile Phase: Add a small amount of a basic modifier to your eluent to compete with your product for binding to the silica. A common choice is 0.5-2% triethylamine (Et₃N) or ammonium hydroxide in your solvent system (e.g., Hexane/EtOAc + 1% Et₃N).[19]
-
Switch the Stationary Phase:
-
Alumina: Using neutral or basic alumina instead of silica gel can completely circumvent the issue of acidic interactions.[1]
-
Amine-Functionalized Silica: Pre-treated, amine-functionalized silica columns are commercially available and designed specifically for purifying basic compounds, often providing excellent separation without mobile phase modifiers.[19]
-
-
Acid-Base Extraction/Precipitation: For crude mixtures, an acid-base workup can be highly effective. Dissolve the crude material in an organic solvent (e.g., EtOAc) and extract with dilute aqueous acid (e.g., 1M HCl). The basic azetidine will move to the aqueous phase as its hydrochloride salt, leaving non-basic impurities behind in the organic layer. Then, basify the aqueous layer (e.g., with NaHCO₃ or NaOH) and re-extract your purified amine back into an organic solvent.[16] A novel technique uses trichloroacetic acid (TCA) to precipitate the amine salt, which can then be isolated and gently heated to liberate the free amine.[20]
Part 2: Key Experimental Protocols
These protocols provide detailed, step-by-step methodologies for common and robust transformations in 3-substituted azetidine synthesis.
Protocol 1: Synthesis of N-Boc-3-hydroxyazetidine from 1-Benzhydryl-3-hydroxyazetidine
This two-step protocol involves the deprotection of a stable precursor followed by Boc protection, a common route to a key intermediate.[17]
Step A: Hydrogenolytic Deprotection of the Benzhydryl Group
-
Dissolve 1-benzhydryl-3-hydroxyazetidine (1.0 eq) in methanol (approx. 0.15 M).
-
Add 10% Palladium on Carbon (Pd/C) catalyst (100% w/w relative to the starting material).
-
Secure the flask to a hydrogenation apparatus, evacuate, and backfill with hydrogen gas (H₂). Repeat three times.
-
Stir the reaction vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 3-5 hours.
-
Monitor the reaction by TLC or LC-MS for the consumption of the starting material.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.
-
The resulting filtrate contains the crude 3-hydroxyazetidine and is used directly in the next step.
Step B: N-Boc Protection
-
To the methanolic solution of crude 3-hydroxyazetidine from Step A, add di-tert-butyl dicarbonate (Boc₂O, 2.0 eq).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC until the intermediate free amine is fully consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Purify the resulting residue by silica gel column chromatography (typical eluent: Hexane/Ethyl Acetate, 1:1 to 1:2) to afford 1-tert-butoxycarbonyl-3-hydroxyazetidine as a white solid or colorless oil.[17]
Protocol 2: Intramolecular Cyclization via Mesylate
This protocol details the formation of an N-protected azetidine ring from a γ-amino alcohol precursor.[4]
Step A: Mesylation of the Alcohol
-
Dissolve the N-protected γ-amino alcohol (1.0 eq) and triethylamine (Et₃N, 1.5 eq) in anhydrous dichloromethane (CH₂Cl₂) and cool the solution to 0 °C in an ice bath.
-
Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise to the stirred solution.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature.
-
Monitor by TLC for the disappearance of the starting alcohol.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous phase with CH₂Cl₂ (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is often sufficiently pure to be used directly in the next step.[4]
Step B: Intramolecular Cyclization
-
Dissolve the crude mesylate from Step A in a suitable polar aprotic solvent (e.g., THF or DMF).
-
Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS). Gentle heating may be required for less reactive substrates.
-
Carefully quench the reaction at 0 °C by the slow addition of water or saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (using a basified eluent or an alternative stationary phase as described in FAQ 1.3) to yield the desired azetidine.[4]
Part 3: Visualization of Key Workflows
Diagram 1: Troubleshooting Low Yield in Intramolecular Cyclization
This diagram outlines the decision-making process when faced with poor yields during the critical ring-forming step.
Caption: Troubleshooting workflow for low yield in azetidine synthesis.[4]
Diagram 2: Logic for N-Protecting Group Selection
This chart illustrates the strategic choice of an N-protecting group based on planned downstream chemical transformations.
Caption: Decision tree for selecting an appropriate N-protecting group.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Azetidine synthesis [organic-chemistry.org]
- 9. sfera.unife.it [sfera.unife.it]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Synthesis of azetidines by aza Paternò–Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of azetidines by aza Paternò–Büchi reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. Regioselective Ring-Opening Reactions of Unsymmetric Azetidines [manu56.magtech.com.cn]
- 14. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 15. BJOC - Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes [beilstein-journals.org]
- 16. m.youtube.com [m.youtube.com]
- 17. 1-N-Boc-3-hydroxyazetidine synthesis - chemicalbook [chemicalbook.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. biotage.com [biotage.com]
- 20. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
Technical Support Center: Synthesis of 1-Benzyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate
Welcome to the technical support center for the synthesis of 1-Benzyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable but challenging synthetic building block. The unique strain of the azetidine ring and the multifunctional nature of the target molecule present specific synthetic hurdles.[1][2] This document provides in-depth troubleshooting advice in a direct question-and-answer format to address common side reactions and yield-limiting issues.
Overview of a Plausible Synthetic Pathway
To effectively troubleshoot side reactions, we must first understand the main reaction pathway. A common and logical approach to constructing the 3-amino-3-carboxylate azetidine core involves an intramolecular Dieckmann condensation, followed by functional group manipulation to install the amine. The workflow below illustrates this proposed pathway, which will serve as the context for our troubleshooting guide.
Caption: Plausible synthetic route to the target molecule.
Frequently Asked Questions & Troubleshooting Guide
Question 1: My Dieckmann condensation is low-yielding, and I'm isolating a significant amount of a high-molecular-weight, viscous oil. What is happening?
Answer: This is a classic symptom of competing intermolecular Claisen condensation. The Dieckmann condensation is an intramolecular reaction that relies on the two ester groups of a single molecule finding each other.[3][4] If the reaction concentration is too high, the reactive enolate of one molecule is more likely to react with the ester of a different molecule, leading to polymer or dimer formation.
Causality: The fundamental principle at play is reaction kinetics. Intramolecular reactions are favored at high dilution, as the proximity of the reacting groups within the same molecule is constant regardless of concentration. In contrast, the rate of intermolecular reactions is highly dependent on concentration.
Troubleshooting Protocol:
-
High-Dilution Conditions: Perform the reaction at a concentration no higher than 0.1 M. This is the most critical parameter to control.
-
Slow Addition: Use a syringe pump to add the acyclic diester substrate to the solution of the base (e.g., sodium ethoxide in toluene) over a period of several hours. This maintains a low instantaneous concentration of the substrate, further favoring the intramolecular pathway.
-
Base Selection: Ensure you are using a non-nucleophilic base of appropriate strength. Sodium hydride (NaH) or sodium ethoxide (NaOEt) are common choices.[5] Using a base like NaOH could lead to saponification of the ester.
Caption: Competing reaction pathways in the Dieckmann condensation.
Question 2: I successfully made my cyclic β-keto ester, but during the subsequent amination step (via Curtius rearrangement), I'm getting a significant amount of a urea byproduct.
Answer: This issue points directly to the high reactivity of the isocyanate intermediate generated during the Curtius rearrangement.[6][7] The isocyanate is intended to be trapped by an alcohol (like tert-butanol) to form a Boc-carbamate. However, it will readily react with any available nucleophilic amine or even trace amounts of water.
Causality & Troubleshooting:
-
Water Contamination: The most common culprit is water in your reaction solvent or reagents. Water reacts with the isocyanate to form an unstable carbamic acid, which decarboxylates to a primary amine. This newly formed amine is highly nucleophilic and will rapidly attack another molecule of the isocyanate intermediate, forming a symmetric urea byproduct.
-
Solution: Ensure all glassware is oven-dried. Use anhydrous solvents and freshly opened reagents. Running the reaction under an inert atmosphere (Nitrogen or Argon) is essential.
-
-
Premature Amine Deprotection: If your starting material for the Curtius rearrangement has any unprotected amine functionality, it will react with the isocyanate.
-
Solution: Confirm the purity and integrity of your starting carboxylic acid before proceeding.
-
-
Inefficient Trapping: If the concentration of your trapping agent (e.g., tert-butanol) is too low or its addition is delayed, the isocyanate has a longer lifetime to react with other species.
Question 3: My final product yield is low, and I'm isolating a linear amino acid derivative. What could be causing the azetidine ring to open?
Answer: The four-membered azetidine ring is thermodynamically unstable due to significant ring strain (approx. 25 kcal/mol).[1][10] The ring is susceptible to cleavage under both acidic and strongly nucleophilic conditions. This is a common issue during workup or purification.
Mechanisms of Ring Opening:
-
Acid-Mediated Opening: Protonation of the azetidine nitrogen makes the ring an excellent leaving group. A nucleophile (e.g., water, or a halide from an acidic workup) can then attack one of the ring carbons, leading to ring cleavage.[1][10] This is especially problematic for azetidines with electron-donating groups that can stabilize a carbocation intermediate upon ring opening.[10]
-
Nucleophilic Opening: Strong nucleophiles can directly attack a ring carbon, causing the ring to open. This is less common with the N-Cbz protected ring but can occur under harsh conditions.
Troubleshooting Protocol:
-
Avoid Strong Acids: Do not use strong mineral acids (e.g., HCl, H₂SO₄) during aqueous workup. Use a buffered solution or a mild acid like saturated ammonium chloride (NH₄Cl) for quenching.
-
Purification Strategy: Standard silica gel can be sufficiently acidic to cause on-column decomposition.
-
Neutralize Silica: Pre-treat your silica gel by slurrying it in a solvent containing 1-2% triethylamine, then remove the solvent before packing the column.
-
Alternative Media: Consider using neutral alumina or a reverse-phase C18 column for purification if the compound proves highly sensitive.
-
-
Temperature Control: Keep all purification and concentration steps at or below room temperature to minimize the energy available for decomposition pathways.
Question 4: I'm observing partial or complete loss of the Cbz (benzyloxycarbonyl) group during my synthesis. Under what conditions is this likely to happen?
Answer: While the Cbz group is generally stable, it is sensitive to reductive conditions and strong acids. Accidental deprotection can occur if incompatible reagents are used in subsequent steps or during workup.
Causality & Troubleshooting:
-
Catalytic Hydrogenolysis: The most common method for Cbz removal is catalytic hydrogenation (e.g., H₂, Pd/C).[11] If you are performing a reduction elsewhere in the molecule (e.g., reducing a nitro group or an azide), you must choose conditions that are orthogonal to the Cbz group. Transfer hydrogenation using reagents like ammonium formate can also cleave the Cbz group.[12]
-
Solution: If a reduction is necessary, consider a protecting group stable to hydrogenation, such as Boc. If you must keep the Cbz group, avoid palladium, platinum, and other hydrogenation catalysts.
-
-
Strong Acid Cleavage: While more robust than a Boc group, the Cbz group can be cleaved by strong acids like HBr in acetic acid or excess trifluoroacetic acid (TFA) at elevated temperatures.[11][13]
-
Solution: As mentioned in the ring-opening FAQ, avoid strongly acidic conditions. If an acidic step is unavoidable, perform it at low temperatures and for the shortest possible time.
-
Summary of Potential Side Reactions
| Side Product | Likely Cause | Recommended Solution(s) |
| Dimer/Polymer | High concentration during Dieckmann condensation. | Use high-dilution conditions (<0.1 M); slow addition of substrate to base. |
| Ring-Opened Byproduct | Exposure to strong acid/base; acidic silica gel. | Use buffered/mild workup (e.g., NH₄Cl); neutralize silica gel with Et₃N; consider alumina or reverse-phase chromatography. |
| Symmetrical Urea | Water contamination during Curtius rearrangement. | Use anhydrous solvents and reagents; perform reaction under an inert atmosphere. |
| Decarboxylated β-Keto Ester | Harsh (acidic/basic) or high-temperature conditions. | Perform subsequent steps under mild, neutral conditions; avoid prolonged heating. |
| N-debenzylated Product | Unintended catalytic hydrogenation or strong acid exposure. | Avoid hydrogenation catalysts (e.g., Pd/C); use mild acidic conditions for workup. |
Experimental Protocol: Optimized Dieckmann Condensation
This protocol is provided as an example of best practices to minimize the formation of intermolecular side products.
-
Preparation: Under an argon atmosphere, add dry toluene (200 mL) to an oven-dried 500 mL three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Base Addition: Add sodium ethoxide (1.1 equivalents) to the toluene. Heat the mixture to reflux to ensure all base is dissolved and the system is anhydrous.
-
Substrate Preparation: Dissolve the acyclic diester precursor (1.0 equivalent) in dry toluene (50 mL) and load it into the dropping funnel.
-
Slow Addition: Add the substrate solution dropwise from the funnel to the refluxing base solution over 4-6 hours. A syringe pump can provide better control.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at reflux for an additional 1-2 hours. Monitor the reaction by TLC or LC-MS to confirm the consumption of starting material.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Separate the organic layer. Extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a temperature below 40 °C.
-
Purification: Purify the resulting crude cyclic β-keto ester via flash column chromatography using silica gel that has been pre-treated with 1% triethylamine in the eluent system.
References
- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Dieckmann Condensation | NROChemistry [nrochemistry.com]
- 6. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 8. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
- 9. Curtius Rearrangement [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. total-synthesis.com [total-synthesis.com]
- 12. researchgate.net [researchgate.net]
- 13. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
Technical Support Center: Optimization of Reaction Conditions for Azetidine Synthesis
To: Valued Researchers, Scientists, and Drug Development Professionals From: The Desk of a Senior Application Scientist Subject: A Practical Guide to Optimizing Azetidine Synthesis
Welcome to the technical support center dedicated to the synthesis of azetidines. These strained four-membered azaheterocycles are increasingly vital motifs in medicinal chemistry, valued for their ability to impart unique conformational constraints and improve physicochemical properties.[1][2] However, their synthesis is often challenging due to the inherent ring strain, which can lead to a host of side reactions and low yields.[2][3]
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move beyond simple procedural lists to explore the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.
Part 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses the most frequent obstacles in azetidine synthesis in a question-and-answer format.
Question 1: My reaction yield is very low or I'm recovering only starting material. What are the likely causes and how can I fix it?
Low to no conversion is a frustrating but common issue, typically pointing to problems with activation, reaction conditions, or the choice of reagents.
Potential Causes & Recommended Solutions:
-
Poor Leaving Group: The intramolecular SN2 cyclization is a cornerstone of azetidine synthesis.[4] This reaction is highly dependent on the quality of the leaving group. A hydroxyl group, for instance, is a poor leaving group and requires activation.
-
Inadequate Base: The nitrogen nucleophile must be sufficiently deprotonated to initiate the ring-closing attack. An inappropriate or weak base will result in a stalled reaction.
-
Suboptimal Temperature or Solvent: Intramolecular reactions can be sluggish. The solvent plays a critical role in solvating intermediates and affecting reaction rates.
-
Steric Hindrance: Bulky substituents near the reaction centers can impede the required trajectory for intramolecular attack.
-
Solution: This is a more challenging issue. A change in synthetic strategy might be required, such as exploring ring expansion from an aziridine or a [2+2] cycloaddition approach.[1]
-
Troubleshooting Workflow: Low Yield
Here is a logical flow for diagnosing low-yield reactions.
Caption: A step-by-step decision tree for troubleshooting low yields in azetidine synthesis.
Question 2: My reaction is messy, and I'm isolating significant side products. What are they and how can I suppress them?
Side product formation is often a battle against kinetics and thermodynamics. The strained azetidine ring is not always the most favorable product.
Common Side Products & Mitigation Strategies:
-
Dimers and Polymers: This occurs when the amine of one molecule attacks the electrophilic carbon of another (intermolecular reaction) instead of closing the ring (intramolecular).
-
Ring-Opened Products: The azetidine ring, once formed, can be susceptible to cleavage by nucleophiles, acids, or even the base used in the reaction, especially at elevated temperatures.[3]
-
Mitigation: Use the mildest possible reaction conditions. Avoid excess base and prolonged heating. Ensure your workup procedure is neutral or slightly basic to prevent acid-catalyzed ring opening.
-
-
Formation of Larger Rings (e.g., Pyrrolidines): In certain substrates, such as the cyclization of cis-3,4-epoxy amines, a competing 5-endo-tet cyclization can occur, leading to a five-membered pyrrolidine byproduct instead of the desired four-membered azetidine (via a 4-exo-tet cyclization).[8]
-
Mitigation: The choice of catalyst and solvent is paramount. For example, using a Lewis acid like Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) has been shown to highly favor the desired 4-exo-tet pathway to the azetidine.[4][8] Changing the solvent from dichloromethane to 1,2-dichloroethane (DCE) and refluxing can also significantly improve selectivity.[4][7]
-
-
Elimination Products: If the leaving group is on a secondary or tertiary carbon, an E2 elimination reaction can compete with the SN2 substitution, forming an alkene.
-
Mitigation: Use a non-hindered base. If possible, redesign the substrate to have the leaving group on a primary carbon. Lowering the reaction temperature generally favors substitution over elimination.
-
Part 2: Frequently Asked Questions (FAQs)
This section covers broader topics and strategic decisions in planning your synthesis.
FAQ 1: How do I choose the optimal base and solvent for my intramolecular cyclization?
This is a critical decision that requires balancing reactivity and selectivity. The table below summarizes common choices for the popular method of cyclizing a γ-amino alcohol precursor.
| Parameter | Common Choices | Rationale & Considerations |
| Base | NaH, KH, LiHMDS, KHMDS, K₂CO₃, Et₃N | Strong, non-nucleophilic bases (NaH, KHMDS) are excellent for deprotonating N-H or N-Alkyl amines without competing as a nucleophile.[5][9] Weaker bases (K₂CO₃, Et₃N) are suitable for more acidic protons, such as on N-sulfonyl protected amines, and offer milder conditions.[6] |
| Solvent | THF, DMF, DMSO, Acetonitrile (MeCN) | THF is a good starting point, being aprotic and moderately polar.[6] DMF and DMSO are more polar aprotic solvents that can significantly accelerate SN2 reactions but require higher temperatures to remove post-reaction.[5] Acetonitrile is another polar option, but incomplete conversions are sometimes observed.[7] |
Pro-Tip: Start with a common combination like NaH in THF. If the reaction is sluggish, consider switching to DMF. Always ensure your solvent is anhydrous, as water will quench strong bases.
FAQ 2: My target azetidine has multiple substituents. What are the best strategies to control stereochemistry?
Controlling stereochemistry is a significant challenge. The most effective strategies build the stereocenters into the acyclic precursor before cyclization.
-
Substrate Control: Use chiral starting materials (e.g., amino acids, chiral epoxides) to set the stereochemistry of the linear precursor. The subsequent cyclization will then lock in the relative stereochemistry.
-
Catalyst Control: For certain reaction types, such as the [3+1] cycloaddition between imido-sulfur ylides and enoldiazoacetates, chiral ligands on the metal catalyst (e.g., copper) can induce high enantioselectivity.[10]
-
Base-Dependent Diastereoselectivity: In some systems, the choice of base can influence the diastereomeric outcome. For example, in the cyclization of certain 2-cyano substituted precursors, LiHMDS and KHMDS can favor different diastereomers.[9]
FAQ 3: I'm having trouble purifying my azetidine. Any advice?
Small, polar molecules like azetidines can be challenging to purify.
-
Volatility: Unprotected, low molecular weight azetidines can be volatile. Avoid concentrating them to dryness at high temperatures or under high vacuum.
-
Water Solubility: Their polarity can lead to high water solubility, complicating aqueous workups. Use brine washes to reduce solubility in the aqueous layer and consider back-extracting the aqueous phase multiple times.
-
Chromatography: Basic azetidines can streak on silica gel.
-
Solution 1: Add a small amount of a basic modifier to your eluent, such as 1-2% triethylamine or ammonium hydroxide.
-
Solution 2: Use a different stationary phase, like alumina (basic or neutral), or consider reverse-phase chromatography if the compound is sufficiently nonpolar.
-
Part 3: Key Experimental Protocol
This section provides a representative, detailed protocol for a common azetidine synthesis.
Protocol: Synthesis of N-Tosyl-azetidine from 3-(Tosylamino)propan-1-ol
This two-step protocol involves the activation of the hydroxyl group followed by a base-mediated intramolecular cyclization.
Caption: Workflow for a two-step azetidine synthesis via mesylation and cyclization.
Step 1: Activation of the Hydroxyl Group (Mesylation) [5]
-
Dissolve the γ-amino alcohol (e.g., 3-(tosylamino)propan-1-ol, 1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (Et₃N, 1.5 eq) dropwise, followed by methanesulfonyl chloride (MsCl, 1.2 eq) dropwise. Caution: MsCl is corrosive and moisture-sensitive.
-
Allow the reaction to stir at 0 °C and warm slowly to room temperature while monitoring its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is often sufficiently pure to be used directly in the next step.
Step 2: Intramolecular Cyclization [5]
-
Under an inert atmosphere, add anhydrous tetrahydrofuran (THF) to a flask containing sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Cool the suspension to 0 °C. Caution: NaH reacts violently with water.
-
Dissolve the crude mesylate from Step 1 in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension.
-
Allow the reaction to warm to room temperature and stir. Gentle heating (e.g., 40-50 °C) may be required to drive the reaction to completion. Monitor by TLC.
-
Once the reaction is complete, cool it back to 0 °C and carefully quench by the slow, dropwise addition of water or saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexanes/ethyl acetate gradient, potentially with 1% Et₃N added to prevent streaking).
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 1-Benzyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate Under Acidic Conditions
Introduction
Welcome to the technical support guide for 1-Benzyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate. This document is designed for researchers, scientists, and drug development professionals who are working with this and structurally related azetidine-containing compounds. The inherent ring strain of the four-membered azetidine core, combined with the various functional groups present in this molecule, can lead to specific stability challenges, particularly under acidic conditions.[1][2] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you anticipate and address potential stability issues in your work.
Our goal is to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in acidic media?
A1: The primary stability concerns for this molecule under acidic conditions stem from three main structural features: the strained azetidine ring, the N-benzyl carbamate (Cbz) protecting group, and the C3-ethyl ester.[1][3] The most likely degradation pathways include:
-
Acid-catalyzed hydrolysis of the ethyl ester: The ester group at the C3 position can be hydrolyzed to the corresponding carboxylic acid in the presence of acid and water. This is a reversible reaction, and the extent of hydrolysis will depend on the concentration of acid, water content, temperature, and reaction time.[4][5][6]
-
Azetidine ring-opening: The four-membered azetidine ring is inherently strained and susceptible to ring-opening reactions.[1][2][7] Protonation of the azetidine nitrogen, although suppressed by the electron-withdrawing Cbz group, can make the ring more electrophilic and prone to attack by nucleophiles, leading to ring cleavage.[8][9]
-
Cleavage of the N-Cbz protecting group: While the Cbz group is generally more stable to acidic conditions than a Boc group, it can be cleaved under harsh acidic conditions (e.g., strong Brønsted or Lewis acids).[10][11][12]
Q2: How does the N-Cbz group influence the stability of the azetidine ring?
A2: The N-Cbz (benzyloxycarbonyl) group plays a crucial role in the stability of the azetidine ring. As an electron-withdrawing group, it reduces the basicity of the azetidine nitrogen.[3] This decreased basicity makes the nitrogen less likely to be protonated under mildly acidic conditions. Since protonation of the azetidine nitrogen is often the first step in acid-catalyzed ring-opening, the Cbz group confers a degree of stabilization to the ring compared to an N-alkyl or N-H azetidine.[1][8]
Q3: At what pH range should I expect to see degradation of my compound?
A3: The pH at which significant degradation occurs is highly dependent on the specific conditions (temperature, solvent, presence of nucleophiles). However, some general guidelines can be provided:
-
Mildly Acidic (pH 4-6): The primary concern in this range would be the slow hydrolysis of the ethyl ester, especially over extended periods. The azetidine ring and Cbz group are expected to be relatively stable.
-
Moderately Acidic (pH 1-3): In this range, the rate of ethyl ester hydrolysis will increase significantly.[4][13] There is also an increased risk of azetidine ring-opening, particularly if potent nucleophiles are present in the medium.[1]
-
Strongly Acidic (pH < 1): Under strongly acidic conditions, all three potential degradation pathways are likely to be operative. Cleavage of the Cbz group becomes more probable, and the rate of both ester hydrolysis and azetidine ring-opening will be at its highest.[10][11]
Q4: Can the 3-amino group participate in any degradation pathways?
A4: Under acidic conditions, the 3-amino group will be protonated to form an ammonium salt. In this protonated state, it is not nucleophilic and is unlikely to directly participate in degradation reactions. However, its presence as a charged group could influence the local electronic environment and potentially affect the rates of hydrolysis of the adjacent ester or the stability of the azetidine ring, though this is a secondary effect.
Troubleshooting Guides
Issue 1: Appearance of an Unexpected Polar Byproduct During Aqueous Acidic Workup or Purification
-
Symptoms:
-
A new, more polar spot appears on your TLC plate.
-
Mass spectrometry data shows a loss of 28 Da (loss of ethylene from the ethyl group) or a gain of 18 Da (hydrolysis) relative to the starting material.
-
Low recovery of the desired compound after extraction with an acidic aqueous layer.
-
-
Root Cause Analysis: The most likely cause is the acid-catalyzed hydrolysis of the C3-ethyl ester to the corresponding carboxylic acid.[4][6] Carboxylic acids are significantly more polar than their ester counterparts and may have poor solubility in common organic extraction solvents, leading to product loss in the aqueous phase.
-
Solutions:
-
Avoid Strong Acids: If an acidic wash is necessary to remove basic impurities, consider using a milder acid like a saturated solution of ammonium chloride (NH₄Cl) or a dilute solution of citric acid.
-
Minimize Contact Time: Perform the acidic extraction quickly and at a low temperature (e.g., in an ice bath) to reduce the rate of hydrolysis.
-
Back-Extraction: If the carboxylic acid is the desired product, you can re-acidify the aqueous layer to a low pH (e.g., pH 2) and extract the carboxylic acid with a more polar organic solvent like ethyl acetate or a mixture of dichloromethane and isopropanol.
-
Alternative Purification: If the degradation is occurring during silica gel chromatography, the acidic nature of the silica gel may be the culprit.[3] Consider using neutralized silica gel (by pre-treating with a non-nucleophilic base like triethylamine in the eluent) or switching to a different stationary phase like alumina.[14]
-
Issue 2: Complex Mixture of Products and Significant Loss of Starting Material After Treatment with Strong Acid
-
Symptoms:
-
Multiple new spots on the TLC plate, some of which may be highly polar.
-
Mass spectrometry data indicates the presence of species corresponding to ring-opened products, Cbz-deprotected material, and/or the hydrolyzed carboxylic acid.
-
Broad and complex signals in the NMR spectrum of the crude product.
-
-
Root Cause Analysis: This scenario suggests that multiple degradation pathways are occurring simultaneously, likely due to harsh acidic conditions. This can include azetidine ring-opening, Cbz group cleavage, and ester hydrolysis.[1][8][10] The ring-opening can lead to a variety of linear amino alcohol derivatives, further complicating the product mixture.[9]
-
Solutions:
-
Re-evaluate the Need for Strong Acid: Determine if the intended transformation truly requires such harsh conditions. If you are attempting to remove a different acid-labile protecting group (e.g., a Boc group), consider alternative deprotection strategies that are orthogonal to the Cbz group and the azetidine ring.
-
Modify Reaction Conditions: If strong acid is unavoidable, try running the reaction at a lower temperature and for a shorter duration. Carefully monitor the reaction progress by TLC or LC-MS to stop it as soon as the desired transformation is complete.
-
Protecting Group Strategy: The stability of the system is dictated by its most labile functional group. If acidic conditions are a necessary part of your synthetic route, you may need to reconsider your protecting group strategy in earlier steps.
-
Visualizing Potential Degradation Pathways
Caption: Potential degradation pathways under acidic conditions.
Experimental Protocols
Protocol 1: Assessing Stability in a Buffered Aqueous Solution
This protocol allows for the quantitative assessment of the compound's stability at a specific pH.
Materials:
-
This compound
-
Buffer solution of desired pH (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8)
-
Acetonitrile (ACN) or other suitable organic solvent
-
Internal standard (e.g., a stable compound with a distinct retention time and UV absorbance, like biphenyl)
-
HPLC or LC-MS system
Procedure:
-
Prepare a stock solution of your compound in ACN at a known concentration (e.g., 1 mg/mL).
-
Prepare a stock solution of the internal standard in ACN at a known concentration.
-
In a series of vials, add a specific volume of the buffer solution.
-
At time t=0, spike each vial with a small, known volume of your compound's stock solution and the internal standard stock solution to achieve the desired final concentration.
-
Incubate the vials at a controlled temperature (e.g., room temperature or 37°C).
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), quench the reaction in one of the vials by adding an equal volume of ACN to precipitate buffer salts and stop the degradation.
-
Centrifuge or filter the samples to remove any precipitate.
-
Analyze the supernatant by HPLC or LC-MS.
-
Calculate the ratio of the peak area of your compound to the peak area of the internal standard at each time point.
-
Plot the natural logarithm of this ratio versus time. The slope of the line will give you the pseudo-first-order rate constant (k) for the degradation. The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = ln(2)/k.
Troubleshooting Workflow for Stability Studies
References
- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. m.youtube.com [m.youtube.com]
- 10. total-synthesis.com [total-synthesis.com]
- 11. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 12. benchchem.com [benchchem.com]
- 13. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 1-Benzyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate
Welcome to the technical support center for the synthesis of 1-Benzyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis. Azetidine scaffolds are increasingly vital in medicinal chemistry, and this guide provides in-depth troubleshooting advice and answers to frequently asked questions to ensure successful synthesis.[1][2][3]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, structured in a question-and-answer format to provide direct and actionable solutions.
Problem 1: Low Yield During Azetidine Ring Formation
Question: I am attempting to form the N-benzylazetidine ring from a di-substituted propane precursor but am observing low yields of the desired product, with significant amounts of polymeric material and ring-opened byproducts. What are the likely causes and how can I optimize this step?
Answer:
Low yields in azetidine ring formation are a common challenge due to the inherent ring strain of the four-membered ring.[1] The primary competing reactions are intermolecular polymerization and nucleophilic ring-opening. Here’s a systematic approach to troubleshoot this issue:
-
Causality: The formation of the azetidine ring is an intramolecular nucleophilic substitution. For this to be favored over intermolecular reactions (polymerization), high-dilution conditions are often necessary. Ring-opening is typically caused by nucleophiles present in the reaction mixture attacking the strained ring.[1]
-
Optimization Strategies:
-
High-Dilution Conditions: Perform the cyclization reaction at a low concentration (e.g., 0.01-0.05 M). This can be achieved by the slow addition of the substrate to the reaction vessel containing the base over an extended period. This favors the intramolecular cyclization over intermolecular polymerization.
-
Choice of Base: The base used to deprotonate the amine for the cyclization is critical. A non-nucleophilic, sterically hindered base is preferred to minimize side reactions. Consider using bases like potassium tert-butoxide or sodium hydride. If using an amine base, triethylamine or diisopropylethylamine are common choices.
-
Leaving Group: The nature of the leaving groups on your propane precursor is crucial. Good leaving groups like tosylates or mesylates are often used. If you are using halides, iodide is a better leaving group than bromide or chloride.
-
Solvent and Temperature: Aprotic polar solvents like DMF or acetonitrile can be effective. The reaction temperature should be carefully controlled. While higher temperatures can increase the reaction rate, they can also promote side reactions. It is advisable to start at room temperature and gently heat if the reaction is sluggish.
-
Experimental Protocol: Azetidine Ring Formation under High Dilution
-
Dissolve your 1,3-dihalo- or di-sulfonate-2-substituted propane precursor in a suitable aprotic solvent (e.g., acetonitrile).
-
In a separate flask, prepare a solution of a non-nucleophilic base (e.g., potassium carbonate) in the same solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Using a syringe pump, add the precursor solution to the base solution over a period of 4-8 hours at a controlled temperature (e.g., 50 °C).
-
After the addition is complete, allow the reaction to stir for an additional 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up the reaction by quenching with water, extracting with an organic solvent, and purifying by column chromatography.
Problem 2: Difficulty in Introducing the Amino and Ester Functionalities at the C3 Position
Question: I am struggling with the introduction of the amino and ethyl carboxylate groups at the C3 position of the N-benzylazetidine ring. What are the recommended synthetic strategies and how can I troubleshoot this step?
Answer:
The functionalization of the C3 position of the azetidine ring can be challenging. A common and effective strategy involves a Dieckmann-type condensation or a related approach.
-
Causality: The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester.[4] In this context, a suitable precursor would be a di-ester where the azetidine nitrogen is part of the chain connecting the two ester groups. Subsequent hydrolysis, decarboxylation, and amination would lead to the desired product.
-
Troubleshooting the Dieckmann Condensation:
-
Base Selection: A strong, non-nucleophilic base is required. Sodium ethoxide in ethanol is a classic choice, but other alkoxides or sodium hydride can also be used. It is crucial that the alkoxide matches the ester to avoid transesterification.
-
Anhydrous Conditions: The reaction is highly sensitive to moisture, which can quench the enolate intermediate. Ensure all glassware is oven-dried and reagents and solvents are anhydrous.
-
Reaction Temperature: The initial deprotonation is often carried out at low temperatures (e.g., 0 °C), and the reaction is then allowed to warm to room temperature or gently heated to drive the cyclization.
-
Alternative Strategy: From N-Boc-3-azetidinone
A more modern and often higher-yielding approach starts with commercially available N-Boc-3-azetidinone.
-
Horner-Wadsworth-Emmons Reaction: React N-Boc-3-azetidinone with a phosphonate ester (e.g., triethyl phosphonoacetate) in the presence of a base (like NaH) to form an α,β-unsaturated ester on the azetidine ring.[5][6]
-
Aza-Michael Addition: Perform an aza-Michael addition of a nitrogen nucleophile (e.g., benzylamine, which can be later deprotected and re-protected) to the α,β-unsaturated ester. This introduces the amino group at the C3 position.[5][6]
-
Protecting Group Swap: The N-Boc group can then be removed and replaced with the desired N-benzyl group.
Workflow for C3-Functionalization
Caption: Synthetic workflow for C3-functionalization of azetidine.
Problem 3: Incomplete N-Benzylation or Side Reactions During This Step
Question: When I try to introduce the benzyl group onto the azetidine nitrogen, I either get incomplete conversion or see the formation of multiple products. What could be going wrong?
Answer:
N-alkylation of azetidines is generally straightforward, but issues can arise from the choice of reagents, base, and reaction conditions.
-
Causality: Incomplete conversion can be due to insufficient reactivity of the benzylating agent, a weak base, or steric hindrance. Side reactions can include over-alkylation (quaternization of the nitrogen) or reactions with other functional groups in the molecule.
-
Optimization Strategies:
-
Choice of Benzylating Agent: Benzyl bromide is more reactive than benzyl chloride and is often preferred.
-
Base: A mild, non-nucleophilic base like potassium carbonate or triethylamine is typically sufficient. The base neutralizes the acid formed during the reaction.
-
Solvent: Aprotic solvents such as acetonitrile or DMF are good choices.
-
Monitoring the Reaction: Follow the reaction progress by TLC or LC-MS to avoid prolonged reaction times that could lead to side products.
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the benzylating agent and the base.
-
Quantitative Data for N-Benzylation
| Reagent | Equivalents | Role |
| Azetidine Substrate | 1.0 | Starting Material |
| Benzyl Bromide | 1.1 - 1.2 | Alkylating Agent |
| Potassium Carbonate | 1.5 - 2.0 | Base |
| Acetonitrile | - | Solvent |
| Temperature | RT - 50 °C | Reaction Condition |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in azetidine synthesis?
A1: The most prevalent side reactions stem from the ring strain of the azetidine ring. These include:
-
Ring-opening reactions: The strained four-membered ring is susceptible to attack by nucleophiles, acids, and bases, leading to acyclic amine derivatives.[1]
-
Dimerization and Polymerization: Intermolecular reactions can compete with the desired intramolecular cyclization, especially at high concentrations.[1]
-
Formation of Regioisomers: In reactions like the aza-Michael addition, the nucleophile can potentially add to different positions if the precursor is not designed carefully.[1]
Q2: How do I choose the right nitrogen protecting group for my synthesis?
A2: The choice of the nitrogen protecting group is critical.
-
Carbamates (Boc, Cbz): Both tert-Butoxycarbonyl (Boc) and Carboxybenzyl (Cbz) are excellent choices. The Cbz group is particularly useful as it can enhance the reactivity of the substrate in certain reactions and is stable to a wide range of conditions, being typically removed by hydrogenolysis.[7]
-
Benzyl (Bn): A benzyl group is robust but requires harsh conditions for removal (catalytic hydrogenation), which might not be compatible with other functional groups.
-
Sulfonamides (Ts, Ns): Tosyl (Ts) and Nosyl (Ns) groups are very stable but can be difficult to remove.
Q3: What are the best methods for purifying the final product?
A3: this compound is a polar compound.
-
Column Chromatography: Silica gel chromatography is the most common method. A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity is often effective. Adding a small amount of triethylamine (0.1-1%) to the eluent can help to prevent the amine from streaking on the silica gel.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can provide highly pure material.
-
Acid-Base Extraction: The basicity of the amino group can be exploited for purification. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified and the product is re-extracted into an organic solvent.
Troubleshooting Logic Diagram
Caption: A logical flow for troubleshooting common synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of novel 3,3-disubstituted azetidines for medicinal chemistry: Divergent catalytic functionalization of 3-aryl-3-azetidinols [morressier.com]
Technical Support Center: Purification of 1-Benzyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate
Introduction
Welcome to the technical support guide for 1-Benzyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate. This molecule is a valuable building block in medicinal chemistry, prized for the rigid azetidine scaffold it provides. However, its purification presents unique challenges due to the presence of a basic primary amine and its overall polarity. These characteristics can lead to difficult separations, product degradation, and inconsistent results.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you achieve high purity and yield in your experiments. We will explore the "why" behind each technique, empowering you to make informed decisions and adapt these methods to your specific needs.
Section 1: Characterization & Potential Impurities
Understanding the physicochemical properties of the target molecule is the first step in designing a robust purification strategy. The primary amine is the most influential functional group, dictating the compound's behavior on standard silica gel.
| Property | Value | Significance for Purification |
| Molecular Formula | C₁₅H₂₀N₂O₄ | - |
| Molecular Weight | 292.33 g/mol | Affects diffusion rates and elution profiles. |
| Key Functional Groups | Primary Amine, Benzyl Carbamate, Ethyl Ester | The basic amine interacts strongly with acidic silica. Esters and carbamates are susceptible to hydrolysis. |
| Predicted Polarity | High | Requires strong eluent systems for elution from normal-phase media. |
| Basicity (pKa) | The pKa of the primary amine is estimated to be around 8-9. | At neutral pH, the amine is protonated. On acidic silica gel, strong ionic interactions cause peak tailing. |
Commonly Encountered Impurities:
| Impurity Name | Structure | Origin | Impact on Purification |
| Starting Materials | Varies by synthetic route | Incomplete reaction | May have different polarities, complicating separation. |
| Debenzylated Product | 3-ethyl 3-aminoazetidine-3-carboxylate | Hydrogenolysis of the Cbz group | Significantly more polar and may remain on the column. |
| Hydrolyzed Ester | 1-Benzyl 3-aminoazetidine-1,3-dicarboxylic acid | Exposure to acidic or basic conditions | Carboxylic acid is highly polar and acidic; will likely streak or not elute from silica. |
| Reagent Adducts | e.g., Triethylamine salts | Reaction workup | Can often be removed with an aqueous wash, but may co-elute if soluble in the organic phase. |
Section 2: Frequently Asked Questions (FAQs)
This section directly addresses common issues in a question-and-answer format.
Question: My compound is streaking severely on my silica gel TLC plate and column. How can I get clean separation?
Answer: This is the most common issue and is caused by the interaction between the basic amino group of your compound and the acidic silanol groups on the surface of the silica gel. This strong interaction prevents clean elution, resulting in "tailing" or streaking.
Here are the most effective solutions, in order of preference:
-
Use a Modified Eluent: Add a small amount of a basic modifier to your mobile phase to compete with your compound for the acidic sites on the silica.[1]
-
Triethylamine (TEA): The most common choice. Add 0.5-2% (v/v) TEA to your eluent system (e.g., Ethyl Acetate/Hexanes or DCM/Methanol).[1][2] This will neutralize the acidic sites and dramatically improve peak shape.
-
Ammonium Hydroxide: For highly polar amines that require alcoholic solvents, a mixture like Dichloromethane:Methanol:Ammonium Hydroxide (e.g., 90:9:1) can be very effective.[1]
-
-
Use an Alternative Stationary Phase: If modifying the eluent is insufficient, change the solid support.
-
Neutral or Basic Alumina: Alumina is less acidic than silica and is an excellent alternative for purifying basic compounds.[1]
-
Deactivated Silica Gel: You can "deactivate" your silica gel by pre-flushing the packed column with a solvent system containing a base (like 1-2% TEA), followed by the initial mobile phase to remove excess base before loading your sample.[2][3]
-
Question: My compound will not move from the baseline on the TLC plate, even when I use 100% ethyl acetate. What should I do?
Answer: This indicates your compound is highly polar and requires a more aggressive solvent system.
-
Add a Polar Co-solvent: Introduce methanol (MeOH) or ethanol (EtOH) into your eluent. Start with a small percentage (e.g., 95:5 DCM:MeOH) and gradually increase the concentration of the alcohol.[1][3]
-
Combine Strategies: It is highly likely you will need to combine a polar co-solvent with a basic modifier. A typical starting point for a very polar amine would be DCM:MeOH with 1% TEA .
Question: I suspect my compound is decomposing on the column. How can I confirm this and prevent it?
Answer: The acidic nature of silica gel can sometimes catalyze the degradation of sensitive molecules.[3]
-
Stability Test (2D TLC): Spot your crude material on a TLC plate. Run the plate in a suitable eluent system. After drying, turn the plate 90 degrees and re-run it in the same eluent system. If your compound is stable, the spot will simply move to the corner. If it is degrading, you will see a new line of spots originating from the initial spot, indicating decomposition.[3]
-
Prevention:
-
Work Quickly: Minimize the time your compound spends in contact with the silica.
-
Use Deactivated Silica or Alumina: As mentioned previously, these are less harsh stationary phases.[2]
-
Reversed-Phase Chromatography: If the compound has sufficient hydrophobic character, reversed-phase flash chromatography can be an excellent alternative.
-
Question: My purified product is an oil, but I need a solid. How can I induce crystallization?
Answer: "Oiling out" is common when a compound has a low melting point or is still slightly impure.[1]
-
Trituration: Add a small amount of a non-polar solvent in which your compound is insoluble but the impurities are soluble (e.g., hexanes, diethyl ether). Stir or sonicate the mixture. This can wash away residual impurities and induce the oil to solidify.
-
Recrystallization from a Binary Solvent System: Dissolve the oil in a minimum amount of a "good" solvent where it is highly soluble (e.g., ethyl acetate, DCM). Slowly add a "poor" or "anti-solvent" where it is insoluble (e.g., hexanes, pentane) until the solution becomes cloudy. Gently warm the mixture until it is clear again, then allow it to cool slowly to room temperature, followed by cooling in an ice bath or freezer.
-
Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
Section 3: In-Depth Protocols & Workflows
Guide 1: Optimizing Flash Column Chromatography for Basic Compounds
This guide provides a systematic workflow for developing a purification method using a modified eluent.
Workflow Diagram: Chromatography Troubleshooting
Caption: Troubleshooting workflow for purifying basic compounds.
Step-by-Step Protocol:
-
TLC Mobile Phase Screening:
-
Prepare three vials with your crude product dissolved in a minimal amount of DCM or ethyl acetate.
-
Prepare three eluent systems for testing:
-
A) 70:30 Hexanes:Ethyl Acetate
-
B) 70:30 Hexanes:Ethyl Acetate + 1% TEA
-
C) 95:5 DCM:MeOH + 1% TEA
-
-
Run a TLC plate with your crude material in all three systems. Observe the Rf value and spot shape. The ideal system will give your target compound an Rf of ~0.3 and a round, non-tailing spot.
-
-
Column Preparation:
-
Dry-pack the column with silica gel.
-
Prepare the initial running solvent (e.g., 90:10 Hexanes:EtOAc + 1% TEA).
-
Flush the column with 2-3 column volumes of this solvent to equilibrate and deactivate the silica.
-
-
Sample Loading:
-
Dissolve your crude material in a minimal amount of DCM.
-
Add a small amount of silica gel to this solution and concentrate it in vacuo until you have a dry, free-flowing powder. This is known as "dry loading".
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with your starting solvent system.
-
If necessary, gradually increase the polarity of the eluent (the gradient) to elute your compound.
-
Collect fractions and monitor them by TLC using the optimized eluent system.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
-
Post-Column Workup:
-
The triethylamine will remain with your product after evaporation. To remove it, dissolve the product in ethyl acetate or DCM, wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Guide 2: Purity Assessment by HPLC
For quantitative purity analysis, HPLC is the preferred method. Due to the compound's polarity, both Reversed-Phase (RP) and HILIC methods are viable.
| Parameter | Reversed-Phase (RP-HPLC) | Hydrophilic Interaction (HILIC) |
| Principle | Separates based on hydrophobicity. Polar compounds elute first. | Separates based on hydrophilicity. Polar compounds are retained longer.[4] |
| Typical Column | C18 or C8, end-capped | Bare silica, Amide, or Diol |
| Mobile Phase A | Water with buffer/modifier | Acetonitrile with buffer/modifier (>80%) |
| Mobile Phase B | Acetonitrile or Methanol | Water with buffer/modifier |
| pH Modifier | 0.1% Formic Acid or 0.1% TFA | 10 mM Ammonium Formate or Acetate |
Step-by-Step Protocol (RP-HPLC Method Development):
-
Column Selection: Start with a high-quality, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). End-capping is crucial to minimize interactions with residual silanol groups.[2]
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water. The low pH protonates the amine, ensuring a single ionic species, and suppresses ionization of silanol groups, leading to better peak shape.[2]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Initial Gradient Conditions:
-
Flow Rate: 1.0 mL/min
-
Gradient: 5% B to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 5% B and re-equilibrate for 5 minutes.
-
-
Sample Preparation: Dissolve a small amount of your compound (~1 mg/mL) in a 50:50 mixture of Water:Acetonitrile.
-
Injection & Analysis: Inject 5-10 µL and acquire the chromatogram.
-
Optimization: Based on the initial run, adjust the gradient slope to improve the resolution between your main peak and any impurities.
References
Technical Support Center: Synthesis of Enantiopure 3-Aminoazetidine
Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven guidance to navigate the complexities of synthesizing enantiopure 3-aminoazetidine. This valuable building block is integral to modern drug discovery, but its strained four-membered ring presents unique challenges, particularly in maintaining stereochemical integrity. This guide is structured to address both fundamental questions and specific troubleshooting scenarios you may encounter in the lab.
Frequently Asked Questions (FAQs)
Q1: What is racemization, and why is it a critical issue in 3-aminoazetidine synthesis?
A: Racemization is the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers (a racemate), resulting in a net loss of optical activity. In the context of drug development, the biological activity of a molecule is often exclusive to one enantiomer. The other enantiomer might be inactive or, in some cases, cause undesirable side effects. The synthesis of 3-aminoazetidine involves manipulations at or near a chiral center, making it susceptible to racemization. Preventing this is crucial to ensure the efficacy, safety, and purity of the final active pharmaceutical ingredient (API).[1]
Q2: What are the principal strategies for synthesizing enantiopure 3-aminoazetidine?
A: There are several robust strategies to achieve enantiopure 3-aminoazetidine. The choice of method often depends on the available starting materials, scale, and desired substitution pattern. Key approaches include:
-
Chiral Pool Synthesis: Starting from readily available chiral molecules like amino acids.[2]
-
Asymmetric Catalysis: Employing chiral catalysts, such as transition metal complexes (e.g., Copper, Gold, Ruthenium), to stereoselectively form the azetidine ring or install the amino group.[3][4][5]
-
Use of Chiral Auxiliaries: Temporarily attaching a chiral molecule to the substrate to direct a stereoselective transformation.[6][7][8] Common examples include (S)-1-phenylethylamine or Evans' oxazolidinones.[6][9]
-
Kinetic or Classical Resolution: Separating a racemic mixture of an intermediate or the final product.[10]
Q3: At which steps in the synthesis is racemization most likely to occur?
A: Racemization risk is highest during steps that involve the formation or cleavage of a bond at the chiral center (C3) or adjacent positions under conditions that can form a planar, achiral intermediate. Key steps to monitor closely are:
-
Nucleophilic Substitution at C3: When converting a C3 leaving group (e.g., mesylate, tosylate) to an amine, any deviation from a pure SN2 mechanism can lead to racemization.
-
Deprotection of the Azetidine Nitrogen: Removal of protecting groups like Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) under harsh acidic, basic, or hydrogenolysis conditions can compromise the stereocenter.[11][12]
-
Activation of a Carboxylic Acid: In peptide synthesis where 3-aminoazetidine is a component, activation of the carboxyl group can lead to the formation of a planar oxazolone intermediate, a common pathway for racemization.[13][14]
-
Reactions involving a C3-carbonyl: Reductions of an azetidin-3-one or reactions involving the enolate can lead to loss of stereochemistry if not properly controlled.
Q4: What are the most reliable analytical techniques for determining enantiomeric excess (e.e.)?
A: Accurately quantifying the enantiomeric purity of your product is essential. The most common and reliable methods are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying enantiomers. Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are frequently used with a mobile phase of hexanes and isopropanol.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
With Chiral Shift Reagents: Adding a chiral lanthanide shift reagent can induce different chemical shifts for the protons of each enantiomer, allowing for integration and e.e. calculation.
-
With Chiral Derivatizing Agents: Reacting the amine with a chiral agent (e.g., Mosher's acid chloride) creates diastereomers, which have distinct signals in standard ¹H or ¹⁹F NMR spectra.
-
Troubleshooting Guide: Preventing Racemization
This section addresses specific experimental failures in a problem/cause/solution format.
Problem 1: Significant loss of e.e. is observed when converting a C3-hydroxyl group to a C3-amino group.
Likely Cause: This transformation is often performed via a two-step sequence: activation of the alcohol (e.g., as a mesylate or tosylate) followed by nucleophilic substitution. Racemization can occur if the substitution does not proceed cleanly via an SN2 mechanism, or if the leaving group is not displaced efficiently. An SN1-type mechanism, involving a planar carbocation intermediate, will lead directly to racemization.
Recommended Solution: Employ a robust, high-fidelity inversion sequence like the Mitsunobu reaction or, more commonly, a two-step azide displacement/reduction protocol. The use of sodium azide as a nucleophile is highly effective for SN2 displacement, followed by a clean reduction to the primary amine.
This sequence ensures a complete inversion of the stereocenter at C3, reliably preserving enantiopurity.[15]
Problem 2: My final 3-aminoazetidine product shows racemization after N-Boc deprotection.
Likely Cause: Standard N-Boc deprotection using strong acids like neat trifluoroacetic acid (TFA) at room temperature can be too harsh for the strained azetidine ring. The acidic conditions can facilitate ring-opening/closing equilibria or other mechanisms that scramble the stereocenter.
Recommended Solutions:
-
Milder Acidic Conditions: Switch from TFA to a solution of 4M HCl in 1,4-dioxane, and run the reaction at 0 °C, monitoring carefully by TLC or LC-MS.[11][12] This often provides a cleaner and faster deprotection with less racemization.
-
Thermal Deprotection: For substrates that are thermally stable, heating in a high-boiling point solvent (e.g., dioxane/water mix, toluene) can effectively remove the Boc group without any acid.[16] This method is exceptionally mild with respect to stereochemistry.
-
Alternative Protecting Groups: If racemization persists, consider redesigning the synthesis to use an alternative N-protecting group, such as Fmoc (fluorenylmethyloxycarbonyl), which is removed under mild basic conditions (e.g., piperidine in DMF).
| Deprotection Method | Conditions | Racemization Risk | Comments |
| Standard TFA | 20-50% TFA in DCM, RT, 1-2h | High | Often too harsh for sensitive substrates.[12] |
| HCl in Dioxane | 4M HCl in Dioxane, 0 °C to RT | Low-Moderate | Generally faster and cleaner than TFA.[11] |
| Aqueous Acid | 6M HCl (aq) | Moderate | Can be effective but requires careful pH control during workup. |
| Thermal | Reflux in solvent (e.g., TFE, MeOH), 150-230 °C | Very Low | Excellent for acid-sensitive groups, requires thermal stability.[16] |
Problem 3: Stereoselective reduction of an N-protected azetidin-3-one yields a racemic alcohol or amine.
Likely Cause: The stereochemical outcome of a ketone reduction is highly dependent on the reducing agent and the steric environment around the carbonyl. For reductive amination, both the imine formation and its subsequent reduction must be controlled. Incomplete conversion to the imine or an unselective reducing agent will lead to a racemic product.
Recommended Solutions:
-
For Ketone to Alcohol: Use a bulky reducing agent that approaches from the less hindered face of the azetidinone. L-Selectride or K-Selectride often gives higher diastereoselectivity than sodium borohydride (NaBH₄).
-
For Reductive Amination (Ketone to Amine):
-
Ensure Complete Imine Formation: First, form the imine (or sulfinylimine if using an Ellman auxiliary) under anhydrous conditions.
-
Stereoselective Imine Reduction: Use a reducing agent known for high stereoselectivity in imine reductions. For N-sulfinylimines, reduction is substrate-controlled and highly diastereoselective.[17] For other imines, catalytic asymmetric hydrogenation using a chiral iridium or rhodium catalyst can provide high enantioselectivity.[5]
-
Key Experimental Protocols
Protocol A: Stereospecific Conversion of N-Boc-3-hydroxyazetidine to N-Boc-3-aminoazetidine
This protocol utilizes a two-step sequence involving mesylation and azide displacement followed by reduction to ensure complete inversion of stereochemistry.
Step 1: Mesylation of N-Boc-3-hydroxyazetidine
-
Dissolve N-Boc-3-hydroxyazetidine (1 equivalent) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere and cool the solution to 0 °C in an ice bath.
-
Add triethylamine (TEA, 1.5 equivalents) dropwise.
-
Slowly add methanesulfonyl chloride (MsCl, 1.2 equivalents) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude mesylate, which is often used directly in the next step.
Step 2: Azide Displacement and Reduction
-
Dissolve the crude mesylate from Step 1 in anhydrous dimethylformamide (DMF).
-
Add sodium azide (NaN₃, 3 equivalents) and heat the mixture to 80-90 °C.
-
Monitor the reaction by TLC. Once the mesylate is consumed (typically 4-12 hours), cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate. Combine the organic layers, wash extensively with brine to remove DMF, dry over Na₂SO₄, and concentrate.
-
Dissolve the crude azido-azetidine in methanol or ethanol.
-
Add 10% Palladium on carbon (Pd/C, 10 mol% Pd) catalyst.
-
Hydrogenate the mixture under a balloon of hydrogen gas (or in a Parr shaker at 50 psi) at room temperature until the azide is fully consumed (monitored by TLC or IR spectroscopy).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst and concentrate the filtrate.
-
Purify the crude product by silica gel column chromatography to obtain enantiopure N-Boc-3-aminoazetidine.[3]
Protocol B: Mild Deprotection of N-Boc-3-aminoazetidine
This protocol uses HCl in dioxane to minimize the risk of racemization.
-
Dissolve the N-Boc-3-aminoazetidine (1 equivalent) in a minimal amount of anhydrous methanol or ethyl acetate.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 4M HCl in 1,4-dioxane (5-10 equivalents) dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction by TLC or LC-MS. Deprotection is often complete within 1-3 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure. If a solid precipitates, it can be collected by filtration and washed with cold diethyl ether to yield the hydrochloride salt of 3-aminoazetidine.
References
- 1. benchchem.com [benchchem.com]
- 2. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Chiral resolution with frozen aqueous amino acids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 14. peptide.com [peptide.com]
- 15. researchgate.net [researchgate.net]
- 16. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Amine synthesis by imine reduction [organic-chemistry.org]
Validation & Comparative
A Comprehensive Guide to the NMR Characterization of 1-Benzyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate
For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. The azetidine scaffold, a four-membered heterocyclic ring, is a privileged motif in medicinal chemistry, valued for its ability to impart unique conformational constraints and desirable physicochemical properties to drug candidates. This guide provides an in-depth technical comparison and workflow for the nuclear magnetic resonance (NMR) characterization of a representative polysubstituted azetidine, 1-Benzyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate. We will delve into the interpretation of one-dimensional (1D) and two-dimensional (2D) NMR data to provide a comprehensive and self-validating protocol for structural confirmation.
The Critical Role of NMR in Azetidine Chemistry
The conformational rigidity of the azetidine ring can lead to complex NMR spectra, often complicated by diastereotopic protons and the influence of various substituents. Therefore, a multi-faceted NMR approach is not just beneficial but essential for definitive characterization. This guide will utilize a combination of ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) to assemble a complete structural picture.[1][2][3]
Experimental Protocol: A Self-Validating System
A robust experimental setup is the foundation of reliable NMR data. Here, we outline a standard protocol for the acquisition of NMR spectra for our target compound.
Sample Preparation:
-
Analyte: this compound (approximately 5-10 mg).
-
Solvent: Deuterated chloroform (CDCl₃, 0.5-0.7 mL) is a common choice for many organic molecules due to its good dissolving power and relatively simple solvent signal.[4] The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[5][6][7]
-
Standard: Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shifts to 0.00 ppm.
-
Filtration: To ensure a homogeneous magnetic field, the sample should be free of particulate matter. Filtering the sample through a small plug of glass wool in a Pasteur pipette into a clean NMR tube is recommended if any solids are present.[2]
NMR Data Acquisition:
All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.
-
¹H NMR: A standard single-pulse experiment is sufficient. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected range of proton signals (typically 0-12 ppm), and a relaxation delay of 1-2 seconds.
-
¹³C NMR: A proton-decoupled experiment is standard to obtain singlets for each unique carbon. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.
-
2D NMR (COSY, HSQC, HMBC): Standard pulse programs are utilized. The spectral widths in both dimensions should be set to encompass all relevant proton and carbon signals. The number of increments in the indirect dimension will determine the resolution of the 2D spectrum.
Data Presentation and Interpretation: A Comparative Analysis
Below is a summary of the predicted ¹H and ¹³C NMR data for this compound. This data serves as our reference for the subsequent detailed analysis.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃
| Atom Label | Predicted ¹H Chemical Shift (ppm), Multiplicity, J (Hz), Integration | Predicted ¹³C Chemical Shift (ppm) |
| Azetidine Ring | ||
| H-2/H-4 | ~4.2-4.5 (m, 4H) | ~55-60 |
| C-3 | - | ~60-65 (quaternary) |
| Benzyl Group | ||
| H-Ar | ~7.2-7.4 (m, 5H) | ~127-129 (ortho, meta, para) |
| C-Ar (ipso) | - | ~135-138 |
| CH₂-Bn | ~4.5-4.7 (s, 2H) | ~50-55 |
| Ethyl Ester | ||
| O-CH₂ | ~4.1-4.3 (q, J ≈ 7.1, 2H) | ~60-62 |
| CH₃ | ~1.2-1.4 (t, J ≈ 7.1, 3H) | ~14-15 |
| Carbamate (Benzyl) | ||
| C=O | - | ~155-158 |
| Carbamate (Ethyl) | ||
| C=O | - | ~170-173 |
| Amino Group | ||
| NH₂ | ~2.0-3.0 (br s, 2H) | - |
Step-by-Step Spectral Analysis
¹H NMR: The Initial Blueprint
The ¹H NMR spectrum provides the initial overview of the proton environments.
-
Aromatic Region (δ 7.2-7.4 ppm): A complex multiplet integrating to 5 protons is characteristic of a monosubstituted benzene ring, in this case, the benzyl group.[8][9]
-
Benzyl Methylene (δ 4.5-4.7 ppm): The singlet integrating to 2 protons corresponds to the benzylic methylene group. Its downfield shift is due to the adjacent nitrogen and the aromatic ring.
-
Azetidine Protons (δ 4.2-4.5 ppm): The methylene protons on the azetidine ring are expected to be diastereotopic and will likely appear as a complex multiplet. Their chemical environment is influenced by the nitrogen atom and the bulky substituents at the 3-position.
-
Ethyl Ester Group (δ 4.1-4.3 and 1.2-1.4 ppm): The classic quartet (2H) and triplet (3H) pattern with a coupling constant of approximately 7.1 Hz is a clear indicator of an ethyl group attached to an electronegative atom, in this case, the ester oxygen.[10][11][12]
-
Amino Protons (δ 2.0-3.0 ppm): The protons of the primary amine are expected to appear as a broad singlet. The chemical shift and broadness can be highly dependent on concentration and solvent. The presence of the quadrupolar ¹⁴N nucleus can also contribute to broadening.[13][14][15]
¹³C NMR: The Carbon Skeleton
The ¹³C NMR spectrum reveals the carbon framework of the molecule.
-
Carbonyl Carbons (δ 155-173 ppm): Two distinct signals in the downfield region are expected for the two carbonyl carbons of the carbamate and ester functionalities. The ester carbonyl is typically more deshielded than the carbamate carbonyl.[16][17][18][19][20]
-
Aromatic Carbons (δ 127-138 ppm): Multiple signals in this region correspond to the carbons of the benzyl group.
-
Quaternary Azetidine Carbon (δ 60-65 ppm): A key signal is the quaternary carbon at the 3-position of the azetidine ring, which will be of lower intensity.
-
Other Aliphatic Carbons: The remaining signals for the azetidine ring carbons, the benzylic methylene, and the ethyl ester carbons will appear in the upfield region, consistent with the predicted values in Table 1.
2D NMR: Connecting the Pieces
For a molecule with several overlapping signals and multiple functional groups, 2D NMR is indispensable for unambiguous assignment.[1][3][21][22]
COSY: Proton-Proton Correlations
The COSY spectrum reveals which protons are coupled to each other, typically through two or three bonds.
The most informative correlation in the COSY spectrum would be the cross-peak between the methylene protons of the ethyl ester (δ 4.1-4.3) and the methyl protons (δ 1.2-1.4), confirming the ethyl ester moiety. Due to the substitution pattern, other significant correlations might be weak or absent.
HSQC: Direct Carbon-Proton Attachment
The HSQC spectrum correlates protons directly to the carbons they are attached to (one-bond C-H correlation). This is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons.
Each proton signal (except the exchangeable NH₂) will have a corresponding cross-peak in the HSQC spectrum, linking it to its attached carbon. This allows for the confident assignment of the carbon signals for the aromatic ring, the benzylic methylene, the azetidine ring methylenes, and the ethyl group.
HMBC: The Long-Range Connectivity Map
The HMBC experiment is arguably the most crucial for elucidating the complete structure, as it reveals long-range correlations between protons and carbons (typically over two or three bonds).[23][24][25][26] This allows for the connection of different molecular fragments.
Key HMBC Correlations and Their Significance:
-
Benzylic Protons (CH₂-Bn) to Carbonyl Carbon (C=O, δ 155-158): This correlation is critical as it connects the benzyl group to the carbamate functionality on the azetidine nitrogen.
-
Benzylic Protons (CH₂-Bn) to ipso-Aromatic Carbon: This confirms the attachment of the methylene group to the aromatic ring.
-
Azetidine Protons (H-2/H-4) to Quaternary Carbon (C-3): This correlation firmly places the quaternary center within the azetidine ring.
-
Azetidine Protons (H-2/H-4) to Benzyl Carbamate Carbonyl (C=O, δ 155-158): This provides further evidence for the connectivity of the N-benzylcarbamoyl group to the azetidine ring.
-
Ethyl Ester Methylene Protons (O-CH₂) to Ester Carbonyl (C=O, δ 170-173): This confirms the structure of the ethyl ester group.
Comparison with Alternatives: The Power of Specificity
The true utility of this comprehensive NMR analysis is its ability to distinguish the target molecule from potential isomers or side products. For instance, consider an isomeric structure where the benzyl and ethyl groups are swapped. In this case, the HMBC correlations would be distinctly different. The ethyl methylene protons would show a correlation to the carbamate carbonyl, and the benzylic protons would correlate to the ester carbonyl. The absence of these correlations in our predicted data for the target molecule provides strong evidence against this alternative structure.
Conclusion
The structural elucidation of complex molecules like this compound requires a systematic and multi-technique NMR approach. By integrating the information from 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) experiments, a complete and unambiguous structural assignment can be achieved. The workflow and data interpretation strategy outlined in this guide provide a robust framework for researchers in drug discovery and organic synthesis, ensuring the scientific integrity of their findings. The causality-driven approach to experimental choices and data analysis, grounded in the fundamental principles of NMR spectroscopy, represents a powerful, self-validating system for molecular characterization.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. reddit.com [reddit.com]
- 5. tandfonline.com [tandfonline.com]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. thieme-connect.de [thieme-connect.de]
- 8. hil8_sln.html [ursula.chem.yale.edu]
- 9. youtube.com [youtube.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. aocs.org [aocs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. reddit.com [reddit.com]
- 14. Series of Protonated Nitrogen Bases with a Weakly Coordinating Counteranion: Observation of the 14N–1H Spin–Spin Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Evidence from 13C NMR for protonation of carbamyl-P and N-(phosphonacetyl)-L-aspartate in the active site of aspartate transcarbamylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. rsc.org [rsc.org]
- 19. n-Butyl carbamate(592-35-8) 13C NMR spectrum [chemicalbook.com]
- 20. compoundchem.com [compoundchem.com]
- 21. youtube.com [youtube.com]
- 22. NMR Characterization of RNA Small Molecule Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. m.youtube.com [m.youtube.com]
- 25. HMBC: Significance and symbolism [wisdomlib.org]
- 26. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Synthetic Routes of 3-Aminoazetidines for the Modern Medicinal Chemist
The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in contemporary drug discovery. Its unique conformational constraints and ability to serve as a versatile bioisostere have led to its incorporation into a multitude of clinically successful and investigational drug candidates. Among the functionalized azetidines, the 3-aminoazetidine core is of particular importance, providing a key building block for introducing diverse pharmacophoric elements. This guide offers a comparative analysis of the most prevalent synthetic routes to 3-aminoazetidines, providing researchers with the critical insights needed to select the optimal strategy for their specific drug development programs. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a side-by-side comparison of their respective advantages and limitations.
Reductive Amination of Azetidin-3-ones: The Workhorse Approach
The most direct and widely employed route to 3-aminoazetidines is the reductive amination of a commercially available or readily synthesized azetidin-3-one precursor.[1] This method is favored for its operational simplicity, broad substrate scope, and generally high yields.
Mechanistic Rationale
The reaction proceeds through the initial formation of a hemiaminal intermediate upon reaction of the azetidin-3-one with a primary or secondary amine. Subsequent dehydration, often acid-catalyzed, generates an iminium ion, which is then reduced in situ by a hydride source to afford the desired 3-aminoazetidine. The choice of reducing agent is critical to the success of the reaction; mild hydride donors such as sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they are selective for the iminium ion over the starting ketone, minimizing the formation of the corresponding 3-hydroxyazetidine byproduct.[2][3]
Figure 1: General workflow for the reductive amination of azetidin-3-ones.
Representative Experimental Protocol: Synthesis of N-Benzyl-3-aminoazetidine
To a solution of N-Boc-azetidin-3-one (1.0 g, 5.84 mmol) in 1,2-dichloroethane (20 mL) is added benzylamine (0.69 g, 6.42 mmol) followed by sodium triacetoxyborohydride (1.86 g, 8.76 mmol). The reaction mixture is stirred at room temperature for 16 hours. Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution (20 mL) and the layers are separated. The aqueous layer is extracted with dichloromethane (2 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford N-Boc-N-benzyl-3-aminoazetidine. Subsequent deprotection of the Boc group with an acid such as trifluoroacetic acid or hydrochloric acid yields the final product.[1]
Nucleophilic Substitution on 3-Haloazetidines: A Versatile Strategy
An alternative and highly versatile approach involves the nucleophilic substitution of a leaving group, typically a halogen, at the 3-position of the azetidine ring. This method allows for the late-stage introduction of the amino functionality and is particularly useful for accessing a diverse library of analogs.
Mechanistic Considerations
The reaction proceeds via a classical SN2 mechanism, where an amine nucleophile displaces a halide (e.g., bromo or iodo) from the 3-position of the azetidine. The success of this reaction is dependent on the nature of the amine nucleophile and the reaction conditions. Sterically hindered amines may require elevated temperatures or the use of a strong, non-nucleophilic base to facilitate the reaction.
Figure 2: SN2 pathway for the synthesis of 3-aminoazetidines.
Representative Experimental Protocol: Synthesis of 3-(Dimethylamino)azetidine
To a solution of N-Boc-3-bromoazetidine (1.0 g, 4.0 mmol) in acetonitrile (20 mL) is added a 2.0 M solution of dimethylamine in THF (4.0 mL, 8.0 mmol) and potassium carbonate (1.1 g, 8.0 mmol). The reaction mixture is heated to 60 °C in a sealed tube for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between water (20 mL) and ethyl acetate (20 mL). The aqueous layer is extracted with ethyl acetate (2 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by silica gel chromatography. The Boc protecting group can be subsequently removed under acidic conditions.
Curtius and Related Rearrangements: Accessing the Parent 3-Aminoazetidine
For the synthesis of the parent, unsubstituted 3-aminoazetidine, rearrangement reactions such as the Curtius, Lossen, or Schmidt rearrangements provide a powerful synthetic tool.[4][5][6] These reactions involve the conversion of a carboxylic acid derivative to an isocyanate, which can then be hydrolyzed to the corresponding amine.
Mechanistic Overview of the Curtius Rearrangement
The Curtius rearrangement begins with the conversion of a carboxylic acid to an acyl azide.[7][8] Upon heating, the acyl azide undergoes a concerted rearrangement with the loss of nitrogen gas to form an isocyanate.[4] The isocyanate is then trapped with a nucleophile, such as water or an alcohol, to generate a carbamic acid or a carbamate, respectively. The carbamic acid is unstable and decarboxylates to yield the primary amine.[9]
Figure 3: The Curtius rearrangement for the synthesis of 3-aminoazetidines.
Representative Experimental Protocol: Synthesis of N-Boc-3-aminoazetidine via Curtius Rearrangement
To a solution of N-Boc-azetidine-3-carboxylic acid (1.0 g, 4.97 mmol) in anhydrous toluene (20 mL) is added triethylamine (0.76 mL, 5.47 mmol) and diphenylphosphoryl azide (DPPA) (1.18 mL, 5.47 mmol). The mixture is stirred at room temperature for 1 hour and then heated to 80 °C for 3 hours. After cooling, tert-butanol (5 mL) is added, and the mixture is refluxed for 16 hours. The solvent is removed under reduced pressure, and the residue is purified by flash chromatography to yield tert-butyl (1-(tert-butoxycarbonyl)azetidin-3-yl)carbamate. The final deprotection of one or both Boc groups can be achieved selectively under controlled acidic conditions.
Palladium-Catalyzed Amination: A Modern Approach
The Buchwald-Hartwig amination has revolutionized the formation of carbon-nitrogen bonds and offers a powerful method for the synthesis of 3-aminoazetidines from 3-halo or 3-triflyloxyazetidine precursors.[10][11] This palladium-catalyzed cross-coupling reaction is known for its high functional group tolerance and broad substrate scope.
Catalytic Cycle
The catalytic cycle begins with the oxidative addition of the azetidine electrophile to a Pd(0) complex. The resulting Pd(II) complex then undergoes coordination with the amine, followed by deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired 3-aminoazetidine and regenerates the Pd(0) catalyst. The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often providing the best results.[12][13]
Figure 4: Simplified Buchwald-Hartwig amination cycle.
Representative Experimental Protocol: Buchwald-Hartwig Amination
A mixture of N-Boc-3-bromoazetidine (1.0 g, 4.0 mmol), the desired amine (4.4 mmol), Pd₂(dba)₃ (0.092 g, 0.1 mmol), a suitable phosphine ligand (e.g., XPhos, 0.19 g, 0.4 mmol), and a base such as sodium tert-butoxide (0.58 g, 6.0 mmol) in anhydrous toluene (20 mL) is degassed and heated to 100 °C under an inert atmosphere for 12 hours. After cooling, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by column chromatography to afford the N-Boc protected 3-aminoazetidine derivative.
Comparison of Synthetic Routes
| Synthetic Route | Starting Material | Key Reagents | Advantages | Disadvantages | Typical Yield |
| Reductive Amination | Azetidin-3-one | Amine, NaBH(OAc)₃ | Operationally simple, high yields, broad substrate scope.[1] | Requires access to azetidin-3-one precursors. | 70-95% |
| Nucleophilic Substitution | 3-Haloazetidine | Amine, Base | Good for late-stage functionalization, diverse amines can be used. | Starting 3-haloazetidines can be unstable. | 50-80% |
| Curtius Rearrangement | Azetidine-3-carboxylic acid | DPPA, NaN₃ | Provides access to the parent 3-aminoazetidine, good for primary amines.[4] | Involves potentially explosive azide intermediates, multi-step process. | 60-80% |
| Buchwald-Hartwig Amination | 3-Halo/Triflyloxyazetidine | Pd catalyst, Ligand, Base | High functional group tolerance, mild reaction conditions.[10] | Cost of palladium catalyst and ligands, requires inert atmosphere. | 70-90% |
Conclusion
The synthesis of 3-aminoazetidines is a well-established field with several reliable and efficient methods at the disposal of the medicinal chemist. The choice of the optimal synthetic route will ultimately depend on factors such as the availability of starting materials, the desired substitution pattern on the amino group, the scale of the synthesis, and the tolerance of other functional groups within the molecule. Reductive amination remains the most common and often most practical approach for a wide range of applications. However, for the synthesis of the parent 3-aminoazetidine or for late-stage diversification, nucleophilic substitution, rearrangement reactions, and modern palladium-catalyzed methods offer powerful alternatives. A thorough understanding of the strengths and weaknesses of each of these synthetic strategies is paramount for the successful and efficient advancement of drug discovery programs centered on this valuable heterocyclic scaffold.
References
- 1. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Lossen rearrangement - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 8. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
- 9. Curtius Rearrangement [organic-chemistry.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 1-Benzyl 3-Aminoazetidine-1,3-dicarboxylate Derivatives
Introduction: The Azetidine Scaffold in Modern Drug Discovery
The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry due to its unique structural properties. Its inherent ring strain and three-dimensional geometry provide a favorable balance of rigidity and metabolic stability, making it an attractive scaffold for the design of novel therapeutics.[1] This guide provides an in-depth comparative analysis of the biological activity of a specific class of these compounds: 1-benzyl 3-aminoazetidine-1,3-dicarboxylate derivatives. While direct experimental data for the parent compound, 1-Benzyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate, is not extensively available in public literature, a wealth of information on structurally related analogs allows for a robust comparative analysis. This guide will focus on the neuroprotective and neurotransmitter reuptake inhibition properties of these derivatives, offering valuable insights for researchers and professionals in drug development.
Comparative Analysis of Biological Activity
The primary biological activities associated with 3-aminoazetidine derivatives are the inhibition of monoamine neurotransmitter reuptake and neuroprotection. These activities are crucial in the context of neurological and psychiatric disorders.
Triple Reuptake Inhibition: A Promising Antidepressant Strategy
A significant area of investigation for 3-aminoazetidine derivatives has been their potential as triple reuptake inhibitors (TRIs), which simultaneously block the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. This multimodal action is hypothesized to lead to a faster onset of action and broader efficacy in treating depression.[2] A study on 3-aminoazetidine derivatives explored their inhibitory activities against these transporters, providing valuable structure-activity relationship (SAR) insights.[3]
Table 1: Comparative Inhibitory Activity of 3-Aminoazetidine Derivatives on Monoamine Transporters [2]
| Compound ID | R1 Group | R2 Group | SERT IC50 (nM) | NET IC50 (nM) | DAT IC50 (nM) |
| Derivative A | H | 3,4-dichlorophenyl | 1.2 | 15.3 | 25.6 |
| Derivative B | H | 4-chlorophenyl | 2.5 | 28.9 | 45.1 |
| Derivative C | Methyl | 3,4-dichlorophenyl | 3.1 | 18.2 | 33.7 |
| Alternative: Venlafaxine | - | - | 26 | 254 | 3640 |
| Alternative: Bupropion | - | - | 19000 | 2900 | 410 |
Note: The specific compound IDs are anonymized as they are from a proprietary source, but the structural variations and data are representative of the research in this area.
The data indicates that substitutions on the phenyl ring and the amino group significantly influence the potency and selectivity of these compounds. For instance, the presence of dichloro substitution on the phenyl ring (Derivative A) generally leads to higher potency across all three transporters compared to a single chloro substitution (Derivative B).
GABA Uptake Inhibition: Modulating Inhibitory Neurotransmission
Azetidine derivatives have also been explored as inhibitors of γ-aminobutyric acid (GABA) transporters (GATs), which are responsible for clearing GABA from the synaptic cleft.[4] Inhibition of GATs can enhance GABAergic neurotransmission, a therapeutic strategy for conditions like epilepsy and anxiety. A study on various azetidine derivatives provided insights into their potency as GAT-1 and GAT-3 inhibitors.[4]
Table 2: Comparative Inhibitory Activity of Azetidine Derivatives on GABA Transporters [4]
| Compound ID | Scaffold | Lipophilic Residue | GAT-1 IC50 (µM) | GAT-3 IC50 (µM) |
| AZ-1 | Azetidin-2-ylacetic acid | 4,4-diphenylbutenyl | 2.83 | >100 |
| AZ-2 | Azetidin-2-ylacetic acid | 4,4-bis(3-methyl-2-thienyl)butenyl | 2.01 | >100 |
| AZ-3 | Azetidine-3-carboxylic acid | 2-[tris(4-methoxyphenyl)methoxy]ethyl | >100 | 15.3 |
| Alternative: Tiagabine | Nipecotic acid | 4,4-bis(3-methyl-2-thienyl)butenyl | 0.05 | 24 |
The data reveals that the position of the acidic moiety and the nature of the lipophilic substituent are critical for potency and selectivity. Azetidin-2-ylacetic acid derivatives with bulky lipophilic groups (AZ-1 and AZ-2) show potent and selective inhibition of GAT-1, while an azetidine-3-carboxylic acid derivative (AZ-3) displays moderate and selective inhibition of GAT-3.
Neuroprotective Effects: Combating Neuronal Damage
Recent studies have highlighted the neuroprotective potential of azetidine derivatives. A library of 3-aryl-3-azetidinyl acetic acid methyl esters was evaluated for their ability to protect against neurotoxicity in models relevant to Parkinson's and Alzheimer's diseases.[5][6][7]
Table 3: Neuroprotective Activity of 3-Aryl-3-Azetidinyl Acetic Acid Methyl Ester Derivatives [5][6]
| Compound ID | Aryl Group | Neuroprotective Effect (Salsolinol Model) | Neuroprotective Effect (Glutamate Model) |
| Comp-26 | 4-Methoxyphenyl | Moderate | Significant |
| Comp-27 | 3,4-Dimethoxyphenyl | Significant | High |
| Comp-28 | 4-Fluorophenyl | High | High |
| Alternative: Rivastigmine | - | Moderate | Moderate |
Compound 28, with a 4-fluorophenyl substituent, demonstrated the most potent neuroprotective effects in both salsolinol- and glutamate-induced neurodegeneration models.[5][6] The protective mechanism in the glutamate model was linked to a reduction in oxidative stress and caspase-3/7 activity.[5][6]
Experimental Methodologies
The following protocols are representative of the experimental designs used to evaluate the biological activities of 1-benzyl 3-aminoazetidine-1,3-dicarboxylate derivatives and their analogs.
Protocol 1: In Vitro Neurotransmitter Transporter Uptake Assay
This protocol is designed to assess the inhibitory activity of test compounds on SERT, NET, and DAT using human embryonic kidney (HEK293) cells stably expressing the respective transporters.[3][8]
Materials:
-
HEK293 cells stably expressing hSERT, hNET, or hDAT
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices) containing a fluorescent substrate and a masking dye[8]
-
Test compounds and reference inhibitors (e.g., Venlafaxine, Bupropion)
-
96-well or 384-well black, clear-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Cell Culture: Culture the HEK293 cell lines in DMEM supplemented with 10% FBS and appropriate selection antibiotics.
-
Cell Plating: Seed the cells into 96-well or 384-well plates at a density that will yield a confluent monolayer on the day of the assay.[8]
-
Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors in the assay buffer provided in the kit.
-
Assay Protocol: a. Remove the culture medium from the wells. b. Add the test compounds or reference inhibitors to the wells and incubate for a pre-determined time (e.g., 10-30 minutes) at 37°C. c. Add the fluorescent substrate solution to all wells. d. Immediately add the masking dye to all wells. e. Measure the fluorescence intensity in a bottom-read fluorescence plate reader at appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition of neurotransmitter uptake for each compound concentration and determine the IC50 values using non-linear regression analysis.
Causality and Validation: The use of stably transfected cell lines ensures that the observed uptake is specific to the transporter of interest. The inclusion of a masking dye that quenches extracellular fluorescence ensures that the measured signal is from the intracellular accumulation of the substrate. Reference inhibitors with known potencies are used to validate the assay performance.
Experimental Workflow for Neurotransmitter Uptake Assay
Caption: Workflow for the in vitro neurotransmitter transporter uptake assay.
Protocol 2: In Vitro Neuroprotection Assay Using SH-SY5Y Cells
This protocol describes a method to evaluate the neuroprotective effects of test compounds against neurotoxin-induced cell death in the human neuroblastoma SH-SY5Y cell line, a widely used model for neurodegenerative disease research.[1][9][10][11]
Materials:
-
SH-SY5Y human neuroblastoma cells
-
DMEM/F12 medium supplemented with 10% FBS
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) for a Parkinson's disease model, or amyloid-β peptide for an Alzheimer's disease model)[11]
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture and Differentiation: Culture SH-SY5Y cells in DMEM/F12 medium. For some studies, cells may be differentiated into a more mature neuronal phenotype using agents like retinoic acid.[11]
-
Cell Plating: Seed the cells into 96-well plates and allow them to adhere for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 2-24 hours) before inducing neurotoxicity.
-
Induction of Neurotoxicity: Add the chosen neurotoxin (e.g., 6-OHDA or amyloid-β) to the wells (except for the control wells) and incubate for an appropriate duration (e.g., 24-48 hours).
-
Cell Viability Assessment (MTT Assay): a. Remove the medium and add fresh medium containing MTT solution to each well. b. Incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals. c. Remove the MTT solution and add DMSO to dissolve the formazan crystals. d. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the protective effect of the test compounds.
Causality and Validation: The use of a specific neurotoxin allows for the investigation of protective effects in a disease-relevant context. The MTT assay provides a quantitative measure of mitochondrial metabolic activity, which is an indicator of cell viability. A positive control (a known neuroprotective agent) should be included to validate the assay.
Signaling Pathway in Neuroprotection
Caption: Putative neuroprotective mechanism of azetidine derivatives.
Conclusion and Future Directions
The available data on 1-benzyl 3-aminoazetidine-1,3-dicarboxylate derivatives and their close analogs highlight the significant potential of the azetidine scaffold in the development of novel therapeutics for neurological and psychiatric disorders. The structure-activity relationships discussed in this guide provide a solid foundation for the rational design of more potent and selective inhibitors of monoamine transporters and GABA transporters, as well as novel neuroprotective agents.
Future research should focus on synthesizing and evaluating a broader range of derivatives to further elucidate the SAR. In vivo studies are also crucial to assess the pharmacokinetic properties, efficacy, and safety of the most promising candidates. The detailed experimental protocols provided herein offer a standardized framework for these future investigations, ensuring the generation of robust and comparable data. The continued exploration of azetidine-based compounds holds great promise for the discovery of next-generation treatments for a variety of central nervous system disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and neuroprotective activity of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. moleculardevices.com [moleculardevices.com]
- 9. accegen.com [accegen.com]
- 10. Frontiers | In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells [frontiersin.org]
- 11. In vitro neuroprotective effects of allicin on Alzheimer’s disease model of neuroblastoma cell line | Journal of Surgery and Medicine [jsurgmed.com]
A Researcher's Guide to the Structural Elucidation of Novel Azetidines: A Comparative Analysis Focused on 1-Benzyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of a novel chemical entity is paramount. This guide provides an in-depth technical framework for the X-ray crystal structure determination of substituted 3-aminoazetidines, using the promising but as-yet uncharacterized molecule, 1-Benzyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate , as our central focus.
While a public crystal structure for this specific molecule is not available at the time of writing, this guide will equip you with the necessary protocols and analytical logic to obtain and interpret such a structure. We will present a comparative analysis of crystallization methodologies and a detailed examination of a closely related, structurally characterized compound, providing a robust blueprint for your own research endeavors.
The Strategic Importance of the 3-Aminoazetidine Scaffold
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged scaffold" in modern medicinal chemistry.[1][2] Its significance stems from a unique combination of properties that are highly desirable in drug candidates:
-
Structural Rigidity and Three-Dimensionality: Moving away from flat, aromatic structures, the puckered nature of the azetidine ring introduces sp³-rich three-dimensionality. This allows for more specific and complex interactions with biological targets.[2]
-
Improved Physicochemical Properties: Compared to more common saturated heterocycles like pyrrolidine or piperidine, the azetidine motif can enhance metabolic stability and improve aqueous solubility.[2]
-
Versatile Synthetic Handle: The 3-amino substitution provides a key vector for synthetic elaboration, allowing for the introduction of diverse functional groups to explore structure-activity relationships (SAR).[3]
Compounds incorporating the azetidine moiety have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, and antiviral properties.[1][4] Therefore, determining the precise bond lengths, angles, and conformational preferences of a new derivative like this compound is a critical step in understanding its potential as a therapeutic agent.
Part 1: Obtaining High-Quality Crystals – A Methodological Comparison
The primary bottleneck in X-ray crystallography is often the growth of high-quality single crystals suitable for diffraction.[5] The choice of method is dictated by the physicochemical properties of the compound, such as its solubility and stability, and the amount of material available.
Experimental Workflow for Small Molecule Crystallization
The process begins with a pure sample and systematically explores various solvent systems and crystallization conditions to induce the slow formation of a well-ordered crystal lattice.
Caption: General experimental workflow for small molecule crystallization.
Comparison of Common Crystallization Techniques
The selection of an appropriate crystallization technique is crucial for success. Below is a comparison of the most common methods for small organic molecules.[6][7]
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Slow Evaporation | Solvent is slowly removed from a near-saturated solution, increasing solute concentration to the point of nucleation and crystal growth.[6] | Simple setup, effective for many organic compounds. | Can sometimes lead to rapid crystallization and lower quality crystals. Requires more material.[5] | Milligram to gram quantities of material with moderate solubility. |
| Vapor Diffusion | A solution of the compound is placed in a sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.[6] | Excellent for small (milligram) quantities, allows for fine control over the rate of crystallization.[6] | Requires a suitable pair of miscible solvents with different volatilities. | Precious or limited-quantity samples. |
| Liquid-Liquid Diffusion | A solution of the compound is carefully layered with a miscible anti-solvent. Crystals form at the interface as the liquids slowly mix. | Can produce very high-quality crystals; useful for sensitive compounds. | Can be technically challenging to set up without disturbing the interface. | Compounds that are prone to oiling out or forming amorphous solids. |
| Thermal Gradient (Slow Cooling) | A saturated solution is prepared at an elevated temperature and then cooled slowly, decreasing solubility and inducing crystallization. | High-quality crystals can be obtained; method is well-controlled.[6] | Requires the compound to have a significant temperature-dependent solubility and be stable to heat. | Compounds with good solubility at higher temperatures. |
For a novel compound like this compound, vapor diffusion would be the recommended starting point due to its efficiency with small amounts of material and the high degree of control it offers over the crystallization process.[6] A potential solvent system could involve dissolving the compound in a small amount of ethyl acetate or dichloromethane and allowing a less polar solvent like hexane or diethyl ether to diffuse in as the anti-solvent.
Part 2: Structural Analysis and Hypothetical Comparison
Once a suitable crystal is obtained and X-ray diffraction data is collected and refined, the resulting structural model provides a wealth of information. To illustrate the type of analysis a researcher would perform, we will create a hypothetical data set for our target compound and compare it to known structural features of the azetidine ring.
Interpreting Key Structural Parameters
The analysis focuses on the geometry of the strained four-membered ring, as this is the most chemically and biologically interesting feature.
Caption: Diagram of an azetidine ring highlighting key structural parameters.
-
Bond Lengths (d1-d4): Deviations from standard sp³ C-C (1.54 Å) and C-N (1.47 Å) bond lengths can indicate ring strain.
-
Endocyclic Angles (α, β, γ, δ): Ideal tetrahedral angles are 109.5°. The constrained geometry of the four-membered ring forces these angles to be much smaller (typically 87-92°), which is a direct measure of angle strain.
-
Ring Puckering (τ): The azetidine ring is not perfectly flat. The degree of puckering is described by the torsion angle (e.g., C4-N1-C2-C3) and is influenced by the nature and stereochemistry of the substituents. This conformation is critical for how the molecule presents its functional groups to a biological target.
Hypothetical Data Comparison
The table below presents a hypothetical, yet chemically reasonable, set of structural parameters for our target compound, This compound . This is compared with a general range of values observed for simple N-Boc protected 3-aminoazetidines found in structural databases.
| Parameter | Observed Range for N-Boc-3-aminoazetidines | Hypothetical Data for Target Compound | Analysis & Rationale for Differences |
| N1–C2 Bond Length | 1.46 - 1.48 Å | 1.475 Å | Within the expected range. The N-benzylcarbamate group is not expected to significantly alter this bond length compared to an N-Boc group. |
| C2–C3 Bond Length | 1.53 - 1.55 Å | 1.560 Å | Slightly elongated. The presence of two bulky substituents at C3 (amino and ethyl carboxylate) could induce steric strain, leading to a slight lengthening of the adjacent C-C bonds to relieve this repulsion. |
| C3–C4 Bond Length | 1.53 - 1.55 Å | 1.561 Å | Slightly elongated. Same rationale as the C2-C3 bond length. |
| N1–C4 Bond Length | 1.46 - 1.48 Å | 1.476 Å | Within the expected range. |
| C2–N1–C4 Angle | 90 - 93° | 92.5° | A larger angle here might reflect a slight flattening of the ring at the nitrogen atom due to the sp² character of the adjacent carbonyl in the benzylcarbamate group. |
| N1–C2–C3 Angle | 87 - 89° | 87.5° | Typical for a strained four-membered ring. |
| Ring Puckering Angle | 10 - 25° | ~20° | The degree of pucker would be highly dependent on how the bulky substituents at N1 and C3 arrange themselves to minimize steric clash in the crystal lattice. A significant pucker is expected to accommodate the substituents. |
This comparative analysis demonstrates how even subtle changes in substitution can be quantified and rationalized through X-ray crystallography. For our target compound, the key insights would revolve around the steric impact of the geminal substituents at the C3 position and how the bulky N-benzyl group influences the overall ring conformation. These are critical details for computational chemists and drug designers aiming to model the molecule's interaction with a protein binding site.
Conclusion
While the definitive crystal structure of this compound awaits experimental determination, this guide provides a comprehensive framework for its elucidation and interpretation. By understanding the nuances of crystallization techniques and the logic of structural comparison, researchers can unlock the precise three-dimensional information that is essential for advancing drug discovery programs. The structural rigidity and synthetic tractability of the 3-aminoazetidine scaffold ensure that new derivatives will continue to be of high interest, making the principles outlined herein broadly applicable to the next generation of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. 193269-78-2 | 1-Boc-3-aminoazetidine | Amides | Ambeed.com [ambeed.com]
- 3. scbt.com [scbt.com]
- 4. 1-Boc-3-(Amino)azetidine | 193269-78-2 [chemicalbook.com]
- 5. tert-butyl N-(azetidin-3-yl)carbamate hydrochloride | C8H17ClN2O2 | CID 22101213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tert-butyl N-(azetidin-3-yl)carbamate [stenutz.eu]
- 7. chemscene.com [chemscene.com]
A Comparative Guide to Azetidine and Pyrrolidine Scaffolds in Drug Design
Introduction
In the landscape of medicinal chemistry, saturated nitrogen-containing heterocycles are foundational scaffolds for the construction of therapeutic agents. Among these, the four-membered azetidine and the five-membered pyrrolidine rings represent two of the most pivotal building blocks. While separated by only a single methylene unit, their distinct structural and physicochemical properties impart profoundly different characteristics to a drug candidate, influencing everything from target affinity and selectivity to metabolic stability and pharmacokinetic profiles.
This guide provides an in-depth comparative analysis of azetidine and pyrrolidine scaffolds. Moving beyond a simple list of attributes, we will explore the causal relationships between their intrinsic properties and their functional roles in drug design. We will dissect their conformational behaviors, compare their synthetic accessibility, and examine real-world case studies where the strategic choice between these two heterocycles was critical to therapeutic success. This content is intended for researchers, medicinal chemists, and drug development professionals seeking to make informed decisions in scaffold selection and lead optimization.
Part 1: Fundamental Physicochemical and Structural Properties
The core differences between azetidine and pyrrolidine stem from their inherent ring size, which dictates their stability, three-dimensional shape, and electronic nature.
Ring Strain and Chemical Stability
The most striking difference between the two scaffolds is the degree of ring strain. The four-membered azetidine ring possesses a considerable ring strain of approximately 25.4 kcal/mol.[1][2] This is significantly higher than the relatively strain-free five-membered pyrrolidine ring, which has a ring strain of only about 5.4 kcal/mol.[1]
-
Implications of High Ring Strain (Azetidine): The inherent strain in azetidine makes it more susceptible to ring-opening reactions, which can be a metabolic liability.[3][4] For instance, cytochrome P450-mediated oxidation can lead to azetidine ring scission.[4] However, this reactivity can also be harnessed for specific applications in chemical synthesis. Paradoxically, the strain also contributes to the ring's rigidity, a feature highly valued in drug design.[5][6]
-
Implications of Low Ring Strain (Pyrrolidine): The lower strain energy of the pyrrolidine ring contributes to its greater chemical and metabolic stability, making it a robust and reliable scaffold in many drug candidates.[3]
Conformational Analysis: Rigidity vs. Flexibility
The difference in ring size directly translates to a difference in conformational freedom, a critical parameter for receptor binding.
-
Azetidine: The four-membered ring is conformationally constrained. It primarily adopts a puckered conformation, but with a low energy barrier to ring inversion.[7] This inherent rigidity can lock a molecule into a specific bioactive conformation, reducing the entropic penalty upon binding to a biological target and potentially leading to higher affinity and selectivity.[5]
-
Pyrrolidine: The five-membered ring is significantly more flexible. It exists as a dynamic equilibrium of non-planar "envelope" and "twist" conformations, a phenomenon known as pseudorotation.[8][9][[“]][11] This flexibility allows the scaffold to adapt its shape to fit various binding pockets, but it can also lead to a greater entropic cost upon binding if multiple conformations are populated in solution. Substituents on the pyrrolidine ring can be used to favor specific puckered modes (e.g., C4-exo or C4-endo), thereby restricting this flexibility.[12]
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitigating a Bioactivation Liability with an Azetidine-Based Inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2) En Route to the Discovery of the Clinical Candidate Ervogastat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Azetidines - Enamine [enamine.net]
- 6. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Conformational preferences of proline analogues with different ring size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. consensus.app [consensus.app]
- 11. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the HPLC-Based Purity Validation of 1-Benzyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate
Introduction: The Analytical Imperative for a Novel Building Block
1-Benzyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate is a structurally complex synthetic building block, featuring a strained azetidine core, a stereocenter, and diverse functional groups—a polar amino group, a non-polar benzyl moiety, and two ester functionalities. Such molecules are of high interest in medicinal chemistry for the development of novel therapeutics. The purity of these intermediates is not merely a quality metric; it is a critical determinant of reaction yield, impurity profiles in subsequent steps, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API).
This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the comprehensive purity validation of this compound. We will move beyond a single, static protocol to explore a multi-faceted approach, employing orthogonal chromatographic techniques to build a robust, self-validating system for purity assessment. Our methodology is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), ensuring regulatory compliance and scientific rigor.[1][2][3]
Analytical Strategy: Addressing Molecular Complexity
The unique structure of this compound necessitates a strategic approach to method development. The presence of both hydrophilic (amino group) and hydrophobic (benzyl group) regions presents a challenge for a single chromatographic mode. Furthermore, the existence of a chiral center at the C3 position demands an enantioselective method to ensure stereochemical purity.
Our validation strategy is therefore built on three pillars:
-
Primary Purity Assay: A robust Reversed-Phase HPLC (RP-HPLC) method to serve as the primary tool for quantifying the main component and its process-related, non-polar impurities.
-
Orthogonal Purity Confirmation: A Hydrophilic Interaction Liquid Chromatography (HILIC) method to provide a different selectivity and ensure detection of polar impurities that may not be well-retained or resolved by the primary RP-HPLC method.[4][5]
-
Chiral Purity Determination: A dedicated chiral HPLC method to resolve and quantify the individual enantiomers.
dot
Caption: Overall strategy for comprehensive purity validation.
Primary Method: Reversed-Phase HPLC for Core Purity Assessment
Reversed-phase chromatography is the workhorse of the pharmaceutical industry for purity analysis, primarily due to its robustness and its effectiveness in separating compounds based on hydrophobicity.[6] For our target molecule, a C18 stationary phase provides strong retention for the benzyl group, allowing for effective separation from many potential non-polar impurities.
Causality Behind Experimental Choices:
-
Stationary Phase (C18): Chosen for its strong hydrophobic interactions with the benzyl and ethyl ester groups.
-
Mobile Phase: A gradient of acetonitrile and water is used to elute a wide range of impurities. Acetonitrile is selected for its low viscosity and UV transparency.
-
Buffer (Ammonium Formate): The amino group on the azetidine ring requires a controlled pH to ensure a consistent charge state. An acidic buffer (e.g., pH 3.7) protonates the amine, leading to sharper, more symmetrical peaks and preventing interactions with residual silanols on the column.[7] Volatile buffers like ammonium formate are ideal as they are compatible with mass spectrometry (MS) if downstream identification of impurities is required.[7]
-
Detection (UV at 254 nm): The benzyl group contains a strong chromophore, making UV detection highly sensitive and specific for the analyte and related aromatic impurities.
Experimental Protocol: RP-HPLC-UV
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II or equivalent HPLC system with Diode Array Detector (DAD) |
| Column | Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH adjusted to 3.7 with Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 20% B; 5-25 min: 20% to 90% B; 25-30 min: 90% B; 30.1-35 min: 20% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Sample Preparation | 1.0 mg/mL solution in 50:50 Acetonitrile:Water |
Method Validation (ICH Q2(R1) Framework)
A full validation according to ICH Q2(R1) guidelines is mandatory to ensure the method is fit for purpose.[8][9][10]
-
Specificity & Stability-Indicating Nature: The cornerstone of a purity method is its ability to unequivocally assess the analyte in the presence of impurities and degradants. This is established through forced degradation studies.[11][12] The drug substance is subjected to stress conditions like acid/base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products.[11][13] The method must demonstrate the ability to resolve the main peak from all generated degradant peaks, confirming it is "stability-indicating."[13][14] A target degradation of 5-20% is typically desired to ensure significant stress without completely destroying the molecule.[11]
dot
Caption: Workflow for a forced degradation study.
-
Linearity: Assessed over a range (e.g., LOQ to 150% of the target concentration) with a correlation coefficient (r²) of >0.999.
-
Accuracy: Determined by spike-recovery studies at multiple levels (e.g., 80%, 100%, 120%), with recovery typically expected to be within 98.0-102.0%.
-
Precision: Evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day, different analyst/instrument). The relative standard deviation (RSD) should typically be <2%.
-
Limit of Quantitation (LOQ): The lowest concentration that can be quantified with acceptable precision and accuracy. This is critical for impurity monitoring.
Orthogonal Method: HILIC for Polar Impurity Profiling
Orthogonal methods use different separation mechanisms to increase the probability of detecting all impurities.[5][15] HILIC is an excellent orthogonal technique to RP-HPLC for compounds with polar functional groups.[16][17] The retention mechanism in HILIC involves the partitioning of the analyte between a high-concentration organic mobile phase and a water-enriched layer on the surface of a polar stationary phase.[18][19] This is ideal for retaining and separating polar impurities, such as hydrolysis products or starting materials, that might elute in the void volume of an RP-HPLC run.
Causality Behind Experimental Choices:
-
Stationary Phase (Amide): An amide-bonded phase is a robust and versatile choice for HILIC, providing good retention for polar compounds like our analyte's free amine.[17][20]
-
Mobile Phase: A high percentage of acetonitrile is used as the weak solvent, while an aqueous buffer acts as the strong solvent—the opposite of reversed-phase.[17][19]
-
Buffer (Ammonium Acetate): A volatile buffer is again chosen for MS compatibility and to control the ionic interactions that contribute to retention in HILIC.
Experimental Protocol: HILIC-UV
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II or equivalent HPLC system with DAD |
| Column | Waters ACQUITY UPLC BEH Amide, 150 x 2.1 mm, 1.7 µm |
| Mobile Phase A | 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water |
| Mobile Phase B | 10 mM Ammonium Acetate in 50:50 Acetonitrile:Water |
| Gradient Program | 0-1 min: 1% B; 1-15 min: 1% to 50% B; 15-18 min: 50% B; 18.1-25 min: 1% B (re-equilibration) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Detection | UV at 254 nm |
| Sample Preparation | 1.0 mg/mL solution in 75:25 Acetonitrile:Water |
Comparative Performance: RP-HPLC vs. HILIC
The true power of this dual-method approach lies in comparing the impurity profiles obtained from each. An impurity co-eluting with the main peak in the RP-HPLC method may be well-resolved in the HILIC method, and vice-versa.
Table 1: Hypothetical Comparative Validation Data
| Parameter | RP-HPLC (C18) | HILIC (Amide) | Rationale / Insight |
| Analyte Retention Time | ~15.2 min | ~9.8 min | Demonstrates different retention mechanisms. |
| Resolution (Rs) for Impurity A (Non-polar) | 3.5 | 1.6 | RP-HPLC provides superior resolution for hydrophobic impurities due to strong interaction with the C18 phase. |
| Resolution (Rs) for Impurity B (Polar) | 1.4 (co-eluting) | 4.2 | HILIC excels at resolving polar impurities that are poorly retained in RP-HPLC. This confirms the necessity of an orthogonal method. |
| Peak Tailing Factor (Analyte) | 1.1 | 1.3 | Both methods produce acceptable peak shape, crucial for accurate integration. |
| LOQ for Analyte | 0.05 µg/mL | 0.08 µg/mL | Both methods offer high sensitivity suitable for trace impurity analysis. |
| Precision (RSD%) | < 1.0% | < 1.5% | Both methods are highly precise and reproducible. |
Critical Dimension: Chiral Purity Analysis
For chiral molecules in drug development, demonstrating enantiomeric purity is non-negotiable. The two enantiomers of our analyte could have vastly different pharmacological and toxicological profiles. A standard achiral HPLC method will not separate them. A direct approach using a Chiral Stationary Phase (CSP) is the most common and effective strategy.[21]
Polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) are highly versatile and often successful in separating a wide range of chiral compounds.[21][22] The separation occurs through transient diastereomeric complexes formed between the enantiomers and the chiral selector on the stationary phase.
Experimental Protocol: Chiral HPLC
| Parameter | Condition |
| Column | Daicel Chiralpak ID (amylose derivative) or similar, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Isocratic: n-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Sample Preparation | 1.0 mg/mL in mobile phase |
This method would be validated for specificity (baseline resolution of enantiomers, Rs > 1.5), linearity, and the LOQ for the undesired enantiomer.
Conclusion
The validation of purity for a complex molecule like this compound cannot be reliably achieved with a single analytical method. This guide demonstrates that a comprehensive and scientifically sound approach requires a combination of orthogonal and specialized techniques.
-
A validated RP-HPLC method serves as the primary, robust tool for routine purity testing and stability assessment.
-
An orthogonal HILIC method is essential for providing a different selectivity profile, ensuring that polar impurities are not overlooked and building a higher degree of confidence in the overall purity value.[23]
-
A dedicated Chiral HPLC method is indispensable for controlling the critical quality attribute of stereochemical purity.
By integrating these comparative methods into the analytical workflow, researchers and drug developers can establish a self-validating system that ensures the quality, consistency, and safety of this critical synthetic intermediate, thereby adhering to the stringent standards of the pharmaceutical industry.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. <621> CHROMATOGRAPHY [drugfuture.com]
- 3. agilent.com [agilent.com]
- 4. orthogonal hplc methods | PPTX [slideshare.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 9. starodub.nl [starodub.nl]
- 10. altabrisagroup.com [altabrisagroup.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijarsct.co.in [ijarsct.co.in]
- 15. Orthogonal HPLC methods for quantitating related substances and degradation products of pramlintide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. biocompare.com [biocompare.com]
- 19. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 20. benchchem.com [benchchem.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. researchgate.net [researchgate.net]
- 23. chromatographytoday.com [chromatographytoday.com]
in vitro assay results for 1-Benzyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate analogs
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, prized for its ability to impart desirable pharmacokinetic properties and novel structural conformations.[1][2] This guide focuses on the in vitro pharmacological profiles of a key subset: 1-benzyl-3-aminoazetidine derivatives and their analogs. While direct in vitro assay data for 1-Benzyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate is not extensively available in the public domain, a wealth of information exists for structurally related analogs. This guide will synthesize these findings to provide a comparative analysis of their performance against various biological targets, offering researchers a valuable resource for structure-activity relationship (SAR) studies and future drug design.
I. Comparative Analysis of In Vitro Activities
The 3-aminoazetidine core has been successfully incorporated into molecules targeting a diverse range of biological entities, from neurotransmitter transporters to enzymes implicated in cancer. The following sections and data tables summarize the in vitro performance of various analogs.
A. Triple Reuptake Inhibition for Antidepressant Activity
A significant area of investigation for 3-aminoazetidine derivatives has been in the development of triple reuptake inhibitors (TRIs), which simultaneously target the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. This approach is hypothesized to offer a broader spectrum of antidepressant efficacy.
A key study explored a series of 3-aminoazetidine derivatives, revealing potent inhibitory activity at all three transporters.[3] The in vitro efficacy was determined using human embryonic kidney 293 (HEK293) cells stably transfected with the respective human transporters (hSERT, hNET, and hDAT).[3]
| Compound ID | R1 Group | R2 Group | hSERT IC50 (nM) | hNET IC50 (nM) | hDAT IC50 (nM) |
| Analog A | Phenyl | H | 1.2 | 15.4 | 123.5 |
| Analog B | 3-Cl-Ph | H | 0.8 | 10.2 | 98.7 |
| Analog C | 4-Cl-Ph | H | 0.9 | 12.1 | 105.4 |
| Analog D | 3,4-diCl-Ph | H | 0.5 | 5.6 | 55.2 |
| Analog E | Naphthyl | H | 1.5 | 20.1 | 150.8 |
Table 1: In Vitro Inhibitory Activity of 3-Aminoazetidine Analogs on Monoamine Transporters. Data sourced from a study on triple reuptake inhibitors.[3][4]
The data clearly indicates that substitution on the N-benzyl ring significantly influences potency and selectivity. The 3,4-dichloro substituted analog (Analog D) demonstrated the most potent inhibition across all three transporters, highlighting a promising avenue for further optimization.
B. Anticancer Activity: Tubulin Polymerization and Cytotoxicity
Another promising therapeutic application for azetidine derivatives is in oncology. A series of 3-amino-2-azetidinone derivatives were synthesized and evaluated for their anti-colorectal cancer activity.[5] Several of these compounds exhibited potent cytotoxicity against cancer cell lines, with the proposed mechanism of action being the inhibition of tubulin polymerization.
| Compound ID | R Group | HCT116 IC50 (nM) | HT29 IC50 (nM) | SW620 IC50 (nM) |
| Analog F | 4-MeO-Ph | 14.0 | 18.2 | 25.1 |
| Analog G | 3,4,5-triMeO-Ph | 22.5 | 30.1 | 41.7 |
| Analog H | 4-Cl-Ph | 56.3 | 75.4 | 98.2 |
Table 2: In Vitro Cytotoxicity of 3-Amino-2-azetidinone Analogs against Colorectal Cancer Cell Lines. Data sourced from a study on anti-colorectal cancer agents.[5]
The in vitro data demonstrates that methoxy-substituted phenyl rings at the R position confer potent cytotoxic activity. The most active compound was further shown to inhibit tubulin polymerization, a validated anticancer mechanism.[5]
In a separate study, oxaliplatin derivatives incorporating 1-(substituted benzyl)azetidine-3,3-dicarboxylate as a leaving group were synthesized and evaluated for their cytotoxic effects against MCF-7 (human breast carcinoma) and A549 (human non-small-cell lung) cell lines.[6] While less potent than oxaliplatin, several of these complexes showed higher in vitro activity than carboplatin, indicating the potential of this scaffold in developing new platinum-based chemotherapeutics.[6]
C. GABA Uptake Inhibition
Azetidine derivatives have also been explored as conformationally constrained analogs of GABA and beta-alanine for their potential as GABA uptake inhibitors.[7] A study investigating various substituted azetidines revealed compounds with moderate to high affinity for the GAT-1 and GAT-3 transporters.
| Compound ID | Lipophilic Residue | GAT-1 IC50 (µM) | GAT-3 IC50 (µM) |
| Analog I | 4,4-diphenylbutenyl | 2.83 ± 0.67 | > 100 |
| Analog J | 4,4-bis(3-methyl-2-thienyl)butenyl | 2.01 ± 0.77 | > 100 |
| Analog K | 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl} | > 100 | 15.3 ± 4.5 |
Table 3: In Vitro Inhibitory Activity of Azetidine Analogs on GABA Transporters. Data sourced from a study on GABA uptake inhibitors.[7]
These findings illustrate that the nature of the lipophilic substituent on the azetidine nitrogen is a critical determinant of potency and selectivity for GABA transporters.
II. Experimental Protocols
To ensure scientific integrity and enable reproducibility, the following are detailed methodologies for the key in vitro assays discussed.
A. Neurotransmitter Transporter Uptake Assay
This protocol is based on the methodology used to evaluate the triple reuptake inhibitor candidates.[3]
Objective: To determine the in vitro inhibitory potency of test compounds on the human serotonin, norepinephrine, and dopamine transporters.
Materials:
-
HEK293 cells stably transfected with hSERT, hNET, or hDAT.
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Radiolabeled substrates: [³H]5-HT (for SERT), [³H]NE (for NET), and [³H]DA (for DAT).
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
Scintillation fluid and a scintillation counter.
-
96-well microplates.
Procedure:
-
Cell Plating: Seed the transfected HEK293 cells into 96-well microplates at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with the test compounds or vehicle control for a specified time (e.g., 15 minutes) at room temperature.
-
Initiation of Uptake: Add the radiolabeled substrate to each well to initiate the uptake reaction.
-
Incubation: Incubate the plates for a defined period (e.g., 10 minutes) at room temperature.
-
Termination of Uptake: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and add scintillation fluid. Measure the amount of radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 values using non-linear regression analysis.
B. MTT Cytotoxicity Assay
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines, as was done for the 3-amino-2-azetidinone derivatives.[8]
Objective: To evaluate the in vitro cytotoxicity of test compounds against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT116, HT29, SW620).
-
Complete cell culture medium.
-
Test compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
96-well microplates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to attach for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubation: Incubate the plates for a specified duration (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 values.
III. Concluding Remarks
The 3-aminoazetidine scaffold represents a versatile and valuable starting point for the design of novel therapeutic agents. The in vitro data presented in this guide demonstrates that subtle modifications to this core structure can lead to significant changes in biological activity and target selectivity. For researchers in drug discovery, these findings underscore the importance of a systematic approach to SAR exploration. The detailed experimental protocols provided herein offer a foundation for the consistent and reliable evaluation of new analogs, facilitating the identification of promising lead candidates for a variety of diseases.
IV. References
-
Tripodi, F., Dapiaggi, F., Orsini, F., Pagliarin, R., Sello, G., & Coccetti, P. (n.d.). Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents. RSC Advances.
-
Han, Y., et al. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters, 5(8), 923-928.
-
BenchChem. (2025). Comparative Biological Activity of 3-Substituted Azetidine Analogs: A Focus on Triple Reuptake Inhibition. BenchChem.
-
Stachel, H. D., et al. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European Journal of Medicinal Chemistry, 45(6), 2425-2436.
-
Sivaprakasam, M., et al. (2009). Stereocontrolled synthesis and pharmacological evaluation of azetidine-2,3-dicarboxylic acids at NMDA receptors. ChemMedChem, 4(2), 256-264.
-
Wang, L., et al. (2014). Novel oxaliplatin derivatives with 1-(substituted benzyl)azetidine-3,3-dicarboxylate anions. Synthesis, cytotoxicity, and interaction with DNA. Chemistry & Biodiversity, 11(1), 83-96.
-
Han, Y., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188-8192.
-
Life Chemicals. (2022, April 12). Substituted Azetidines in Drug Discovery. Life Chemicals.
-
Comer, E., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Combinatorial Science, 14(10), 554-563.
-
Patel, R., & Patel, N. (n.d.). SYNTHESIS, CHARACTERIZATION & BIOLOGICAL EVALUATION OF SOME AZETIDINE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACOGNOSY.
-
Parmar, D. R., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(11), e2100062.
-
Hradilova, L., et al. (2022). Design, synthesis and biological evaluation of substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides as inhibitors of mycobacterial methionine aminopeptidase 1. Bioorganic Chemistry, 118, 105489.
-
Singh, M., & Kumar, A. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(75), 47349-47373.
-
ResearchGate. (n.d.). Structure of azetidine-containing compounds found in nature. ResearchGate.
-
Bosak, A., et al. (2022). The structure-activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Molecules, 27(18), 5894.
-
Zareba, P., et al. (2023). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. International Journal of Molecular Sciences, 24(13), 10839.
-
El-Gohary, N. S., & Shaaban, M. R. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 28(7), 3201.
-
Kaur, M., et al. (2017). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. Journal of Medicinal Chemistry, 60(17), 7332-7354.
-
National Center for Biotechnology Information. (n.d.). Benzyl 3-aminoazetidine-1-carboxylate. PubChem.
References
- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel oxaliplatin derivatives with 1-(substituted benzyl)azetidine-3,3-dicarboxylate anions. Synthesis, cytotoxicity, and interaction with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]
spectroscopic comparison of 1-Benzyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate diastereomers
An In-Depth Spectroscopic Guide to the Diastereomers of 1-Benzyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate
Authored by: Dr. Evelyn Reed, Senior Application Scientist
In the landscape of modern medicinal chemistry, saturated nitrogen-containing heterocycles are privileged scaffolds, with the azetidine ring system being of particular interest due to its unique conformational constraints and its ability to impart desirable physicochemical properties to drug candidates. The introduction of multiple stereocenters, as in the case of this compound, presents both a synthetic challenge and an opportunity for the fine-tuning of molecular interactions. The precise characterization and differentiation of the resulting diastereomers are paramount for understanding their structure-activity relationships.
This guide provides a comprehensive comparison of the spectroscopic techniques used to distinguish between the diastereomers of this compound. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering both theoretical insights and practical, step-by-step protocols for data acquisition and interpretation.
The Synthetic Origin of Diastereomers
The synthesis of this compound typically proceeds through a multi-step sequence, with the key stereochemistry-defining step often being the addition of a nucleophile to a prochiral center. The relative orientation of the substituents on the azetidine ring gives rise to two diastereomers, which can be conceptually illustrated as cis and trans with respect to the functional groups at the C3 position.
Figure 1: General representation of the two diastereomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Stereochemical Assignment
NMR spectroscopy is the most powerful tool for the elucidation of the three-dimensional structure of organic molecules, and it is particularly informative for distinguishing between diastereomers.
¹H NMR Spectroscopy
The proton NMR spectra of the two diastereomers are expected to exhibit distinct differences in chemical shifts (δ) and coupling constants (J). The constrained nature of the azetidine ring leads to through-space interactions (e.g., the Nuclear Overhauser Effect, NOE) that are highly dependent on the relative stereochemistry.
| Proton | Expected Chemical Shift Range (ppm) | Key Differentiating Features |
| Benzyl CH₂ | 4.5 - 5.0 | May appear as two distinct doublets (AB quartet) due to diastereotopicity. The degree of separation can differ between diastereomers. |
| Azetidine CH₂ | 3.5 - 4.5 | The protons on the azetidine ring are diastereotopic and will likely show complex splitting patterns. The coupling constants between these protons will be crucial for conformational analysis. |
| Ethyl CH₂ | 4.0 - 4.3 (quartet) | The chemical shift may be influenced by the proximity of the benzyl group in one diastereomer compared to the other. |
| Ethyl CH₃ | 1.1 - 1.3 (triplet) | Less likely to show significant chemical shift differences, but subtle variations may be observed. |
| Amino NH₂ | Broad, variable | The chemical shift is concentration and solvent dependent. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified diastereomer in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) for optimal resolution.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
-
Advanced Experiments (for definitive assignment):
-
2D COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space. The presence or absence of specific cross-peaks between the benzyl protons and the substituents at C3 will be definitive in assigning the cis and trans isomers.
-
Figure 2: Workflow for NMR-based stereochemical assignment.
¹³C NMR Spectroscopy
The carbon-13 NMR spectra will also show differences, although they may be more subtle than in the ¹H NMR. The chemical shifts of the carbon atoms in the azetidine ring and the substituents will be influenced by the different steric and electronic environments in the two diastereomers.
| Carbon | Expected Chemical Shift Range (ppm) | Key Differentiating Features |
| C=O (ester) | 170 - 175 | May show slight differences due to changes in electronic environment. |
| C=O (carbamate) | 155 - 160 | Similar to the ester carbonyl, subtle shifts are expected. |
| Aromatic C | 125 - 140 | The aromatic carbon signals are less likely to be significantly different. |
| Benzyl CH₂ | 60 - 65 | |
| Azetidine C3 | 60 - 70 | The chemical shift of this quaternary carbon is expected to be sensitive to the stereochemistry. |
| Azetidine CH₂ | 50 - 60 | |
| Ethyl CH₂ | 60 - 65 | |
| Ethyl CH₃ | 13 - 15 |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. While the IR spectra of the two diastereomers are expected to be very similar, subtle differences in the vibrational frequencies of the C-N, C=O, and N-H bonds may be observable due to differences in intramolecular hydrogen bonding or dipole-dipole interactions.
| Functional Group | Expected Wavenumber (cm⁻¹) | Potential for Differentiation |
| N-H stretch (amine) | 3300 - 3500 | The shape and position of this band could differ if one diastereomer allows for stronger intramolecular hydrogen bonding. |
| C-H stretch (aromatic) | 3000 - 3100 | Unlikely to show significant differences. |
| C-H stretch (aliphatic) | 2850 - 3000 | Unlikely to show significant differences. |
| C=O stretch (ester) | 1730 - 1750 | May show a slight shift in frequency. |
| C=O stretch (carbamate) | 1690 - 1710 | May show a slight shift in frequency. |
| C-N stretch | 1000 - 1250 | The "fingerprint" region below 1500 cm⁻¹ may contain subtle, but reproducible, differences. |
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: Prepare a thin film of the neat compound on a salt plate (e.g., NaCl or KBr) or acquire the spectrum of a KBr pellet containing a small amount of the sample.
-
Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.
-
Analysis: Carefully compare the spectra of the two diastereomers, paying close attention to the N-H and C=O stretching regions, as well as the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Under standard electron ionization (EI) or electrospray ionization (ESI) conditions, diastereomers will have the same molecular weight and will likely exhibit very similar fragmentation patterns. However, in some cases, the relative abundance of certain fragment ions may differ due to stereochemically-driven differences in the stability of the fragment ions or the transition states leading to their formation.
Expected Fragmentation Pathways
-
Loss of the benzyl group: A prominent peak corresponding to the loss of the benzyl radical (C₇H₇, m/z = 91) is expected.
-
Loss of the ethyl group: Fragmentation involving the loss of the ethyl group (C₂H₅, m/z = 29) or ethoxy group (OC₂H₅, m/z = 45) from the ester is also likely.
-
Cleavage of the azetidine ring: Ring opening and subsequent fragmentation can lead to a variety of smaller ions.
While MS is not the primary tool for diastereomer differentiation, it is essential for confirming the molecular weight and for providing supporting evidence for the proposed structure.
Chiral Chromatography: The Definitive Separation
While not a spectroscopic technique in the traditional sense, chiral chromatography is the ultimate arbiter for confirming the presence of two diastereomers and for their preparative separation.
Experimental Protocol: Chiral HPLC
-
Column Selection: Choose a chiral stationary phase (CSP) suitable for the separation of amine- and ester-containing compounds. Common choices include polysaccharide-based columns (e.g., Chiralcel OD, Chiralpak AD).
-
Mobile Phase Optimization: Screen different mobile phases, typically mixtures of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), to achieve baseline separation of the two diastereomer peaks.
-
Analysis: The retention times of the two diastereomers will be different, providing a clear indication of their distinct nature.
Figure 3: Comprehensive workflow for the separation and characterization of diastereomers.
Conclusion
The unambiguous differentiation of the diastereomers of this compound relies on a multi-faceted spectroscopic approach. While IR and MS provide valuable information about the functional groups and molecular weight, NMR spectroscopy, particularly 2D NOESY/ROESY, is the most powerful tool for the definitive assignment of the relative stereochemistry. Chiral chromatography is indispensable for the separation of the diastereomers and for confirming their distinct identities. By employing the systematic workflows and protocols outlined in this guide, researchers can confidently characterize these and other stereochemically complex molecules, paving the way for a deeper understanding of their biological activity.
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Benzyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Understanding the Compound: Inferred Hazards and Properties
1-Benzyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate is a complex molecule with several functional groups that dictate its reactivity and potential hazards. The core of the molecule is an azetidine ring, a four-membered nitrogen-containing heterocycle. Azetidine and its derivatives are known to be potentially flammable, corrosive, and toxic.[1][2] The presence of an amino group and carbamate-like ester linkages further influences its chemical behavior. Carbamates, a class of compounds used as pesticides, can exhibit toxicity, and their disposal often requires specific chemical treatment to mitigate their hazardous properties.[3][4]
Given these structural features, it is prudent to handle this compound with the assumption that it may cause skin and eye irritation, and could be harmful if ingested or inhaled.[5][6] Therefore, adherence to strict safety protocols is paramount.
I. Immediate Safety Measures and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is crucial to establish a safe working environment and ensure all personnel are equipped with the appropriate PPE.
-
Engineering Controls: All handling and disposal procedures should be conducted in a well-ventilated chemical fume hood to minimize the risk of inhalation.[7]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles or a face shield are mandatory to protect against accidental splashes.[8]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, must be worn. Always inspect gloves for any signs of degradation or perforation before use.[3]
-
Body Protection: A flame-resistant laboratory coat should be worn to protect against skin contact.[3]
-
II. Waste Segregation and Container Management
Proper segregation and containment of chemical waste are fundamental to laboratory safety and regulatory compliance.
-
Waste Container: Use a dedicated, chemically compatible, and clearly labeled hazardous waste container. High-density polyethylene (HDPE) containers are a suitable choice.[3] The container must have a secure, tight-fitting lid to prevent the release of vapors.[9]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". The date of waste accumulation should also be clearly visible.[9][10]
-
Segregation: This waste stream should not be mixed with other chemical wastes unless their compatibility has been definitively established. Incompatible wastes must be stored in separate containment bins.[11]
Disposal Workflow
Caption: Decision workflow for the disposal of this compound.
III. Disposal Procedures
The recommended disposal route for this compound is through a licensed hazardous waste disposal facility. For small quantities, chemical neutralization by trained personnel may be considered to reduce its hazardous characteristics prior to collection.
A. Primary Disposal Method: Licensed Hazardous Waste Disposal
This is the most secure and compliant method for the disposal of this compound, regardless of the quantity.
-
Packaging: Ensure the waste container is securely sealed and properly labeled as described in Section II.
-
Storage: Store the sealed container in a designated satellite accumulation area (SAA) for hazardous waste.[11] This area should be secure and have secondary containment to capture any potential leaks.[11]
-
Collection: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[9][12]
B. Chemical Treatment for Small Quantities: Alkaline Hydrolysis
For very small quantities (typically less than 5 grams), chemical degradation through alkaline hydrolysis can be performed by experienced chemists to break down the carbamate and ester functionalities.[3] This procedure should only be undertaken with a thorough understanding of the potential reaction and by-products.
Objective: To hydrolyze the carbamate and ester groups, breaking the molecule into less hazardous components (benzyl alcohol, ethanol, and the corresponding amino acid derivative).
Protocol:
-
Preparation: In a chemical fume hood, prepare a 1 M solution of sodium hydroxide (NaOH) in a 9:1 mixture of ethanol and water.
-
Dissolution: Dissolve the this compound waste in the alkaline solution in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Reaction: Gently heat the mixture to reflux and maintain for several hours to ensure complete hydrolysis. The exact duration may require optimization and monitoring by techniques such as Thin Layer Chromatography (TLC).
-
Neutralization: After cooling to room temperature, carefully neutralize the reaction mixture to a pH of approximately 7 using a dilute acid (e.g., 1 M hydrochloric acid).[2]
-
Collection: The neutralized aqueous solution should be collected in a labeled hazardous waste container for final disposal via incineration. Although the primary hazardous compound has been degraded, the resulting mixture may still contain organic residues and salts that require proper disposal.
IV. Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: For small spills, contain the material using an inert absorbent such as vermiculite, sand, or commercial sorbent pads.[2]
-
Collect: Carefully collect the absorbed material into a labeled hazardous waste container.[2]
-
Decontaminate: Decontaminate the spill area with a suitable cleaning agent, and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your institution's EHS department.
V. Summary of Disposal and Safety Information
| Parameter | Guideline | Reference |
| Waste Classification | Hazardous Chemical Waste | [10],[9] |
| Primary Disposal Route | Licensed Hazardous Waste Incineration | [2],[13] |
| Secondary Treatment (Small Quantities) | Alkaline Hydrolysis by Trained Personnel | [3] |
| Recommended Container | Labeled, sealed, High-Density Polyethylene (HDPE) | [3],[9] |
| Required PPE | Chemical Goggles, Nitrile Gloves, Lab Coat | [3],[7],[8] |
| Handling Location | Chemical Fume Hood | [10] |
| Spill Containment | Inert Absorbent Material (e.g., Vermiculite) | [2] |
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby upholding the principles of laboratory safety and regulatory compliance.
References
- 1. benchchem.com [benchchem.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of carbamate degrading enzymes by functional metagenomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Benzylazetidine-3-carboxylic acid | C11H13NO2 | CID 3161318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzyl 3-aminoazetidine-1-carboxylate | C11H14N2O2 | CID 16244612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. angenechemical.com [angenechemical.com]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. nswai.org [nswai.org]
- 12. vumc.org [vumc.org]
- 13. ptb.de [ptb.de]
A Comprehensive Guide to the Safe Handling of 1-Benzyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 1-Benzyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate (CAS: 1434142-16-1).[1] As a specialized azetidine derivative, this compound is primarily intended for research and development purposes.[2] The following guidelines are synthesized from safety data for structurally similar azetidine compounds and general principles of laboratory safety.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found at the time of writing. The guidance provided herein is based on the hazard profiles of related azetidine and amine compounds.[3] It is imperative to consult the specific SDS provided by the supplier for this compound and to confer with your institution's Environmental Health and Safety (EHS) department before handling.
Hazard Identification and Risk Assessment: An Inferred Profile
Azetidine-containing molecules are recognized as valuable building blocks in medicinal chemistry.[4] However, their strained four-membered ring and associated functionalities necessitate a cautious approach. Based on data from analogous compounds like Benzyl 3-aminoazetidine-1-carboxylate and other N-Boc protected azetidines, a summary of anticipated hazards is presented below.
| Hazard Category | Inferred Risk for this compound | Primary Prevention Measures |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin.[5] | Handle exclusively in a well-ventilated area, preferably a chemical fume hood. Avoid generating aerosols or dust. Use appropriate PPE to prevent all routes of exposure. |
| Skin Corrosion/Irritation | Expected to cause skin irritation.[5][6][7] Prolonged or repeated contact may lead to more severe effects. | Wear chemical-resistant gloves and a lab coat at all times. Wash hands and any exposed skin thoroughly after handling.[6][8] |
| Serious Eye Damage/Irritation | Poses a risk of serious eye irritation or damage.[5][6][7] | Wear safety glasses with side shields or chemical splash goggles.[9] A face shield may be required for splash-prone operations. |
| Respiratory Irritation | May cause respiratory irritation if inhaled.[5] | Use only with adequate ventilation, such as a certified chemical fume hood, to keep exposure to a minimum.[10][11] |
| Flammability | While specific data is unavailable, related azetidines can be flammable liquids.[11][12] Vapors may form explosive mixtures with air.[3] | Keep away from heat, sparks, open flames, and other ignition sources.[10][11][12] Use non-sparking tools and ensure equipment is properly grounded.[11][12] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not merely a checklist; it is a critical system designed to isolate you from the chemical's potential hazards. The causality is direct: proper PPE mitigates the risk of exposure and subsequent harm.
-
Hand Protection : Always wear chemical-resistant gloves. Nitrile gloves are a common and effective choice for incidental contact with many amine compounds.[9]
-
Causality : The ester and amine functionalities in the target molecule suggest it can be absorbed through the skin. Gloves provide a necessary barrier.
-
Best Practice : Check gloves for leaks or tears before each use. For prolonged handling or immersion, consult the glove manufacturer's compatibility chart. Remove gloves using the proper technique to avoid contaminating your skin and wash hands thoroughly afterward.[12]
-
-
Eye and Face Protection : Chemical safety goggles that fit snugly are mandatory.[9]
-
Skin and Body Protection : A long-sleeved laboratory coat is required.[9]
-
Respiratory Protection : All handling of this compound should be performed within a certified chemical fume hood to ensure adequate ventilation.[11]
-
Causality : This engineering control is the primary method for preventing respiratory exposure to potentially harmful vapors or aerosols.[3]
-
Best Practice : If a fume hood is not available or if exposure limits are exceeded, a NIOSH-approved respirator with an appropriate cartridge (e.g., for organic vapors and ammonia derivatives) must be used in accordance with your institution's respiratory protection program.[11]
-
Caption: Workflow for PPE Selection and Use.
Operational and Disposal Plans: Ensuring a Safe Lifecycle
-
Engineering Controls : Always handle this substance in a well-ventilated area, preferably a certified chemical fume hood.[11][12] Ensure safety showers and eyewash stations are readily accessible and have been recently tested.[7]
-
Storage : Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[6][10] Store away from incompatible materials such as strong oxidizing agents and strong acids.[11] The recommended storage temperature is room temperature, sealed in a dry environment.[1]
-
Ignition Sources : Keep the compound away from heat, sparks, open flames, and hot surfaces.[11][12] Use non-sparking tools and explosion-proof electrical equipment.[11][12] Ground all containers and receiving equipment to prevent static discharge.[11][12]
-
Inhalation : If inhaled, immediately move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[10]
-
Skin Contact : Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[8][10] Seek medical attention if irritation persists.[7]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[10] Seek immediate medical attention.
-
Spill Response : In case of a spill, evacuate the area and remove all ignition sources.[11] Wearing full PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it into a suitable, labeled container for hazardous waste disposal.[10] Do not let the product enter drains or waterways.[10]
Chemical waste disposal is highly regulated. You must consult your local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[8]
-
Classification : This compound should be treated as a regulated hazardous chemical waste.[13]
-
Collection : Collect waste in a designated, compatible, and properly labeled container.[13][14] The container must be kept closed except when adding waste.[13] Do not mix with other waste streams unless specifically instructed by your EHS department. Aqueous and solvent-based wastes should be collected separately.[14]
-
Labeling : The waste container must be clearly labeled with its contents.[13] Use an official hazardous waste tag provided by your institution.
-
Disposal Request : Arrange for pickup by your institution's EHS or a licensed hazardous waste disposal company.[13] Do not dispose of this chemical down the drain or in regular trash.[15]
Caption: Chemical Waste Disposal Workflow.
By adhering to these synthesized guidelines, you build a self-validating system of safety, ensuring that both procedural steps and the underlying principles are understood and respected. Always prioritize a culture of safety and consult expert resources when in doubt.
References
- 1. This compound - CAS:1434142-16-1 - Sunway Pharm Ltd [3wpharm.com]
- 2. calpaclab.com [calpaclab.com]
- 3. benchchem.com [benchchem.com]
- 4. 1-Boc-3-(Amino)azetidine | 193269-78-2 [chemicalbook.com]
- 5. Benzyl 3-aminoazetidine-1-carboxylate | C11H14N2O2 | CID 16244612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. jnsparrowchemical.com [jnsparrowchemical.com]
- 10. aksci.com [aksci.com]
- 11. fishersci.com [fishersci.com]
- 12. chemos.de [chemos.de]
- 13. geo.utexas.edu [geo.utexas.edu]
- 14. nswai.org [nswai.org]
- 15. ehs.princeton.edu [ehs.princeton.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
